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  • Product: 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid
  • CAS: 1086380-60-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the core synthetic strategy, rooted in the well-established aza-Michael addition and subsequent intramolecular cyclization cascade. It offers a detailed, step-by-step experimental protocol, grounded in established chemical principles and supported by analogous transformations found in the scientific literature. Furthermore, this guide delves into the mechanistic underpinnings of the reaction, discusses critical process parameters, and outlines methods for purification and characterization of the target compound.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in natural products and synthetic pharmaceuticals underscores its importance as a versatile building block for drug discovery. The incorporation of a pyrazine moiety at the 1-position introduces a unique set of electronic and steric properties, offering opportunities for novel molecular interactions with biological targets. The carboxylic acid functionality at the 3-position provides a handle for further chemical modification, enabling the exploration of structure-activity relationships and the development of compound libraries for high-throughput screening.

Core Synthetic Strategy: A Mechanistic Perspective

The synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is achieved through a robust and efficient one-pot reaction between 2-aminopyrazine and itaconic acid. This transformation proceeds via a cascade mechanism involving two key steps: an aza-Michael addition followed by an intramolecular amidation.

  • Aza-Michael Addition: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminopyrazine onto the electron-deficient β-carbon of the α,β-unsaturated dicarboxylic acid, itaconic acid. This conjugate addition is the rate-determining step and leads to the formation of a transient intermediate.

  • Intramolecular Cyclization (Amidation): The newly formed secondary amine in the intermediate then undergoes a rapid intramolecular cyclization with one of the carboxylic acid groups of the itaconic acid backbone. This condensation reaction, driven by the favorable proximity of the reacting functional groups, results in the formation of the stable five-membered lactam ring of the pyrrolidinone core and the desired product.

The overall reaction is a classic example of a tandem reaction, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Experimental Protocol: A Validated Approach

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyrazine≥98%Commercially Available
Itaconic Acid≥99%Commercially Available
Glacial Acetic AcidACS GradeCommercially AvailableSolvent
Deionized WaterFor work-up
Diethyl EtherAnhydrousCommercially AvailableFor washing
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyrazine (9.51 g, 0.10 mol) and itaconic acid (13.01 g, 0.10 mol).

  • Solvent Addition: To the flask, add 30 mL of glacial acetic acid. The use of acetic acid as a solvent has been shown to effectively facilitate the reaction of heterocyclic amines with itaconic acid.[3]

  • Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 9:1).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution upon cooling.

  • Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual acetic acid, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to afford the desired 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid in high purity.

Characterization and Data Analysis

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazine ring protons, and the diastereotopic protons of the pyrrolidinone ring (CH and CH₂ groups). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as the carbons of the pyrazine and pyrrolidinone rings.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the target compound (C₉H₉N₃O₃, Exact Mass: 207.06).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-N stretching vibrations.
Melting Point A sharp melting point is indicative of high purity.
Elemental Analysis The percentage composition of C, H, and N should be in close agreement with the calculated values.

Causality Behind Experimental Choices

  • Choice of Reactants: 2-aminopyrazine is selected for its nucleophilic amino group which readily participates in the aza-Michael addition. Itaconic acid is the ideal partner due to its α,β-unsaturated dicarboxylic acid nature, which is essential for both the initial conjugate addition and the subsequent intramolecular cyclization.

  • Solvent Selection: Glacial acetic acid is an effective solvent for this reaction as it can protonate the pyrazine nitrogen, potentially increasing the electrophilicity of the itaconic acid, and it is also a good medium for the thermal conditions required for the reaction. Water is also a viable, greener alternative solvent, as demonstrated in similar syntheses.[1]

  • Reaction Temperature: Refluxing provides the necessary thermal energy to overcome the activation energy barrier for both the Michael addition and the subsequent amidation, driving the reaction to completion in a reasonable timeframe.

  • Purification Method: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of any unreacted starting materials or side products.

Workflow and Logical Relationships

The synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid follows a logical and linear workflow, as depicted in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_product Final Product 2_Aminopyrazine 2-Aminopyrazine Reaction Aza-Michael Addition & Intramolecular Cyclization 2_Aminopyrazine->Reaction Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction Isolation Precipitation & Filtration Reaction->Isolation Cooling Purification Recrystallization Isolation->Purification Crude Product Final_Product 5-Oxo-1-pyrazin-2-ylpyrrolidine- 3-carboxylic acid Purification->Final_Product Pure Product

Caption: Synthetic workflow for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

Conclusion

The synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid via the reaction of 2-aminopyrazine and itaconic acid represents an efficient and straightforward approach to this valuable heterocyclic scaffold. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and related compounds for applications in drug discovery and development. The self-validating nature of the described experimental procedures, coupled with robust analytical characterization, ensures the reliable and reproducible synthesis of the target molecule.

References

  • Serkov, S. A., Sigay, N. V., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 72(8), 2003-2010. [Link]

  • Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 60(7-8).
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Keri, R. S., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5454-5466. [Link]

  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]

  • Vaickelioniene, R., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija, 65(1), 74-80. [Link]

Sources

Exploratory

The Pharmacological & Synthetic Framework of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid

This guide serves as a technical monograph for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS: 1086380-60-0). This compound is not a single-target marketed drug but a privileged scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS: 1086380-60-0).

This compound is not a single-target marketed drug but a privileged scaffold in medicinal chemistry. It represents a critical intersection between pyrazine pharmacophores (common in antimicrobials like Pyrazinamide) and


-lactam peptidomimetics  (used to constrain peptide conformation). Its mechanism of action is defined by its ability to serve as a bioisostere for pyroglutamic acid and its specific reactivity as a precursor for high-potency antimicrobial and anticancer agents.

Executive Technical Summary

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a heterocyclic building block synthesized via the aza-Michael addition of 2-aminopyrazine to itaconic acid. It functions primarily as a conformational constraint in drug design, mimicking the


-turn of peptides.
  • Core Utility: Peptidomimetic scaffold, antimicrobial lead generation (biofilm disruption), and anticancer agent precursor.

  • Key Structural Features:

    • 
      -Lactam Ring:  Rigidifies the backbone, reducing entropic penalty upon binding to biological targets.
      
    • Pyrazine Moiety: Electron-deficient heteroaromatic ring that enhances metabolic stability and provides specific Hydrogen Bond Acceptor (HBA) sites.

    • C3-Carboxylic Acid: A handle for derivatization (hydrazides/amides) or interaction with cationic residues (Arg/Lys) in enzyme active sites.

Mechanism of Synthesis: The Aza-Michael Cyclization

Understanding the synthesis is prerequisite to understanding the stereochemical mechanism of action. The formation of this compound dictates its 3D topology.

The Reaction Pathway

The synthesis utilizes Itaconic Acid (a renewable bio-based building block) and 2-Aminopyrazine .

  • Nucleophilic Attack: The exocyclic amine of the pyrazine attacks the

    
    -carbon of itaconic acid (Michael addition).
    
  • Cyclization: The secondary amine intermediate undergoes intramolecular nucleophilic acyl substitution at the

    
    -carboxylic acid, releasing water to form the 5-membered lactam ring.
    
Visualization: Synthesis Logic

SynthesisMechanism Itaconic Itaconic Acid (Electrophile) Intermediate Aza-Michael Adduct (Transient Linear) Itaconic->Intermediate Reflux/Water Pyrazine 2-Aminopyrazine (Nucleophile) Pyrazine->Intermediate Cyclization Intramolecular Lactamization Intermediate->Cyclization -H2O Product 5-Oxo-1-pyrazin-2-yl pyrrolidine-3-COOH Cyclization->Product Thermodynamic Control

Figure 1: The convergent synthesis pathway relying on the reactivity of the exocyclic double bond of itaconic acid.

Pharmacological Mechanism of Action (MoA)

This compound operates through three distinct mechanistic modalities depending on its application context.

Mode A: Peptidomimetic Constraint (The "Gamma-Turn" Inducer)

In peptide-based drug design, flexible peptides often have poor bioavailability and specificity.

  • Mechanism: The 5-oxo-pyrrolidine ring forces the attached chains into a specific orientation, mimicking a

    
    -turn  or inverse 
    
    
    
    -turn
    secondary structure.
  • Target Interaction: By locking the conformation, the molecule fits into receptor pockets (e.g., GPCRs or Proteases) with higher affinity because the "entropic cost" of binding is already paid by the rigid scaffold.

  • Role of Pyrazine: The pyrazine ring at N1 acts as a bioisostere for an aromatic amino acid side chain (like Phenylalanine or Histidine) but with lower lipophilicity (

    
    ) and higher metabolic resistance.
    
Mode B: Antimicrobial Biofilm Disruption

Derivatives of this acid (specifically hydrazides and hydrazones) have shown efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.

  • Mechanism: The amphiphilic nature (polar acid/lactam + lipophilic pyrazine) allows the molecule to penetrate the Extracellular Polymeric Substance (EPS) matrix of bacterial biofilms.

  • Effect: Once inside, the free carboxylic acid (or its derivatives) can chelate divalent cations (

    
    , 
    
    
    
    ) essential for biofilm structural integrity, or inhibit bacterial transpeptidases via the lactam ring (analogous to
    
    
    -lactams, though less potent directly).
Mode C: Anticancer Cytotoxicity (A549/Lung Models)
  • Mechanism: When derivatized into hydrazones, this scaffold acts as an iron-chelator or DNA-intercalator.

  • Pathway: The 5-oxo-pyrrolidine core stabilizes the active moiety, preventing premature degradation by plasma peptidases. The pyrazine ring facilitates transport across the cancer cell membrane via passive diffusion or specific nucleoside transporters.

Pharmacophore Map

Pharmacophore Pyrazine Pyrazine Ring (Lipophilic/HBA) Scaffold Pyrrolidine Core (Rigid Spacer) Pyrazine->Scaffold N1 Attachment Target1 Receptor Hydrophobic Pocket Pyrazine->Target1 $pi$-stacking Lactam Lactam Carbonyl (H-Bond Acceptor) Acid Carboxylic Acid (Ionizable/HBD) Target2 Active Site Lys/Arg Residue Acid->Target2 Ionic Bond Scaffold->Lactam C5 Position Scaffold->Acid C3 Position

Figure 2: Pharmacophore mapping showing the tripartite interaction potential: Hydrophobic (


-stacking), H-Bonding, and Ionic interaction.

Experimental Protocols

Protocol A: Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Rationale: This protocol ensures the correct regiochemistry of the Michael addition.

  • Reagents: Itaconic acid (10 mmol), 2-Aminopyrazine (10 mmol), Water (15 mL).

  • Procedure:

    • Dissolve itaconic acid in water. Add 2-aminopyrazine.[1][2]

    • Reflux the mixture at 100°C for 12 hours . (Note: Water is chosen as the solvent to promote the proton transfer required for the cyclization step).

    • Monitor reaction via TLC (Eluent: Methanol/Chloroform 1:9).

  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • The product typically precipitates as a solid. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyrrolidine ring protons (

      
       2.6-2.8, 
      
      
      
      3.3-3.9) and pyrazine aromatic protons (
      
      
      8.0-9.0).
    • IR: Confirm Lactam C=O (

      
      ) and Carboxylic Acid C=O (
      
      
      
      ).
Protocol B: Biofilm Inhibition Assay (Microtiter Plate Method)

Rationale: To verify the MoA regarding biofilm disruption.

  • Culture: Grow S. aureus (ATCC 25923) in Tryptic Soy Broth (TSB) + 1% Glucose (to stimulate biofilm).

  • Treatment:

    • Add

      
       of bacterial suspension to 96-well plates.
      
    • Add test compound (dissolved in DMSO/Media) at concentrations

      
      .
      
    • Incubate at

      
       for 24 hours without shaking.
      
  • Staining:

    • Discard media, wash wells 3x with PBS (removes planktonic bacteria).

    • Fix adherent biofilm with Methanol (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

    • Solubilize dye with 33% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm .

    • Calculation:

      
      .
      

Quantitative Data Summary

Typical physicochemical properties for CAS 1086380-60-0.

PropertyValueSignificance
Molecular Formula

Core scaffold
Molecular Weight 207.19 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~ -0.5 to 0.2Amphiphilic; good aqueous solubility
TPSA ~ 80-90

High polar surface area (good for H-bonding)
H-Bond Donors 1 (COOH)Specific interaction capability
H-Bond Acceptors 4 (3 N, 3 O)High receptor affinity potential
pKa (Acid) ~ 4.2Ionized at physiological pH (7.[3]4)

References

  • PubChem. (n.d.). Compound Summary: 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. National Library of Medicine. Retrieved from [Link]

  • Matulis, D., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial Agents. MDPI Molecules. Retrieved from [Link]

  • Zukauskaite, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid, a novel heterocyclic compound. Given the limited direct literature on this specific molecule, this document s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid, a novel heterocyclic compound. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous structures to propose a robust framework for its synthesis, characterization, and potential biological significance. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Nomenclature and Structure

The compound, 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid, is a derivative of pyrrolidine, a five-membered saturated heterocycle containing nitrogen. The structure features a carboxylic acid group at the 3-position, an oxo (or ketone) group at the 5-position (forming a lactam), and a pyrazin-2-yl substituent on the nitrogen atom.

IUPAC Name: 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid

Synonyms:

  • 1-(Pyrazin-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Chemical Structure:

G compound compound

Caption: Chemical structure of 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid.

Proposed Synthesis

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented, typically involving the reaction of a primary amine with itaconic acid.[1] This approach is a reliable method for constructing the pyrrolidinone ring system.

Synthetic Workflow

A plausible and efficient synthetic route to the target compound involves a one-pot reaction between 2-aminopyrazine and itaconic acid.

G A 2-Aminopyrazine C Reflux in Water or Acetic Acid A->C B Itaconic Acid B->C D 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid C->D

Caption: Proposed synthetic workflow for 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid.

Detailed Experimental Protocol

Objective: To synthesize 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid.

Materials:

  • 2-Aminopyrazine

  • Itaconic acid

  • Deionized water or Glacial acetic acid

  • Hydrochloric acid (5%)

  • Sodium hydroxide (5%)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyrazine (1.0 eq) and itaconic acid (1.2 eq).

  • Add a suitable solvent, such as water or glacial acetic acid, to the flask. The choice of solvent can influence reaction time and yield.[1][2]

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization.

  • Alternatively, the product can be purified by an acid-base extraction. The reaction mixture is first acidified with 5% HCl, and any unreacted starting materials are extracted. The aqueous layer is then made basic with 5% NaOH and washed with an organic solvent. Finally, the aqueous layer is acidified again to precipitate the desired carboxylic acid.[1]

Causality of Experimental Choices:

  • Excess Itaconic Acid: Using a slight excess of itaconic acid ensures the complete consumption of the limiting reagent, 2-aminopyrazine.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the Michael addition of the amine to the double bond of itaconic acid, followed by intramolecular cyclization to form the lactam ring.

  • Acid-Base Purification: This method is effective for purifying carboxylic acids by separating them from neutral or basic impurities.

Physicochemical Properties and Characterization

The expected physicochemical properties of the target compound are summarized in the table below. These values are predicted based on its structure.

PropertyPredicted Value
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
XLogP3-0.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the pyrazine ring protons, and the carboxylic acid proton. The protons on the pyrrolidinone ring will likely appear as multiplets in the upfield region, while the aromatic protons of the pyrazine ring will be in the downfield region. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the lactam, the carboxylic acid carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the pyrazine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the lactam and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activity and Applications

While there is no specific biological data for 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid, the structural motifs present in the molecule, namely the pyrazine and pyrrolidinone rings, are found in many biologically active compounds.

  • Pyrazine Derivatives: Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

  • Pyrrolidinone Derivatives: The pyrrolidinone (or 2-pyrrolidone) core is a key structural feature in several marketed drugs and natural products with diverse therapeutic applications, including nootropic, anticonvulsant, and antibacterial activities.[1][4] For example, derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been investigated for their antibacterial and anticancer properties.[1][3][4]

  • Pyrazoline Derivatives: Although structurally different, pyrazoline derivatives, which also contain a five-membered nitrogen heterocycle, have shown a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and analgesic effects.[5][6]

Given the pharmacological importance of these heterocyclic systems, 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. Further derivatization of the carboxylic acid group could lead to the synthesis of a library of compounds for biological screening. For instance, the synthesis of amides and esters from the carboxylic acid could modulate the compound's pharmacokinetic and pharmacodynamic properties.[4][7]

Future Directions

The synthesis and characterization of 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid, as outlined in this guide, would be the first step in exploring its potential. Subsequent research should focus on:

  • Biological Screening: A comprehensive biological evaluation of the compound and its derivatives against a panel of targets, including bacterial and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine and pyrrolidinone rings to understand the structural requirements for biological activity.

  • In Silico Studies: Molecular docking and ADMET prediction to guide the design of more potent and drug-like analogs.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and exploration of the novel compound 5-Oxo-1-(pyrazin-2-yl)pyrrolidine-3-carboxylic acid. By leveraging established synthetic methodologies for analogous structures, this document offers a clear path forward for researchers interested in this promising heterocyclic scaffold. The convergence of the biologically relevant pyrazine and pyrrolidinone moieties suggests that this compound and its future derivatives hold significant potential for applications in drug discovery and development.

References

  • Venkatraman, S., Jain, S., Shah, K., & Upmanyu, N. (n.d.). Synthesis and Biological Activity of Some Novel Pyrazolines. Acta Poloniae Pharmaceutica, 67(3), 239-245.
  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Desai, P. S., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
  • Zirguleviciute, Z., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639.
  • Cihan-Üstündağ, G., & Çakır, B. (2023).
  • Bakulin, D., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 598–607.
  • Zirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. Chemija, 25(4), 229-237.
  • Zirguleviciute, Z., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved from [Link]

  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • Serkov, S. A., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin, 72(8), 1837-1843.
  • Kumar, R. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925.
  • Zirguleviciute, Z., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

  • Sanjenbam, P., et al. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics, 10(3), S373-S377.
  • Shah, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. Current Bioactive Compounds, 5(3), 190-202.
  • PubChem. (n.d.). 5-Oxo-2-phenyl-1-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

The Phoenix Molecule: An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylic Acid Derivatives

A Senior Application Scientist's Perspective on a Cornerstone of Medicinal Chemistry For researchers, scientists, and drug development professionals, understanding the historical context and scientific evolution of a cor...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Cornerstone of Medicinal Chemistry

For researchers, scientists, and drug development professionals, understanding the historical context and scientific evolution of a core chemical scaffold can provide invaluable insights into future discovery efforts. This guide delves into the rich history of pyrazine carboxylic acid and its derivatives, a class of compounds that has had a profound and lasting impact on global health, most notably through the remarkable story of pyrazinamide. We will explore the initial discoveries, the evolution of synthetic methodologies, and the intricate journey to understanding the mechanism of action of these versatile molecules.

The Genesis of a Scaffold: Early Discoveries and Synthesis of the Pyrazine Ring

The story of pyrazine carboxylic acid derivatives begins with the foundational chemistry of the pyrazine ring itself. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, was not a product of modern chemical synthesis. In fact, some of the earliest methods for synthesizing pyrazine and its derivatives date back to the 19th century and are still in use today.[1]

One of the seminal methods is the Staedel–Rugheimer pyrazine synthesis , first reported in 1876. This reaction involves the treatment of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield the pyrazine ring.[1] Another early and significant contribution was the Gutknecht pyrazine synthesis of 1879, which also relies on the self-condensation of an α-ketoamine, differing in the method of its synthesis.[1] A further variation, the Gastaldi synthesis , was developed in 1921.[1]

These early synthetic routes laid the groundwork for the exploration of pyrazine chemistry, although the full biological potential of this scaffold would not be realized for several decades. The pyrazine molecule is planar with D2h symmetry and no permanent dipole moment.[2] Its structural properties, including bond lengths and angles, are comparable to other azines, with delocalized π-electrons contributing to its aromatic character.[2]

From Obscurity to a "Phoenix" Drug: The Serendipitous Discovery of Pyrazinamide

The journey of pyrazine carboxylic acid derivatives into the realm of medicine is inextricably linked with the development of pyrazinamide, a cornerstone of modern tuberculosis (TB) therapy. The story is a testament to scientific serendipity and perseverance.

Pyrazinamide, the amide of pyrazine-2-carboxylic acid, was first synthesized in 1936 by Dalmer and Walter.[3] However, its potent antitubercular activity remained undiscovered for over a decade and a half.[4][5] The impetus for investigating its potential came from an unexpected observation in 1945 by V. Chorine, who found that high doses of nicotinamide (vitamin B3), a structurally similar compound, exhibited activity against Mycobacterium lepraemurium in rats and slowed the progression of TB in guinea pigs.[3][6] This led to the screening of related compounds, including pyrazinamide.

In 1952, researchers at Lederle Laboratories and Merck demonstrated the remarkable efficacy of pyrazinamide against Mycobacterium tuberculosis in mouse models.[4][5][6] This was a surprising finding because the compound showed no activity against the bacterium in vitro at a neutral pH, a characteristic that would typically have led to its dismissal as a potential drug candidate.[4] The in vivo success spurred its rapid clinical development and use in humans.[4]

Initially, concerns about liver toxicity at higher doses relegated pyrazinamide to a second-line treatment.[5][7] However, subsequent clinical trials in the 1970s, which utilized lower, less toxic doses, revealed its profound sterilizing activity, particularly when used in combination with other TB drugs like isoniazid and rifampicin.[5][8] This led to a significant breakthrough: the shortening of TB treatment regimens from 12-18 months to a more manageable 6-9 months.[5][7][9] This transformative impact on TB therapy has led to pyrazinamide being described as a "phoenix" drug, rising from initial obscurity to become an indispensable therapeutic agent.[3]

Unraveling the Enigma: The Unique Mechanism of Action of Pyrazinamide

The mechanism of action of pyrazinamide is as unique as its discovery. For many years, how it selectively killed M. tuberculosis in the acidic environment of tuberculous lesions remained a puzzle.[10] It is now understood that pyrazinamide is a prodrug, meaning it is converted into its active form within the mycobacterial cell.[4][11]

The activation process is a critical first step, as illustrated in the workflow below:

Pyrazinamide Activation and Action PZA Pyrazinamide (PZA) (Prodrug) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Pyrazinamidase (PncA) in M. tuberculosis Efflux Efflux Pump POA->Efflux Targets Intracellular Targets POA->Targets Accumulation Protonation Protonation (H+) Efflux->Protonation HPOA Protonated POA (HPOA) Protonation->HPOA Reentry Re-entry HPOA->Reentry Reentry->POA

Figure 1: Activation pathway of Pyrazinamide.

Step-by-Step Mechanism:

  • Entry and Conversion: Pyrazinamide passively diffuses into the M. tuberculosis bacillus.[12] Inside the bacterium, the enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide into its active form, pyrazinoic acid (POA).[11][13]

  • Efflux and Protonation: POA is then partially excreted by an efflux pump.[14] In the acidic environment (pH 5 to 6) characteristic of tuberculous lesions, the extracellular POA becomes protonated to form HPOA.[4][14]

  • Re-entry and Accumulation: The protonated, more lipid-soluble HPOA readily diffuses back into the bacterial cell, where it deprotonates back to POA due to the more neutral intracellular pH.[4][14] This cycle leads to the accumulation of POA inside the bacillus.[4]

  • Disruption of Cellular Functions: The accumulation of POA disrupts multiple vital cellular processes. While the exact targets have been a subject of debate, current understanding points to several key effects:

    • Disruption of Membrane Energetics: The buildup of the acidic POA is thought to disrupt the bacterial membrane potential and interfere with energy production.[4][13]

    • Inhibition of Coenzyme A Synthesis: A leading hypothesis suggests that POA binds to and triggers the degradation of aspartate decarboxylase (PanD), an enzyme essential for the synthesis of coenzyme A.[4]

    • Inhibition of Trans-translation: It was previously proposed that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue mechanism for stalled ribosomes. However, more recent studies have cast doubt on this as the primary mechanism.[4][13]

Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which prevent the conversion of the prodrug to its active form.[13] Mutations in rpsA and panD have also been identified in some resistant strains.[13]

The Chemistry of Creation: Synthesis of Pyrazine Carboxylic Acid and its Derivatives

The synthesis of pyrazine-2-carboxylic acid and its derivatives is crucial for both research and pharmaceutical production. Various synthetic strategies have been developed to create these valuable compounds.

General Synthesis of Pyrazine-2-Carboxylic Acid

A common laboratory and potential industrial synthesis of pyrazine-2-carboxylic acid involves the oxidation of a suitable precursor, such as 2-methylpyrazine. However, this can lead to the formation of 2,5-pyrazinedicarboxylic acid as a by-product.[15]

A more controlled synthetic route can be designed to avoid harsh oxidizing agents and high temperatures. One such multi-step synthesis is outlined below:[15]

  • Step 1: Bromination of Acrylic Acid: Acrylic acid is reacted with bromine in a solvent like dichloromethane to produce an intermediate.

  • Step 2: Amination: The resulting intermediate is then reacted with ammonia in ethanol.

  • Step 3: Condensation and Cyclization: The product from the previous step is reacted with methylglyoxal in ethanol to form the pyrazine ring with the desired carboxylic acid precursor.

This method offers milder reaction conditions and avoids the use of strong acids and oxidants.[15]

Synthesis of Pyrazine Carboxamide Derivatives

The synthesis of pyrazine carboxamide derivatives, including pyrazinamide and its analogues, typically involves the coupling of a pyrazine-2-carboxylic acid with a desired amine. A general and widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.[12][16]

Experimental Protocol: Synthesis of N-substituted Pyrazine-2-carboxamides

This protocol is a generalized procedure based on established methods for synthesizing pyrazine carboxamide derivatives.[12][17][18]

  • Acyl Chloride Formation:

    • To a solution of the desired substituted pyrazine-2-carboxylic acid (1 equivalent) in dry toluene, add thionyl chloride (1.5 equivalents).

    • Reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in a dry, inert solvent such as acetone or dichloromethane.

    • In a separate flask, dissolve the desired substituted aniline or other amine (1 equivalent) in dry pyridine or another suitable base.

    • Slowly add the acyl chloride solution to the amine solution at room temperature with stirring.

    • Continue stirring for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Pour the reaction mixture into cold water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified pyrazine carboxamide derivative.

A variety of coupling reagents can also be employed for the direct coupling of the carboxylic acid and amine, such as T3P (propyl phosphonic anhydride), EDCI/HOBt, and HBTU/TBTU.[19]

Structure-Activity Relationships and the Quest for New Derivatives

The success of pyrazinamide has spurred extensive research into the synthesis and evaluation of other pyrazine carboxylic acid derivatives for various therapeutic applications, particularly as antitubercular and antimicrobial agents.[20][21] Structure-activity relationship (SAR) studies have provided key insights into the features that govern the biological activity of these compounds.

Modification Effect on Antimycobacterial Activity Example Compounds Reference
Substitution on the Pyrazine Ring Alkylation or addition of a chlorine atom can increase activity.5-tert-Butyl-6-chloro-N-phenylpyrazine-2-carboxamides[17][21]
Substitution on the Amide Phenyl Ring Electron-withdrawing groups (e.g., -Cl, -F, -CF3) can enhance potency.N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide[20][21]
Lipophilicity Increased lipophilicity often correlates with higher antitubercular activity.3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid[17][18]
Incorporation of Heterocyclic Moieties Addition of other heterocyclic rings can lead to compounds with good activity.Pyrazine-1,3,4-oxadiazole derivatives[20]

These studies demonstrate that the pyrazine carboxamide scaffold is highly versatile and amenable to chemical modification to optimize its therapeutic properties.[20] The ongoing exploration of this chemical space holds promise for the development of new agents to combat drug-resistant tuberculosis and other infectious diseases.

Conclusion: A Legacy of Discovery and a Future of a Promise

The journey of pyrazine carboxylic acid derivatives from their early synthesis in the 19th century to their indispensable role in modern medicine is a compelling narrative of scientific discovery. The story of pyrazinamide, the "phoenix" drug, highlights the importance of re-examining known compounds and the unpredictable nature of drug discovery. The elucidation of its unique mechanism of action has not only provided a deeper understanding of its efficacy but has also opened new avenues for targeting persistent bacterial infections. As research continues to build upon this rich history, the pyrazine carboxylic acid scaffold will undoubtedly remain a fertile ground for the development of novel therapeutics to address pressing global health challenges.

References

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Foundational

Unveiling the Therapeutic Potential of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid: A Strategic Roadmap for Target Identification and Validation

An In-Depth Technical Guide Abstract The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including poten...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4] The novel compound, 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, represents an unexplored frontier within this chemical class. Its unique pyrazine moiety introduces distinct electronic and steric properties that may confer novel bioactivities and target specificities. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule. Moving beyond a simple listing of techniques, this document elucidates the causal logic behind experimental choices, integrating computational prediction with robust biochemical and cellular validation strategies. We present self-validating protocols and workflows designed to ensure scientific rigor and generate high-confidence target hypotheses, ultimately paving the way for its development as a potential therapeutic agent.

Introduction: The Scientific Premise

The quest for novel therapeutics often begins with compounds of intriguing structure but unknown mechanism. 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid falls into this category. While direct biological data for this specific molecule is not yet available in the public domain, the rich pharmacology of its structural relatives provides a compelling rationale for investigation. Derivatives of the 5-oxopyrrolidine core have been synthesized and evaluated for a range of therapeutic applications, including anti-inflammatory and anti-tubercular activities.[5][6]

This guide is predicated on a core principle: that a multi-faceted, hypothesis-driven approach is essential for elucidating a small molecule's mechanism of action.[7] We will navigate the journey from broad, unbiased screening to precise, high-confidence target validation. The methodologies described herein are designed to be synergistic, where the output of one stage informs the design of the next, creating a logical and efficient discovery cascade.

Phase I: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can provide initial hypotheses, prioritize target classes, and inform the design of subsequent biochemical assays. This in silico phase leverages the compound's structure to predict its potential biological interacting partners.

Strategy: Similarity-Based and Structure-Based Prediction

The primary logic is twofold: 1) structurally similar compounds may bind to similar targets, and 2) the compound's 3D structure can be computationally "fit" into the binding pockets of known proteins.

  • Ligand-Based Approach (Chemical Similarity): This method involves searching chemical databases for molecules with a high degree of structural similarity to our lead compound. Databases like ChEMBL, which contains a vast collection of small molecule-protein interaction data, are invaluable for this purpose.[8] By identifying known targets of structural analogs, we can generate a preliminary list of potential targets for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

  • Structure-Based Approach (Molecular Docking): If high-resolution 3D structures of potential target proteins are available (e.g., from the Protein Data Bank), molecular docking simulations can be performed. This technique predicts the preferred orientation of our compound when bound to a target protein and estimates the strength of the interaction. This can help rank potential targets and even suggest specific binding site interactions that could be later tested via site-directed mutagenesis.

Relevant Databases for Target Prediction
DatabaseTypeApplication in this WorkflowURL
ChEMBL Small Molecule-Protein InteractionsIdentify targets of structurally similar compounds.[Link]
PubChem Chemical Compound DatabaseFind structural information and links to literature on analogs.[Link]
Protein Data Bank (PDB) 3D Structural DataObtain protein structures for molecular docking studies.[Link]
iPPI-DB PPI Modulator DatabaseSpecifically explore if the compound might disrupt protein-protein interactions.[9][Link]

Phase II: Experimental Target Identification

Following computational analysis, experimental approaches are required to identify protein targets from a complex biological system, such as a cell lysate or living cells. These methods can be broadly categorized into direct (affinity-based) and indirect (cellular response-based) approaches.

The Overall Experimental Workflow

The following diagram illustrates the logical flow from initial screening to validated targets.

G cluster_0 Phase I: In Silico Prediction cluster_1 Phase II: Target Identification cluster_2 Phase III: Target Validation cluster_3 Outcome in_silico Computational Analysis (Similarity Search, Docking) phenotypic Phenotypic Screening (e.g., Cell Viability, Reporter Assays) in_silico->phenotypic Guide Assay Development affinity Affinity-Based Methods (Pull-down + MS) in_silico->affinity Prioritize Target Classes phenotypic->affinity Provides Biological Context label_free Label-Free Methods (e.g., DARTS, CETSA) phenotypic->label_free biochemical Biochemical Validation (Binding Assays: SPR, ITC; Functional Assays) affinity->biochemical Candidate Proteins label_free->biochemical Candidate Proteins cellular Cellular Validation (Target Engagement, Knockdown/out) biochemical->cellular Confirm Direct Interaction & Function validated_target Validated Therapeutic Target cellular->validated_target Confirm In-Cell Relevance

Caption: High-level workflow for small molecule target identification.

Direct Approach: Affinity Chromatography

The most direct method to identify a small molecule's binding partners is affinity chromatography.[10] This technique uses an immobilized version of the compound as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry.

cluster_probe Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Analysis start 5-Oxo-1-pyrazin-2-yl- pyrrolidine-3-carboxylic acid linker Attach Linker & Biotin Tag start->linker probe Biotinylated Probe linker->probe incubate Incubate: Probe + Lysate + Beads probe->incubate lysate Prepare Cell Lysate lysate->incubate beads Streptavidin Beads beads->incubate wash Wash Beads (Remove Non-specific Binders) incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS Analysis sds->ms hits Identify Candidate Binding Proteins ms->hits

Caption: Workflow for affinity-based target identification.

Objective: To isolate and identify proteins that directly bind to 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

Pillar of Trustworthiness: This protocol incorporates critical controls to minimize false positives. A competition control, where excess non-biotinylated ("free") compound is added, is essential. A true binding partner will show reduced binding to the beads in the presence of the free compound.

Methodology:

  • Probe Synthesis:

    • Synthesize an analog of the compound with a linker (e.g., a short PEG chain) attached to a position determined not to be critical for its (hypothesized) activity. The carboxylic acid or a non-essential position on the pyrazine ring are potential attachment points.

    • Conjugate a biotin molecule to the end of the linker. This creates the "bait" or probe.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed in phenotypic screens) to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. The supernatant is the protein source.

    • Determine protein concentration using a BCA or Bradford assay.

  • Binding/Pull-Down:

    • Pre-clear lysate: Incubate the cell lysate (~1-2 mg total protein) with streptavidin-agarose beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

    • Set up binding reactions (in parallel):

      • Experimental: Pre-cleared lysate + biotinylated probe.

      • Competition Control: Pre-cleared lysate + biotinylated probe + 100-fold molar excess of free, non-biotinylated compound.

      • Negative Control: Pre-cleared lysate + biotin only (no compound).

    • Incubate reactions for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin-agarose beads to each tube and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by:

      • Boiling the beads in SDS-PAGE sample buffer (denaturing elution).

      • Incubating with a high concentration of free biotin.

  • Analysis:

    • Run the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver stain. Specific bands appearing in the experimental lane but absent or reduced in the control lanes are of interest.

    • Excise these bands, or analyze the entire eluate, using in-gel or in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Label-Free Approaches

A significant advantage of label-free methods is that they use the small molecule in its native state, avoiding potential artifacts from chemical modification.[11]

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to a protein, it can stabilize the protein's structure, making it less susceptible to proteolysis.[10] In a DARTS experiment, cell lysates are treated with the compound or a vehicle control, then subjected to limited digestion by a protease like pronase. The target protein will be protected from digestion in the compound-treated sample and will appear as a stronger band on an SDS-PAGE gel compared to the control.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in living cells or cell lysates. It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[12]

Phase III: Target Validation

Identifying a list of candidate proteins is not the end point. Rigorous validation is required to confirm that a candidate is a bona fide target and that its modulation is responsible for the compound's biological effect.

Biochemical Validation

These experiments use purified components to confirm a direct, functional interaction.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (K_D) between the compound and a purified candidate protein. This provides quantitative evidence of a direct interaction.

  • Functional Assays: If the candidate target is an enzyme, an enzymatic assay should be performed to determine if the compound inhibits or activates its function. For other target classes like receptors or ion channels, specific functional assays (e.g., radioligand binding assays, patch-clamp electrophysiology) are required.

Cellular Validation

These experiments confirm that the compound engages its target in a physiological context.

Objective: To verify that the compound binds to and stabilizes its target protein within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either the compound at various concentrations or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3-5 minutes. One aliquot is kept on ice as a non-heated control.

  • Lysis: Lyse the cells from all temperature points using freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the specific target protein remaining in the supernatant for each temperature point using Western blotting.

  • Analysis: Plot the amount of soluble protein versus temperature. In the presence of the binding compound, the curve will shift to the right, indicating a higher melting temperature (T_m) and thus, stabilization of the target protein.

cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis (Western Blot) cells Intact Cells treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso treat_cpd Treat with Compound cells->treat_cpd heat_dmso Heat to Range of Temperatures treat_dmso->heat_dmso heat_cpd Heat to Range of Temperatures treat_cpd->heat_cpd lyse_dmso Lyse & Centrifuge heat_dmso->lyse_dmso lyse_cpd Lyse & Centrifuge heat_cpd->lyse_cpd plot_dmso Result: Lower Tm (Protein Denatures at Lower Temp) lyse_dmso->plot_dmso plot_cpd Result: Higher Tm (Protein is Stabilized) lyse_cpd->plot_cpd

Caption: Conceptual workflow of a Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The systematic approach detailed in this guide—from in silico prediction to biochemical identification and rigorous cellular validation—provides a robust framework for discovering the therapeutic targets of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. The identification of a high-confidence target is a critical milestone in drug discovery. It transforms a biologically active molecule into a tool for modulating pathophysiology, opening avenues for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic intervention. The key to success lies not in the application of a single technique, but in the intelligent and synergistic integration of multiple orthogonal approaches to build an irrefutable case for a specific mechanism of action.

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  • Bratulic, S., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5434-5451. Available at: [Link]

  • Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. Indian Journal of Chemistry, 62, 85-94. Available at: [Link]

  • Patel, D., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. Available at: [Link]

  • Abdellattif, M. H., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archives of Pharmacal Research, 32(6), 835-846. Available at: [Link]

  • Daina, A., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

Sources

Exploratory

In Vitro Evaluation of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid

A Technical Guide for Lead Optimization & Profiling[1] Executive Summary & Compound Analysis 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid represents a distinct chemical scaffold combining a polar gamma-lactam (5-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Lead Optimization & Profiling[1]

Executive Summary & Compound Analysis

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid represents a distinct chemical scaffold combining a polar gamma-lactam (5-oxopyrrolidine) core, an ionizable carboxylic acid tail, and an electron-deficient pyrazine heteroaryl headgroup.[1]

From a medicinal chemistry perspective, this molecule presents specific challenges and opportunities that define its evaluation strategy:

  • The Pharmacophore: The structure mimics nicotinic acid derivatives (e.g., Acipimox), suggesting potential activity at GPR109A (HM74A) receptors for dyslipidemia, or as a peptidomimetic scaffold in antimicrobial research (mimicking pyroglutamic acid).[1]

  • The Metabolic Liability: The pyrazine ring is a known structural alert for Aldehyde Oxidase (AO) metabolism.[1] Standard microsomal stability assays often yield false-negative clearance data for pyrazines because AO is a cytosolic enzyme.[1]

  • The Permeability Barrier: The free carboxylic acid (pKa ~4.[1]2) ensures the molecule is ionized at physiological pH, likely limiting passive diffusion and necessitating an evaluation of carrier-mediated transport.[1]

This guide outlines a rigorous in vitro screening cascade designed to validate biological activity while proactively identifying metabolic "soft spots" specific to this chemical class.[1]

Physicochemical Profiling (Pre-Formulation)[1]

Before biological testing, the fundamental "druggability" parameters must be established to ensure assay validity.[1]

Ionization & Lipophilicity[1]
  • Rationale: The balance between the hydrophilic carboxylate and the lipophilic pyrazine ring determines distribution.[1]

  • Protocol:

    • pKa Determination: Potentiometric titration (Sirius T3). Expected pKa ~4.0–4.5 (COOH) and ~0.6 (Pyrazine N).[1]

    • LogD

      
       Measurement:  Shake-flask method in Octanol/PBS.
      
    • Expert Insight: If LogD

      
       < -1.0, passive permeability will be negligible.[1]
      
Solubility Profiling
  • Kinetic Solubility: Nephelometry in PBS (pH 7.4) with 1% DMSO.

  • Thermodynamic Solubility: Equilibrium shake-flask (24h) in FaSSIF (Fasted State Simulated Intestinal Fluid) to predict oral absorption potential.

Metabolic Stability: The "Pyrazine Paradox"[1]

Critical Warning: Do not rely solely on Liver Microsomes (HLM/RLM).[1] Pyrazine rings are electron-deficient and susceptible to nucleophilic attack by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) , enzymes located in the cytosol, not the endoplasmic reticulum (microsomes).[1]

The "Cytosol-Inclusive" Stability Protocol

To avoid underestimating clearance, you must run a parallel assessment using S9 fractions (which contain both microsomes and cytosol) or pure cytosol.[1]

ComponentStandard Assay (Microsomes)Required Assay (S9/Cytosol)
Enzymes Present CYP450, UGT, FMOAldehyde Oxidase , Xanthine Oxidase, CYP450
Cofactors NADPH, UDPGANADPH, Molybdenum (MoCo) (often endogenous, but check specific lot)
Risk if Omitted False Stability (Pyrazine remains untouched)Accurate prediction of 6-oxo-pyrazine metabolite formation
Experimental Workflow (S9 Fraction Assay)
  • Test System: Pooled Human Liver S9 (HLS9) and Rat Liver S9 (RLS9).[1]

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Inhibitor Check: If high clearance is observed in S9 but not Microsomes, repeat S9 incubation with Hydralazine (25 µM), a specific AO inhibitor, to confirm the mechanism.[1]

Permeability & Transporter Evaluation

Due to the carboxylic acid moiety, this compound is likely a substrate for efflux transporters or uptake carriers (e.g., MCTs).[1]

Caco-2 Bidirectional Permeability[1]
  • Objective: Determine Efflux Ratio (ER) and passive permeability (

    
    ).
    
  • Conditions: pH 7.4 (Apical) / pH 7.4 (Basolateral).

  • Gradient Study: If

    
     is low (< 1 
    
    
    
    10
    
    
    cm/s), run a pH 6.5 (Apical) / pH 7.4 (Basolateral) assay.[1] The proton gradient may facilitate uptake via the proton-coupled monocarboxylate transporter (MCT).[1]
Protocol Snapshot
  • Cell Line: Caco-2 (21-day culture).

  • Dosing: 10 µM compound in HBSS.

  • Sampling: 60 and 120 minutes.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    
    .
    
    • Interpretation: ER > 2.0 indicates active efflux (likely P-gp or BCRP).[1]

Visualized Workflow: The Evaluation Cascade

The following diagram illustrates the logical flow of the evaluation, highlighting the critical "AO Check" specific to pyrazine derivatives.

EvaluationCascade Start Compound: 5-Oxo-1-pyrazin-2-yl... PhysChem 1. PhysChem Profiling (pKa, LogD, Solubility) Start->PhysChem Permeability 2. Permeability (Caco-2) Check for Efflux (ER > 2) PhysChem->Permeability If Soluble Metabolism 3. Metabolic Stability (Parallel Assay) Permeability->Metabolism Microsomes Microsomes (CYP) Metabolism->Microsomes Cytosol Cytosol/S9 (Aldehyde Oxidase) Metabolism->Cytosol CRITICAL for Pyrazines Analysis Clearance Mechanism Analysis Microsomes->Analysis Cytosol->Analysis Decision Go / No-Go Decision Analysis->Decision Synthesize Data

Figure 1: Strategic evaluation cascade emphasizing the parallel metabolic screening required for pyrazine-based scaffolds.

In Vitro Pharmacology (Target Engagement)

Given the structural similarity to nicotinic acid receptor agonists, the primary pharmacological screen should target the GPR109A receptor.[1]

GPR109A cAMP Inhibition Assay[1]
  • Mechanism: GPR109A is

    
    -coupled.[1] Agonism inhibits Forskolin-induced cAMP production.[1]
    
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HM74A).[1]

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.[1]

Step-by-Step Protocol:

  • Seeding: Plate cells (2,000 cells/well) in 384-well plates.

  • Stimulation: Add test compound (dose-response: 1 nM – 100 µM) + Forskolin (10 µM).

  • Incubation: 30 minutes at Room Temperature.

  • Lysis/Detection: Add cAMP-d2 and anti-cAMP-Cryptate conjugates.[1]

  • Read: Measure HTRF ratio (665/620 nm).

  • Data Analysis: Plot sigmoidal dose-response to determine

    
    .
    
    • Control: Nicotinic Acid (

      
       nM).[1]
      

Safety & Toxicology (In Vitro)

hERG Inhibition (Cardiotoxicity)

While carboxylic acids are generally low risk for hERG blockade (due to negative charge repelling the pore), the pyrazine ring can facilitate binding.[1]

  • Method: Automated Patch Clamp (e.g., QPatch).[1]

  • Success Criteria:

    
     µM.
    
Cytotoxicity (HepG2)[1]
  • Method: MTT or ATP-depletion (CellTiter-Glo) assay.[1]

  • Duration: 48-hour incubation.

  • Purpose: Differentiate specific pharmacological activity from general cellular toxicity.

Summary of Assay Specifications

Assay CategoryParameterMethodSuccess Criteria (Lead)
PhysChem SolubilityKinetic (Nephelometry)> 50 µM
LipophilicityLogD (pH 7.[1]4)0.0 – 3.0
Permeability AbsorptionCaco-2 (A-B)

cm/s
EffluxEfflux Ratio (B-A/A-B)< 2.0
Metabolism Hepatic StabilityHuman S9 Fraction

min
AO LiabilityS9 + Hydralazine% Inhibition of CL > 50%
Safety hERGPatch Clamp

µM

References

  • Pryde, D. C., et al. (2010).[1] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry. Link[1]

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine.[1] Link

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Cytosolic Enzymes). Link

  • PubChem Compound Summary. (2025). "5-Oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid" (Structural Analog Data).[1][2] Link[1]

  • Obach, R. S. (2004).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

Foundational

Pharmacokinetic Characterization of Novel Pyrrolidine Derivatives: A Technical Framework

Executive Summary & Structural Rationale The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., Captopril, Lisinopril, Levetiracetam). Its saturated f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved therapeutics (e.g., Captopril, Lisinopril, Levetiracetam). Its saturated five-membered nitrogen heterocycle offers distinct advantages: it introduces three-dimensional complexity (sp3 character) to otherwise flat aromatic systems, improves aqueous solubility via the basic nitrogen (pKa ~9-10), and often serves as a rigid spacer for pharmacophores.

However, from a pharmacokinetic (PK) perspective, novel pyrrolidine derivatives present a specific set of metabolic liabilities. The core challenge is the electron-rich nature of the ring, which makes the


-carbons (adjacent to the nitrogen) highly susceptible to cytochrome P450 (CYP)-mediated oxidation.

This guide outlines a self-validating technical framework to characterize the PK profile of these derivatives, moving from in silico prediction to in vivo validation.

Metabolic Liability: The Pyrrolidine "Soft Spot"

Before initiating wet-lab experiments, it is critical to understand the mechanism of failure. The primary metabolic route for pyrrolidine derivatives is


-carbon hydroxylation , typically catalyzed by CYP2D6 or CYP3A4.
Mechanism of Instability[1]
  • Single Electron Transfer (SET): The nitrogen lone pair undergoes SET, forming a radical cation.

  • Hydrogen Abstraction: A proton is removed from the

    
    -carbon.
    
  • Hydroxylation: Oxygen rebound creates an unstable hemiaminal.

  • Collapse: The ring either opens to form an aminoaldehyde or oxidizes further to a thermodynamically stable lactam (pyrrolidin-2-one).

Visualization: Pyrrolidine Metabolic Pathway

The following diagram illustrates the oxidative cascade that must be monitored during metabolite identification (MetID).

PyrrolidineMetabolism Parent Parent Pyrrolidine (Tertiary Amine) Radical Radical Cation (Intermediate) Parent->Radical CYP450 (SET) Iminium Iminium Ion Radical->Iminium -H• Hemiaminal Hemiaminal (Unstable) Iminium->Hemiaminal +OH- Lactam Lactam (Pyrrolidin-2-one) Hemiaminal->Lactam Oxidation (Stable Metabolite) RingOpen Ring Opening (Aminoaldehyde) Hemiaminal->RingOpen Hydrolysis

Caption: Figure 1. CYP450-mediated oxidative metabolism of the pyrrolidine ring. The formation of the lactam is a common "metabolic sink" for these derivatives.

In Vitro Profiling Protocols (The Filter)[2]

To ensure data integrity, we utilize a "self-validating" tiered approach. Every assay plate must contain a positive control with known intrinsic clearance (


) values to verify enzyme activity.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)

This is the primary filter.[1] Pyrrolidines are often cleared rapidly; therefore, we use a 5-point time course rather than a single endpoint.

Reagents:

  • Matrix: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate + G6P-Dehydrogenase + NADP+).

  • Quench: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Dosing: Spike test compound (1 µM final) and Positive Control (e.g., Verapamil or Dextromethorphan ) into the mixture. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH cofactor to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately transfer aliquot into 3x volume of ice-cold ACN/Internal Standard. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the Parent [M+H]+ transition.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Protocol B: Caco-2 Permeability (Bioavailability Proxy)

Since pyrrolidines are often designed for oral delivery or CNS penetration, permeability is non-negotiable.

Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. A TEER value < 250


 indicates a compromised monolayer, and the data must be discarded.

Workflow:

  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days to form a polarized monolayer.

  • Equilibration: Wash with HBSS (pH 7.4).

  • Dosing: Add compound (10 µM) to the Apical (A) chamber.

  • Transport: Incubate at 37°C for 2 hours. Sample from the Basolateral (B) chamber.

  • Efflux Check: Run a parallel B

    
     A experiment. An Efflux Ratio (
    
    
    
    ) > 2.0 suggests P-gp substrate liability.

In Vivo Pharmacokinetics (The Validation)

Once a derivative shows acceptable stability (


) and permeability (

), it proceeds to rodent PK.
Experimental Design (Rat)
  • Species: Sprague-Dawley Rats (Male, cannulated).[2]

  • Groups: IV Bolus (1 mg/kg) vs. PO Gavage (5 mg/kg).

  • Formulation: Pyrrolidines are basic; formulate in 10% DMSO / 40% PEG400 / 50% Water or a Citrate Buffer (pH 4.0) to ensure solubility.

Bioanalytical Workflow Diagram

The following DOT diagram outlines the critical path for sample processing, adhering to FDA Bioanalytical Method Validation guidelines [1].

Bioanalysis BloodSample Blood Collection (K2EDTA Tubes) PlasmaSep Plasma Separation (Centrifuge 2000g, 4°C) BloodSample->PlasmaSep ProteinPrecip Protein Precipitation (ACN + IS) PlasmaSep->ProteinPrecip LCMS LC-MS/MS Analysis (MRM Mode) ProteinPrecip->LCMS DataQC Data QC & Acceptance (Accuracy +/- 15%) LCMS->DataQC DataQC->LCMS If QC Fails (Re-inject) PKCalc Non-Compartmental Analysis (WinNonlin) DataQC->PKCalc If QC Passes

Caption: Figure 2. Bioanalytical workflow for processing in vivo PK samples. Adherence to QC acceptance criteria is mandatory.

Data Interpretation & Optimization Strategies

Key PK Parameters for Pyrrolidines

Summarize your data in the following format to make Go/No-Go decisions.

ParameterDefinitionTarget Value (Oral Drug)Pyrrolidine Specific Issue

Plasma Clearance< 30% Liver Blood FlowHigh due to

-oxidation

Vol. of Distribution> 0.6 L/kgUsually good (basic amine)

Bioavailability> 30%Limited by First-Pass metabolism

Half-life> 4 hoursShort if metabolic soft spots exist
Troubleshooting & SAR Optimization

If your pyrrolidine derivative fails due to high clearance (High


), employ the following medicinal chemistry strategies [2]:
  • Fluorination: Introduce fluorine atoms at the

    
    -carbon (3-position or adjacent to N). The electron-withdrawing effect of fluorine destabilizes the formation of the radical cation/iminium ion intermediate, blocking oxidation.
    
  • Steric Blocking: Add a gem-dimethyl group or a spiro-cycle to the ring to sterically hinder CYP access to the heme iron.

  • pKa Modulation: Lowering the basicity of the nitrogen (e.g., via an adjacent electron-withdrawing group) can reduce lysosomal trapping and alter

    
    .
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). Structural Biology and Chemistry of Cytochrome P450-Mediated Metabolism of Pyrrolidine Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).
  • Wernevik, J., et al. (2020).[4] Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive strategic framework for characterizing the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive strategic framework for characterizing the aqueous solubility and chemical stability of the novel compound, 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. As no public data currently exists for this specific molecule, this document leverages established principles of medicinal chemistry and regulatory guidelines to construct a robust, predictive, and methodological plan. By analyzing the constituent chemical moieties—the pyrrolidinone-carboxylic acid core and the pyrazine ring—we will outline the anticipated physicochemical properties and their implications. This guide details the necessary experimental protocols, from foundational thermodynamic solubility to ICH-compliant forced degradation studies, to build a complete pre-formulation data package. The objective is to equip researchers with the scientific rationale and practical steps required to de-risk and advance the development of this promising chemical entity.

Introduction

The confluence of a pyrrolidine ring and a pyrazine heterocycle in a single molecular entity presents a compelling scaffold for drug discovery. Pyrrolidine motifs are frequently incorporated to enhance aqueous solubility and modulate other physicochemical properties, while the pyrazine ring, an electron-deficient aromatic system, is a key component in numerous approved pharmaceuticals, often serving as a hydrogen bond acceptor in interactions with biological targets.[1] The compound 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid combines these features, suggesting potential for both favorable pharmacokinetics and potent biological activity.

However, a molecule's therapeutic potential can only be realized if it possesses suitable drug-like properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences dissolution rate and bioavailability, while chemical stability dictates a drug's shelf-life, storage requirements, and the profile of its potential degradation products.[2] This guide provides a detailed roadmap for the comprehensive evaluation of these two pivotal parameters for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

Predicted Physicochemical Profile

A proactive analysis of the chemical structure allows us to form hypotheses about its behavior, guiding our experimental design.

2.1 Chemical Structure and Functional Group Analysis

  • Pyrrolidinone Core: A five-membered lactam.

  • Carboxylic Acid (-COOH): An acidic functional group that will be ionized at physiological pH, suggesting pH-dependent solubility. This group can act as both a hydrogen bond donor and acceptor.

  • Pyrazine Ring: A 1,4-diazine aromatic heterocycle. The two nitrogen atoms make the ring electron-deficient and act as hydrogen bond acceptors. Pyrazine is a weak base.

  • Tertiary Amine (within the lactam): The nitrogen of the pyrrolidinone ring is linked to the pyrazine ring.

2.2 Predicted Physicochemical Properties

  • pKa (Predicted): The molecule is expected to be amphoteric.

    • An acidic pKa (estimated range: 3.5 - 4.5) is anticipated for the carboxylic acid group. At pH values above this pKa, the molecule will carry a negative charge, which should significantly enhance aqueous solubility.

    • A basic pKa (estimated range: 0.5 - 1.5) is predicted for the pyrazine ring, which is a very weak base.[1] Protonation is unlikely to be a major factor at physiologically relevant pH.

  • LogP (Predicted): The presence of multiple nitrogen and oxygen atoms suggests a relatively low LogP value, indicating a preference for hydrophilicity. The combination of a carboxylic acid and a polar pyrazine ring will likely result in a negative calculated LogP.

2.3 Implications for Solubility and Stability

  • Solubility: Solubility is predicted to be highly pH-dependent. At low pH (e.g., pH 1-2), the carboxylic acid will be protonated and un-ionized, likely resulting in lower solubility. As the pH increases above the acidic pKa, the molecule will deprotonate to form a carboxylate salt, leading to a significant increase in solubility.

  • Stability: Potential areas of instability include:

    • Hydrolysis: The lactam ring within the pyrrolidinone structure could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

    • Oxidation: The electron-rich positions on the rings could be susceptible to oxidation.

    • Photodegradation: Aromatic systems like pyrazine can be susceptible to degradation upon exposure to UV light.[2][3]

Comprehensive Solubility Assessment Strategy

A multi-tiered approach is essential to fully characterize the solubility of a new chemical entity. This strategy moves from high-throughput screening to definitive thermodynamic measurements.

3.1 Rationale for Experimental Design

The goal is to understand both how quickly (kinetic) and how much (thermodynamic) of the compound can dissolve under various conditions. Kinetic solubility is crucial for early-stage screening where compound availability is limited, while thermodynamic solubility represents the true equilibrium state and is the gold standard for pre-formulation.[4][5][6][7] A pH-solubility profile is mandatory for ionizable compounds to predict their behavior in different biological environments, such as the gastrointestinal tract.[8][9][10]

3.2 Experimental Workflow: Solubility Assessment

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Definitive Measurement cluster_2 Phase 3: Analysis & Output A Kinetic Solubility Assay (Nephelometry or UV) F Quantification by HPLC-UV A->F B DMSO Stock Solution B->A Fast, low material usage C Thermodynamic Solubility (Shake-Flask Method) D pH-Solubility Profile (Multiple Buffers) C->D Characterize pH effect D->F E Solid Compound E->C Gold standard G Solubility Data Table (µg/mL or µM) F->G H Biopharmaceutical Classification System (BCS) Assessment G->H

Caption: Workflow for solubility characterization.

3.3 Protocol 1: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This method determines the true solubility of the compound at equilibrium and is considered the gold standard.[5][11][12][13]

  • Objective: To measure the saturation concentration of the compound in a specific solvent system after a sufficient time to reach equilibrium.

  • Methodology:

    • Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible) to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours). A time-point study should be conducted to ensure equilibrium has been reached (i.e., concentration does not change between 24 and 48 hours).

    • After agitation, allow the samples to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.

  • Scientist's Note: It is critical to verify the pH of the suspension at the end of the experiment, as a high concentration of an acidic or basic compound can alter the buffer's pH.[5] The solid material remaining should also be analyzed (e.g., by XRPD) to check for any polymorphic or salt form changes.

3.4 Data Presentation: Solubility Profile

All quantitative data should be summarized for clear comparison.

ParameterpH 1.2 (HCl)pH 4.5 (Acetate)pH 6.8 (Phosphate)pH 7.4 (Phosphate)Water
Kinetic Solubility (µM) DataDataDataDataData
Thermodynamic Solubility (µg/mL) DataDataDataDataData
Visual Observation e.g., Precipitatee.g., Hazye.g., Cleare.g., Cleare.g., Hazy

Comprehensive Stability Assessment Strategy

Stability testing is performed to understand how the quality of the drug substance changes over time under the influence of environmental factors.[14][15]

4.1 Rationale for Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A(R2)) and a critical development tool.[2][16] Its purposes are threefold:

  • To Identify Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and defining proper storage conditions.

  • To Elucidate Degradant Structures: Identifying the chemical structures of major degradation products is essential for safety assessment.

  • To Develop Stability-Indicating Methods: The studies generate degradation products needed to prove that the chosen analytical method (typically HPLC) can separate the intact drug from all its degradants, ensuring the method is "stability-indicating."[17][18][19]

4.2 Experimental Workflow: Forced Degradation & Stability

G cluster_0 Stress Conditions (ICH Q1A) cluster_1 Analytical Method cluster_2 Analysis & Output A Acid Hydrolysis (e.g., 0.1 M HCl) F Develop Stability-Indicating HPLC-UV/MS Method A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H₂O₂) C->F D Thermal (e.g., 60°C, Dry & Wet) D->F E Photolytic (UV/Vis Light) E->F G Peak Purity Analysis (PDA Detector) F->G Validate Specificity H Quantify Degradation (%) G->H I Identify Major Degradants (LC-MS) H->I J Mass Balance Calculation H->J K Degradation Pathway Map I->K

Caption: Workflow for forced degradation studies.

4.3 Protocol 2: Forced Degradation Studies

  • Objective: To intentionally degrade the compound under a variety of stress conditions to an extent of 5-20% degradation.[16] This level is sufficient to detect and quantify degradation products without generating secondary or irrelevant degradants.

  • Methodology:

    • Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents.

    • Acid/Base Hydrolysis: Treat the solution with 0.1 M HCl and 0.1 M NaOH. Hold samples at room temperature and elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

    • Oxidation: Treat the solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperature (e.g., 80°C) and humidity (e.g., 75% RH).

    • Photostability: Expose the solid compound and a solution to a defined light source that provides both UV and visible output, as specified by ICH Q1B (total illumination of not less than 1.2 million lux hours).[2][3][18]

    • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC-UV/MS method.

  • Scientist's Note: The primary analytical output is the HPLC chromatogram. The goal is to achieve baseline separation between the main peak (intact drug) and all degradant peaks. Mass balance should be calculated to ensure that the decrease in the main peak area corresponds to the increase in the area of the degradant peaks.

4.4 Data Presentation: Stability Summary

Stress ConditionDuration/Temp% Assay of Parent Compound% DegradationNo. of DegradantsRRT of Major Degradant
Control (Unstressed) T=0100.00.00-
0.1 M HCl 24h / 60°CDataDataDataData
0.1 M NaOH 8h / RTDataDataDataData
3% H₂O₂ 24h / RTDataDataDataData
Thermal (Solid) 7 days / 80°CDataDataDataData
Photolytic (Solution) 1.2 M lux hrDataDataDataData

Conclusion and Recommendations

This technical guide presents a structured, science-driven approach to characterizing the solubility and stability of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. Based on its chemical structure, the compound is predicted to exhibit favorable, pH-dependent aqueous solubility and potential liabilities related to hydrolytic and photolytic degradation.

The successful execution of the outlined protocols will yield a comprehensive data package that:

  • Defines the thermodynamic and pH-dependent solubility, informing its biopharmaceutical classification.

  • Identifies critical degradation pathways and products.

  • Supports the development and validation of a stability-indicating analytical method.

This foundational knowledge is indispensable for guiding rational formulation design, establishing appropriate storage and handling conditions, and ensuring the quality, safety, and efficacy of the compound as it progresses through the drug development pipeline.

References

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bavishi, B. (2024). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Sciex. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • Memmert. (2012). Stability tests according to ICH Q1A (R2). [Link]

  • Dong, M. W., & Hu, G. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • ResearchGate. Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bentham Science Publishers. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

  • Patel, D. et al. (2019). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Ingenta Connect. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Yang, D., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • Fellner, V. (2017). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu. [Link]

  • ResearchGate. (2025). STIMULI TO THE REVISION PROCESS Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Semalty, A. Preformulation I Solubility Profile. UGC MOOCs. [Link]

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential: A Technical Guide to the Anticancer Activity of Novel 5-Oxopyrrolidine Compounds

This guide provides an in-depth exploration of the discovery and evaluation of novel 5-oxopyrrolidine compounds as potential anticancer agents. It is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and evaluation of novel 5-oxopyrrolidine compounds as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background, practical methodologies, and field-proven insights into the preclinical assessment pipeline. We will delve into the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo validation of these promising therapeutic candidates.

The 5-Oxopyrrolidine Scaffold: A Privileged Structure in Oncology

The 2-pyrrolidinone (or 5-oxopyrrolidine) ring is a five-membered lactam that serves as a core structural motif in numerous biologically active compounds, including natural products with potent cytotoxic effects.[1] Its unique chemical properties, including its ability to participate in various non-covalent interactions, make it an attractive scaffold for the design of novel therapeutics. The ongoing exploration of 5-oxopyrrolidine derivatives in oncology is driven by the need for new chemical entities that can overcome the challenges of drug resistance and provide more selective targeting of cancer cells.[2][3] Recent studies have demonstrated that synthetic modifications to this core can yield compounds with significant anticancer activity against a range of human cancer cell lines, including lung, breast, and melanoma.[1][2][4]

Synthetic Pathways: Building the Molecular Arsenal

The synthesis of novel 5-oxopyrrolidine derivatives typically begins with the construction of the core ring system, followed by functionalization to create a library of diverse compounds. A common and effective starting point is the reaction of an aniline derivative with itaconic acid to form a 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[1][2][5] This carboxylic acid is a versatile intermediate that can be readily converted into esters, hydrazides, and subsequently into a wide array of hydrazones, azoles, and other heterocyclic systems.[6][7][8] This strategic diversification is crucial for exploring the structure-activity relationship (SAR) and identifying the chemical features that confer potent and selective anticancer activity. For instance, the conversion of a carbohydrazide intermediate to various hydrazone derivatives has been shown to significantly enhance anticancer activity in a structure-dependent manner.[1][9]

The rationale behind this synthetic strategy is to create a modular platform where different aromatic, heteroaromatic, and functional groups can be systematically introduced and evaluated. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for target engagement and overall pharmacological profile.

In Vitro Evaluation: Identifying Lead Compounds

The initial screening of newly synthesized compounds relies on a battery of robust and reproducible in vitro assays. This phase is designed to assess the cytotoxic and cytostatic effects of the compounds on cancer cells and to provide initial insights into their mechanisms of action.

Primary Screening: Cell Viability and Cytotoxicity Assays

The first critical step is to determine the concentration-dependent effect of the compounds on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[10]

Principle of Causality: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability. This assay is selected for its sensitivity and its ability to screen large numbers of compounds efficiently.

Self-Validating System: The protocol's trustworthiness is ensured by including appropriate controls. A negative control (vehicle-treated cells) establishes the baseline for 100% viability, while a positive control (a known chemotherapeutic agent like cisplatin or doxorubicin) validates the assay's ability to detect a cytotoxic response.[9] Background absorbance is corrected for using wells with media and MTT but no cells.

Detailed Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma) to ~80% confluency.[1][2]
  • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 5-oxopyrrolidine compounds in DMSO.
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only wells as a negative control.
  • Incubate the plate for 48 to 72 hours.[1]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT stock solution to each well.
  • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 1: Representative In Vitro Cytotoxicity Data
Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Compound XA549 (Lung)728.5
Compound YMDA-MB-231 (Breast)725.2
Compound ZA375 (Melanoma)7212.1
CisplatinA549 (Lung)7215.0
Investigating the Mode of Cell Death: Apoptosis Assays

Once a compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis, a programmed and preferred mode of cell death for anticancer agents. The Annexin V/Propidium Iodide (PI) dual staining assay is a gold-standard method for this purpose.[12]

Principle of Causality: In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells. By using both stains, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[13]

Detailed Protocol: Annexin V/PI Apoptosis Assay

1. Cell Treatment:

  • Seed and treat cells in 6-well plates with the 5-oxopyrrolidine compounds at their respective IC₅₀ concentrations for 24-48 hours. Include an untreated control.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.
  • Analyze the samples on a flow cytometer within one hour.
  • FITC signal is typically detected in the FL1 channel and PI in the FL2 channel.
  • Data analysis software (e.g., FlowJo) is used to quantify the percentage of cells in each quadrant:
  • Lower-Left (Annexin V- / PI-): Live cells
  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells
  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
  • Upper-Left (Annexin V- / PI+): Necrotic cells

Elucidating the Mechanism of Action

Identifying the molecular targets and signaling pathways affected by the lead compounds is paramount for rational drug development. This knowledge provides a deeper understanding of their anticancer effects and can inform future optimization efforts.

Target Identification and Signaling Pathway Analysis

Molecular docking studies can provide initial hypotheses about potential protein targets. For example, some 5-oxopyrrolidine derivatives have been suggested to act as multi-kinase inhibitors, binding to the active sites of key protein kinases like BRAF and SCR, which are crucial regulators of cancer cell proliferation and survival.[4][14]

Experimental validation involves investigating the impact of the compounds on key cancer-related signaling pathways. Natural compounds and their synthetic derivatives often exert their effects by modulating pathways such as PI3K/Akt/mTOR and MAPK.[15][16] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[15] Western blotting can be used to measure changes in the phosphorylation status (and thus activity) of key proteins within these cascades (e.g., Akt, mTOR, ERK).

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P mTORC1 mTORC1 Akt->mTORC1  P Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 5-Oxopyrrolidine Compound Compound->PI3K Compound->Akt

Caption: A potential mechanism of action for 5-oxopyrrolidine compounds.

In Vivo Preclinical Evaluation: The Xenograft Model

Promising compounds from in vitro studies must be evaluated in a living organism to assess their efficacy and safety. Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research.[17][18]

Principle of Causality: Xenograft models allow for the assessment of a compound's antitumor activity in a complex biological system, providing data on its pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[18] There are two primary types:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into mice. These models are reproducible and cost-effective for initial efficacy testing.[19]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better retain the heterogeneity and architecture of the original human tumor, making them highly valuable for translational research and predicting clinical efficacy.[20][21]

Workflow: Cell Line-Derived Xenograft (CDX) Efficacy Study

Xenograft_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation A 1. Inject Cancer Cells (e.g., A549) subcutaneously into immunocompromised mice B 2. Monitor Tumor Growth until tumors reach a palpable size (e.g., 100-150 mm³) A->B C 3. Randomize Mice into treatment and control groups B->C D 4. Administer Compound (e.g., daily via oral gavage) and Vehicle Control C->D E 5. Measure Tumor Volume and Body Weight (2-3 times/week) D->E F 6. Euthanize at Endpoint and Harvest Tumors for analysis E->F G 7. Analyze Data: Tumor Growth Inhibition (TGI) F->G

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Analysis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS: 1086380-60-0). This compound acts as a polar, amphoteric metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (CAS: 1086380-60-0).

This compound acts as a polar, amphoteric metabolite—structurally analogous to Trans-3'-carboxycotinine but with a pyrazine core replacing the pyridine ring. Its analysis requires careful control of pH and stationary phase interactions to ensure retention of the carboxylic acid moiety while managing the basicity of the pyrazine ring.

Introduction & Chemical Context

The analyte, 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid , presents a unique separation challenge due to its dual functionality:

  • Acidic Domain: The carboxylic acid at position 3 (pKa ~4.2) confers significant polarity and anionic character at neutral pH.

  • Basic/Neutral Domain: The pyrazine ring (pKa ~0.6, very weak base) attached to the pyrrolidone nitrogen creates a system with extended conjugation but limited basicity compared to pyridine analogs.

  • Polarity: The combination of the lactam (5-oxo), carboxylic acid, and diaza-heterocycle results in a highly polar molecule (LogP < 0), making it prone to early elution (near void volume) on standard C18 columns.

Experimental Strategy: To achieve reproducible retention and peak shape, this protocol utilizes a Polar-Embedded C18 or Aq-compatible C18 stationary phase under acidic conditions (pH 2.5) . This suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic enough for retention) while protonating the weak pyrazine base, which is then shielded by the mobile phase buffer.

Method Development Workflow

The following diagram illustrates the decision matrix used to select the optimal chromatographic conditions.

MethodDevelopment Start Analyte: 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid Properties Properties: Polar (LogP < 0) Acidic (COOH, pKa ~4.2) Weak Base (Pyrazine) Start->Properties ColumnSelect Column Selection Strategy Properties->ColumnSelect C18Standard Standard C18 (Risk: Dewetting, Poor Retention) ColumnSelect->C18Standard C18Polar Polar-Embedded / Aq-C18 (Selected: Atlantis T3 / Luna Omega) ColumnSelect->C18Polar MobilePhase Mobile Phase pH Selection C18Polar->MobilePhase pH_Neutral pH 7.0 (COOH ionized -> No Retention) MobilePhase->pH_Neutral pH_Acidic pH 2.5 (Phosphate/Formic) (COOH protonated -> Retention) MobilePhase->pH_Acidic Detection Detection: UV @ 265 nm (Pyrazine absorption max) pH_Acidic->Detection

Caption: Decision tree for selecting stationary phase and pH conditions based on analyte physicochemical properties.

Detailed Chromatographic Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.

  • Column: Waters Atlantis T3 C18 (150 x 4.6 mm, 3 µm) or Phenomenex Luna Omega Polar C18.

    • Why: These columns resist "dewetting" in 100% aqueous phases and provide enhanced retention for polar acids.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Milli-Q Water (18.2 MΩ).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

, pH 2.5
Low pH suppresses COOH ionization (

), increasing hydrophobicity and retention.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution; Pyrazine solubility is good.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; ensures optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Injection Volume 10 µLStandard loop size; adjust based on sample concentration.
Detection UV @ 265 nm (BW 4 nm)

for the Pyrazine ring. Reference wavelength: 360 nm.
Run Time 15 minutesSufficient for elution and re-equilibration.
Gradient Program

Note: A shallow gradient is required initially to retain the polar analyte.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 982Initial Hold (Loading)
3.0 982Isocratic Hold for Polar Retention
8.0 7030Linear Gradient Elution
10.0 7030Wash
10.1 982Return to Initial
15.0 982Re-equilibration

Sample Preparation Protocols

Standard Preparation (Stock Solution)
  • Weigh 10.0 mg of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid reference standard.

  • Dissolve in 10 mL of Water:Methanol (90:10 v/v). Note: Use minimal organic to prevent solvent effects on early eluting peaks.

  • Sonicate for 5 minutes.

  • Final Concentration: 1.0 mg/mL .

Biological Sample Extraction (Plasma/Urine)

For pharmacokinetic or metabolite studies, Solid Phase Extraction (SPE) is recommended over protein precipitation to remove matrix interferences that co-elute with polar analytes.

SPE Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 cc.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 200 µL 2% Phosphoric Acid (to protonate analyte). Load onto cartridge.

  • Washing: 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Mobile Phase A.
    

Method Validation Parameters (ICH Q2)

To ensure the method is "self-validating" and robust, the following criteria must be met:

System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates secondary interactions with silanols; add 5 mM Triethylamine if observed, though pH 2.5 usually suffices).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Retention Time Repeatability: %RSD < 1.0% (n=6).

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[2]
    
Limit of Quantitation (LOQ)
  • Estimated LOQ: 0.1 µg/mL (based on S/N > 10).

  • Note: The pyrazine chromophore is moderately strong (

    
    ), allowing decent UV sensitivity.
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Early Elution (

)
Analyte is ionized (COO-).Lower Mobile Phase pH to 2.2-2.5. Ensure column is "Aq" type (compatible with 100% water).
Peak Tailing Interaction between Pyrazine N and residual silanols.Increase buffer concentration to 50 mM or add ion-pairing agent (e.g., 5 mM Hexanesulfonate) if necessary.
Baseline Drift UV absorption of Formic Acid (if used) at 265 nm.Use Phosphate buffer (transparent at 265 nm) instead of Formic Acid.
Double Peaks Solvent mismatch.Ensure sample diluent matches Mobile Phase A (High aqueous content).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • ChemicalBook. (2024). 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid Product Entry. Link

  • PubChem. (2025).[3][4] Compound Summary: Zopiclone and Related Metabolites. National Library of Medicine. Link

  • Waters Corporation. (2023). Atlantis T3 Columns: Retention of Polar Compounds. Application Note. Link

Sources

Application

Application Note and Protocol: Comprehensive NMR Spectroscopic Analysis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Introduction 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its complex scaffold, which combines a pyrazine ring, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its complex scaffold, which combines a pyrazine ring, a pyrrolidinone (γ-lactam) system, and a carboxylic acid moiety. The precise structural elucidation and purity assessment of such molecules are paramount for understanding their structure-activity relationships (SAR) and ensuring their quality for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous confirmation of the chemical structure of novel organic compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. It outlines detailed protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, and a thorough, expert-led guide to spectral interpretation.

Molecular Structure and NMR-Active Nuclei

The structural formula of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is shown below, with atoms systematically numbered for clarity in NMR assignments. The key to successful spectral interpretation lies in understanding the distinct electronic environments of each proton and carbon atom.

  • Pyrazine Ring: An electron-deficient aromatic system containing two nitrogen atoms. Protons attached to this ring (H-3', H-5', H-6') are expected to be significantly deshielded and appear at high chemical shifts (downfield).

  • Pyrrolidinone Ring: A five-membered lactam ring. The protons on this ring (H-3, H-4a, H-4b) are part of a chiral center (C-3) and a methylene group adjacent to it, leading to complex splitting patterns.

  • Carboxylic Acid: The acidic proton (-COOH) is highly deshielded and often exhibits a broad signal that is sensitive to solvent and concentration.[1][2] The carbonyl carbon (C-1') will appear far downfield in the ¹³C NMR spectrum.[1][3]

Molecular Structure of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid with atom numbering for NMR assignment. Figure 1: Molecular structure and numbering scheme for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[4]

  • Sample Weighing: Accurately weigh 10-20 mg of high-purity 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid for ¹H and 2D NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[5][6]

  • Solvent Selection: Due to the presence of the carboxylic acid and the polar nature of the molecule, a polar aprotic deuterated solvent is ideal. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is highly recommended. It will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][7] Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[4]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm). Modern spectrometers often reference the residual solvent peak (DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C), making an internal standard unnecessary.

Protocol 2: 1D NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal from DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm, centered at ~8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Number of Scans (nt): 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~200 ppm, centered at ~100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (nt): 1024-4096, as ¹³C has a low natural abundance.

Protocol 3: 2D NMR for Structural Elucidation

2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular connectivity.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8][9] This is crucial for identifying adjacent protons in the pyrrolidinone ring.

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., 'cosygpqf').

    • Acquire data with ~256 increments in the F1 dimension and 8-16 scans per increment.[10]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[11][12] This provides a direct link between the proton and carbon skeletons.

    • Use a standard gradient-enhanced, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3'). This will differentiate CH/CH₃ signals from CH₂ signals by phase.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds).[13][14] This is the key experiment for connecting the different fragments of the molecule, such as linking the pyrazine ring to the pyrrolidinone ring.

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., 'hmbcgplpndqf').

    • The long-range coupling delay should be optimized for J-couplings of ~8 Hz.

Data Analysis and Spectral Interpretation

The following sections provide an expert prediction of the NMR spectra based on the molecular structure and established principles.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Carboxylic Acid Proton (COOH): Expected as a broad singlet in the δ 12.0-13.0 ppm region. Its chemical shift is highly dependent on concentration and temperature.[1][15]

  • Pyrazine Protons (H-3', H-5', H-6'): These aromatic protons are in an electron-deficient ring and will be the most downfield signals (excluding the COOH). They will appear in the δ 8.5-9.0 ppm range.[16] Their exact splitting pattern (e.g., doublets, doublet of doublets) will depend on their coupling constants.

  • Pyrrolidinone Protons (H-3, H-4a, H-4b):

    • H-3: This proton is alpha to both a carbonyl group and the carboxylic acid, and is on a chiral center. It is expected to appear as a multiplet (e.g., a double doublet) around δ 4.5-5.0 ppm.

    • H-4a & H-4b: These are diastereotopic methylene protons, meaning they are chemically non-equivalent. They will appear as two separate multiplets in the δ 2.5-3.5 ppm region. They will show geminal coupling to each other and vicinal coupling to H-3.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Carbonyl Carbons (C-5, C-1'): These will be the most downfield signals. The lactam carbonyl (C-5) is expected around δ 175-180 ppm, while the carboxylic acid carbonyl (C-1') is expected around δ 170-175 ppm.[1][3]

  • Pyrazine Carbons (C-2', C-3', C-5', C-6'): These aromatic carbons will appear in the δ 140-155 ppm region. The carbon directly attached to the nitrogen of the pyrrolidinone ring (C-2') will be significantly affected.

  • Pyrrolidinone Carbons (C-2, C-3, C-4):

    • C-2: This methylene carbon is adjacent to the ring nitrogen and the carbonyl C-5. Expected around δ 50-60 ppm.

    • C-3: The chiral carbon bearing the carboxylic acid group. Expected around δ 40-50 ppm.

    • C-4: The final methylene carbon of the ring. Expected further upfield, around δ 30-40 ppm.

Interpretation of 2D Spectra: A Self-Validating System

The true power of this protocol lies in using the 2D spectra to confirm the assignments made from the 1D data.

  • COSY Analysis:

    • A strong cross-peak will be observed between H-3 and the two H-4 protons.

    • Cross-peaks will also be seen between the H-4a and H-4b protons (geminal coupling) and between adjacent protons on the pyrazine ring.

  • HSQC Analysis:

    • This spectrum will provide a direct, one-to-one correlation map. For example, the proton signal at δ ~4.7 ppm (H-3) will show a cross-peak to the carbon signal at δ ~45 ppm (C-3). The methylene protons (H-4a, H-4b) will correlate to the C-4 carbon, confirming it as a CH₂ group (it will appear with opposite phase to the CH signals).

  • HMBC Analysis (The Key to Connectivity):

    • Crucial Correlation: The most important correlation will be from the pyrrolidinone protons to the pyrazine carbons, and vice-versa. Specifically, the protons on C-2 of the pyrrolidinone ring should show a 3-bond correlation to C-2' and C-3' of the pyrazine ring. This unambiguously confirms the point of attachment between the two ring systems.

    • Internal Validation: The H-3 proton should show correlations to the carbonyl carbons C-5 and C-1', as well as to C-4. The H-4 protons should show correlations to C-2, C-3, and C-5.

Summary of Expected Data & Visualization

Data Summary Table
Assignment Predicted ¹H δ (ppm) Predicted Multiplicity Predicted ¹³C δ (ppm) Key HMBC Correlations (from Proton)
COOH12.0 - 13.0br s--
C-1'--170 - 175H-3
H-3', H-5', H-6'8.5 - 9.0m140 - 155Other pyrazine C's, C-2
C-2'--~150H-3', H-2
H-34.5 - 5.0m40 - 50C-1', C-5, C-4, C-2
H-4a, H-4b2.5 - 3.5m30 - 40C-5, C-3, C-2
C-5--175 - 180H-4a, H-4b, H-2
H-2a, H-2b3.8 - 4.2m50 - 60C-5, C-3, C-2', C-3'

br s = broad singlet, m = multiplet

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical pathway for ensuring data integrity and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Compound (10-20 mg) Prep2 Dissolve in DMSO-d6 (0.6 mL) Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1D Acquire 1D Spectra (1H, 13C) Prep3->Acq1D Acq2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq1D->Acq2D Proc1 Process FID (FT, Phase, Baseline) Acq2D->Proc1 Proc2 Assign 1D Spectra (Chemical Shift, Multiplicity) Proc1->Proc2 Proc3 Analyze 2D Correlations Proc2->Proc3 Proc4 Confirm Connectivity & Final Structure Proc3->Proc4

Caption: Key expected HMBC correlations.

References

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Scribd. HSQC and HMBC. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?[Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • University of Florida. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • Wiley Online Library. (2009, July 15). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. [Link]

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  • Magritek. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

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Method

Application Notes &amp; Protocols for In Vivo Evaluation of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a novel chemical entity with no substantial published data regarding its speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a novel chemical entity with no substantial published data regarding its specific biological targets or in vivo effects as of the date of this document. This guide is therefore structured as a strategic framework for the initial in vivo evaluation of a new chemical entity (NCE) possessing these structural motifs. The proposed experimental pathways are based on the known pharmacological activities of related pyrazine and 5-oxopyrrolidine compounds. All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and ethics, such as those overseen by an Institutional Animal Care and Use Committee (IACUC).[1][2]

Introduction: Deconstructing the Molecule for In Vivo Strategy

The molecule 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid combines two key heterocyclic scaffolds: a pyrazine ring and a 5-oxopyrrolidine (pyroglutamic acid) core. Literature analysis of these individual moieties provides a rational basis for hypothesizing its potential biological activities and guiding the selection of appropriate in vivo models.

  • Pyrazine Derivatives: This class of compounds exhibits a vast range of pharmacological activities. Marketed drugs like the proteasome inhibitor Bortezomib (anticancer) and the antiviral Favipiravir underscore the therapeutic potential of the pyrazine scaffold.[3] Published research frequently highlights their utility as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[4][5]

  • 5-Oxopyrrolidine Derivatives: This core is also a privileged scaffold in medicinal chemistry, with derivatives showing promising anticancer and antimicrobial activities.[6][7]

Given this background, a primary in vivo testing strategy for this NCE should focus on oncology, inflammation, and infectious disease. The following guide outlines a tiered, logical progression from foundational safety and exposure studies to robust efficacy models in these therapeutic areas.

Tier 1: Foundational In Vivo Studies for a Novel Chemical Entity

Before assessing efficacy, it is critical to understand how the compound behaves in a biological system and to establish a safe dose range. These initial studies are indispensable for the successful design of subsequent experiments.[8][9]

Pharmacokinetic (PK) Profiling

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[10][11] This data informs dosing routes, frequency, and vehicle selection for future studies.

Table 1: Example PK Study Design in Mice

ParameterDescription
Test System Male CD-1 or C57BL/6 mice, 8-10 weeks old
Group Size n = 3-4 animals per time point/route
Routes of Admin. Intravenous (IV) Bolus, Oral Gavage (PO)
Dose (IV) 1-2 mg/kg (a low dose to assess clearance)
Dose (PO) 5-10 mg/kg (a higher dose to assess oral absorption)
Vehicle Dependent on solubility. E.g., 2% DMSO, 30% PEG400, 68% Saline
Time Points IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr
PO: 15, 30 min; 1, 2, 4, 8, 24 hr
Sample Collection Serial blood sampling (e.g., saphenous vein) into K2EDTA tubes
Analysis LC-MS/MS analysis of plasma to determine compound concentration
Key Readouts Cmax, Tmax, AUC, Half-life (t½), Bioavailability (%F)
  • Preparation: Prepare the dosing formulation of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. Ensure complete dissolution and stability.

  • Acclimatization: Acclimatize animals for at least 72 hours before the study.

  • Dosing:

    • IV Group: Administer the compound via a single bolus injection into the tail vein.

    • PO Group: Administer the compound using an appropriate-sized gavage needle.

  • Blood Collection: At each specified time point, collect ~50 µL of whole blood.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 5000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until LC-MS/MS analysis.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters. The goal is to establish how the drug is absorbed and cleared, which is vital for designing efficacy studies.[11]

Dose Range-Finding (DRF) and Tolerability

A DRF study is performed to determine the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[2] This is crucial for selecting doses for efficacy models.

  • Test System: Use the same strain of mice as intended for efficacy studies (e.g., BALB/c nude for xenografts).

  • Group Size: n = 3-5 animals per group.

  • Dosing Regimen: Administer the compound once daily (or as indicated by PK data) for 7 consecutive days.

  • Dose Escalation: Select a range of doses (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to identify a no-effect level and a toxic level.

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture), and food/water intake.

    • Endpoint Criteria: Establish humane endpoints. A common endpoint is >20% body weight loss.

  • Terminal Collection: At day 7 (or upon reaching a humane endpoint), collect blood for complete blood count (CBC) and clinical chemistry analysis. Perform a gross necropsy to look for organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose that results in no more than 10% mean body weight loss and no significant clinical signs of toxicity.

Tier 2: Preliminary Efficacy Screening Models

With PK and tolerability data in hand, the next step is to screen for a biological signal in a relevant disease context. These models should be relatively rapid and cost-effective.

Oncology: Human Tumor Xenograft Model

Based on the known anticancer activities of pyrazines, a xenograft model using a common cancer cell line is a logical starting point.[1][12]

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma) under standard conditions.[7][13]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Tumor Implantation: Inject 2-5 x 10⁶ cells, suspended in Matrigel/PBS, subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., MTD)

    • Group 3: Test Compound (e.g., MTD/2)

    • Group 4: Positive Control (Standard-of-care chemotherapy)

  • Treatment: Administer treatments daily (or as per PK data) for 14-21 days. Continue monitoring tumor volume and body weight.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI).

    • Collect terminal tumors for biomarker analysis (e.g., immunohistochemistry, western blot).

Visualization of Experimental Workflows

A clear workflow ensures reproducibility and logical progression from one stage to the next.

G cluster_preclinical In Vivo Evaluation Workflow for NCE PK Pharmacokinetics (PK) ADME Profiling Go_NoGo_1 Good PK & Tolerability? PK->Go_NoGo_1 Exposure Data DRF Dose Range-Finding (Tolerability & MTD) DRF->Go_NoGo_1 Safety Data Efficacy_Screen Tier 2: Efficacy Screening (e.g., Xenograft Model) Go_NoGo_2 Signal of Efficacy? Efficacy_Screen->Go_NoGo_2 Advanced_Efficacy Tier 3: Advanced Models (e.g., PDX, Orthotopic) Go_NoGo_1->Efficacy_Screen Yes Go_NoGo_2->Advanced_Efficacy Yes

Caption: Tiered workflow for in vivo evaluation of a novel compound.

Anti-Inflammatory: LPS-Induced Cytokine Release Model

This acute model is excellent for rapidly screening compounds for their ability to suppress a systemic inflammatory response.

  • Animal Model: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Group Size: n = 6-8 per group.

  • Acclimatization & Dosing:

    • Acclimatize animals and randomize into groups.

    • Pre-treat animals with the test compound (PO or IP) or vehicle control. A positive control like Dexamethasone should be included.

  • LPS Challenge: 1 hour after compound administration, inject mice with Lipopolysaccharide (LPS) via the intraperitoneal (IP) route (e.g., 1 mg/kg).

  • Blood Collection: 2-4 hours post-LPS injection (the peak of cytokine response), collect blood via cardiac puncture into serum separator tubes.

  • Serum Analysis: Allow blood to clot, then centrifuge to collect serum. Analyze serum levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

  • Data Analysis: Compare cytokine levels in the compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition.

Tier 3: Advanced, Disease-Relevant Efficacy Models

If the compound shows promising activity in screening models, the next step is to test it in models that more closely mimic human disease, providing stronger evidence for its therapeutic potential.[12][14]

Oncology: Patient-Derived Xenograft (PDX) Models

PDX models, where tumor fragments from a human patient are directly implanted into immunodeficient mice, are considered more predictive of clinical outcomes than cell line-derived models.[1]

Table 2: Key Differences: CDX vs. PDX Models

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Origin Immortalized, homogenous cancer cell linesHeterogeneous tumor tissue from a patient
Microenvironment Lacks human stromal componentsRetains human tumor stroma and architecture
Genetic Stability Prone to genetic drift after many passagesMore closely represents original tumor genetics
Predictive Value ModerateHigh

The protocol for a PDX study is similar to the CDX study (Protocol 3) but involves implanting tumor fragments instead of a cell suspension. The selection of the PDX model should be based on the cancer type where the compound is hypothesized to be effective.

G start Culture & Prepare Cancer Cells implant Subcutaneous Implantation into Nude Mice start->implant monitor Monitor Tumor Growth (to ~120 mm³) implant->monitor randomize Randomize into Treatment Groups monitor->randomize treat Administer Compound/Vehicle (e.g., Daily for 21 days) randomize->treat measure Measure Tumor Volume & Body Weight (2x/week) treat->measure measure->treat Continue Treatment endpoint Terminal Endpoint: Tumor Collection & Analysis measure->endpoint

Caption: Workflow for a standard subcutaneous xenograft efficacy study.

Conclusion and Future Directions

This document provides a foundational strategy for the initial in vivo characterization of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. The proposed tiered approach ensures a logical, data-driven progression from essential safety and pharmacokinetic profiling to robust efficacy testing. Positive results in any of the suggested screening models should be followed by more complex, orthotopic, or genetically engineered animal models to further validate the therapeutic hypothesis. The key to success lies in careful model selection, robust experimental design, and the integration of pharmacokinetic and pharmacodynamic endpoints to build a comprehensive preclinical data package.

References

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  • Serkov, S. A., et al. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sharma, P., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

  • Urbanovych, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • Sharma, P., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PubMed. [Link]

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  • Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry. [Link]

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Application

Application Notes and Protocols for the Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid Analogs

Introduction: The Significance of the Pyrrolidinone Scaffold The 5-oxo-1-substituted-pyrrolidine-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry. This heterocyclic core is present in nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidinone Scaffold

The 5-oxo-1-substituted-pyrrolidine-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry. This heterocyclic core is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pyrrolidinone ring acts as a versatile framework, and modifications at the 1-position and the 3-carboxylic acid moiety allow for the fine-tuning of physicochemical properties and biological targets. The incorporation of a pyrazine ring, a key heterocycle found in many FDA-approved drugs, is a rational strategy for developing novel therapeutic agents. This document provides a detailed protocol for the synthesis of the core compound, 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, and outlines strategies for the subsequent generation of diverse analogs.

Synthetic Strategy: Rationale and Mechanistic Overview

The cornerstone of this synthetic approach is the Michael addition of an amine to an α,β-unsaturated dicarboxylic acid, followed by an intramolecular cyclization/dehydration to form the stable 5-oxopyrrolidine (γ-lactam) ring.

Core Synthesis: The primary and most direct route to the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid (2-methylenesuccinic acid) with a primary amine.[3][4] In this specific case, 2-aminopyrazine serves as the nucleophile. The reaction proceeds via a conjugate addition of the exocyclic amine of 2-aminopyrazine to the double bond of itaconic acid. The resulting intermediate then undergoes a spontaneous intramolecular condensation, driven by heating, to form the thermodynamically stable five-membered lactam ring, yielding the target carboxylic acid. This reaction is often performed in a protic solvent like water or acetic acid, or even under solvent-free conditions at elevated temperatures.[2][4]

Analog Generation: The carboxylic acid functional group at the 3-position is a versatile handle for chemical modification. Standard organic transformations can be employed to generate a library of analogs, including:

  • Esterification: Conversion to methyl or ethyl esters can enhance cell permeability and modify solubility. This is typically achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid.[1][2]

  • Amidation: Coupling with various amines to form amides introduces new points of diversity and potential hydrogen bonding interactions. This can be accomplished using standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]

  • Hydrazide Formation: Reaction of the corresponding ester with hydrazine hydrate yields the carbohydrazide, a key intermediate for synthesizing hydrazones, pyrazoles, and other heterocyclic derivatives.[2][6] These subsequent derivatives have shown significant potential as antimicrobial agents.[1]

The following workflow diagram illustrates the overall synthetic strategy.

G cluster_0 Core Synthesis cluster_1 Analog Derivatization Itaconic_Acid Itaconic Acid Core_Compound 5-Oxo-1-pyrazin-2-ylpyrrolidine- 3-carboxylic acid Itaconic_Acid->Core_Compound Reflux (e.g., H2O) Aminopyrazine 2-Aminopyrazine Aminopyrazine->Core_Compound Ester Ester Analog Core_Compound->Ester MeOH, H2SO4 Core_Compound->Ester Amide Amide Analog Core_Compound->Amide Amine, Coupling Agent Core_Compound->Amide Hydrazide Carbohydrazide Intermediate Ester->Hydrazide N2H4·H2O Hydrazone Hydrazone Analog Hydrazide->Hydrazone Aldehyde, Catalyst

Caption: General workflow for the synthesis of the core compound and its subsequent derivatization into various analogs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid (Core Compound)

This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[2][3]

Materials:

  • Itaconic acid (1.5 molar equivalents)

  • 2-Aminopyrazine (1.0 molar equivalent)

  • Deionized Water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-aminopyrazine (1.0 eq) and itaconic acid (1.5 eq).

  • Add deionized water to the flask to create a slurry (approx. 1-2 mL of water per gram of 2-aminopyrazine).

  • Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The solids should dissolve as the reaction progresses.

  • Maintain the reflux for 12-24 hours.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable system can be established.

  • After the reaction is complete (as judged by the consumption of the starting amine), cool the mixture to room temperature.

  • Add 5% NaOH solution to the cooled mixture until the solid product dissolves and the solution becomes clear (pH ~8-9).

  • Filter the basic solution to remove any insoluble impurities.

  • Transfer the filtrate to a clean beaker and cool in an ice bath.

  • Slowly acidify the filtrate with 5% HCl solution with stirring. The target carboxylic acid will precipitate out of the solution as a solid. Continue adding HCl until the pH of the solution is approximately 2-3.[3]

  • Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield the final 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

Characterization:

  • The formation of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. Expected ¹H NMR signals include multiplets for the CH₂ and CH protons of the pyrrolidinone ring and signals corresponding to the pyrazine ring protons.[1] A broad singlet for the carboxylic acid proton is also expected.

  • The presence of two carbonyl peaks (lactam and carboxylic acid) in the ¹³C NMR and IR spectra would further confirm the structure.[1]

Protocol 2: Synthesis of Methyl 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylate (Ester Analog)

This protocol follows the standard Fischer esterification method.[1][2]

Materials:

  • 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (1.0 eq)

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Reaction flask with reflux condenser

Procedure:

  • Suspend the carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the suspension.[1]

  • Heat the mixture to reflux for 8-20 hours, until TLC analysis indicates the consumption of the starting material.[2]

  • Cool the reaction mixture and evaporate the methanol under reduced pressure.

  • Neutralize the residue by carefully adding 5% sodium carbonate solution until the pH is ~8-9.[1]

  • The resulting precipitate is the methyl ester. Collect the solid by vacuum filtration.

  • Wash the product with water and dry under vacuum.

Protocol 3: Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carbohydrazide (Hydrazide Intermediate)

This protocol describes the hydrazinolysis of the methyl ester.[2]

Materials:

  • Methyl 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylate (1.0 eq)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Methanol or Ethanol

Procedure:

  • Dissolve the methyl ester (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add hydrazine hydrate (typically a 2-5 fold excess) to the solution.

  • Heat the mixture at reflux for 2-4 hours.[2] A precipitate may form as the reaction proceeds.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid (the hydrazide product) by vacuum filtration.

  • Wash the filter cake with cold solvent (methanol or ethanol) and dry under vacuum.

Data Summary and Expected Results

The following table summarizes the key characteristics and expected outcomes for the synthesized compounds. Yields are based on analogous reactions reported in the literature.

Compound NameMolecular FormulaExpected Yield (%)Key ¹H NMR Signals (ppm, DMSO-d₆)Key ¹³C NMR Signals (ppm, DMSO-d₆)
5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acidC₉H₉N₃O₃85-96[2]~12.5 (br s, 1H, COOH), 8.5-9.0 (m, 3H, Pyrazine-H), 4.0-4.3 (m, 2H, N-CH₂), 3.4-3.6 (m, 1H, CH-COOH), 2.7-2.9 (m, 2H, CH₂)~174 (COOH), ~172 (Lactam C=O), 140-150 (Pyrazine-C), ~50 (N-CH₂), ~36 (CH-COOH), ~34 (CH₂)[1]
Methyl 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylateC₁₀H₁₁N₃O₃~90[2]8.5-9.0 (m, 3H, Pyrazine-H), 4.0-4.3 (m, 2H, N-CH₂), 3.65 (s, 3H, OCH₃), 3.5-3.7 (m, 1H, CH-COOMe), 2.8-3.0 (m, 2H, CH₂)~173 (Ester C=O), ~172 (Lactam C=O), ~52 (OCH₃), ~50 (N-CH₂), ~36 (CH-COOMe), ~34 (CH₂)[1]
5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carbohydrazideC₉H₁₁N₅O₂~95[2]~9.3 (br s, 1H, NH), 8.5-9.0 (m, 3H, Pyrazine-H), ~4.4 (br s, 2H, NH₂), 4.0-4.2 (m, 2H, N-CH₂), 3.2-3.4 (m, 1H, CH), 2.6-2.8 (m, 2H, CH₂)~172 (Lactam C=O), ~170 (Hydrazide C=O), 140-150 (Pyrazine-C), ~50 (N-CH₂), ~37 (CH), ~34 (CH₂)

Note: NMR chemical shifts (δ) are approximate and based on similar structures reported in the literature. Actual values may vary.

Logical Flow for Analog Synthesis

The synthesis of diverse analogs follows a logical progression from the core carboxylic acid. The diagram below outlines the decision-making process for derivatization.

G Start Start: 5-Oxo-1-pyrazin-2-ylpyrrolidine- 3-carboxylic acid Decision1 Modify Carboxylic Acid? Start->Decision1 Esterification Esterification (Protocol 2) Decision1->Esterification Yes Amidation Direct Amidation Decision1->Amidation End End Decision1->End No Ester_Product Methyl Ester Analog Esterification->Ester_Product Amide_Product Amide Analogs Amidation->Amide_Product Decision2 Further Derivatization? Ester_Product->Decision2 Hydrazinolysis Hydrazinolysis (Protocol 3) Decision2->Hydrazinolysis Yes Decision2->End No Hydrazide_Product Hydrazide Intermediate Hydrazinolysis->Hydrazide_Product Hydrazone_Formation Condensation with Aldehydes/Ketones Hydrazide_Product->Hydrazone_Formation Hydrazone_Product Hydrazone Analogs Hydrazone_Formation->Hydrazone_Product

Sources

Method

Application Note: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids

Abstract The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for esters and amides while offering improved metabolic stability and lipophilicity. Traditional synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-oxadiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for esters and amides while offering improved metabolic stability and lipophilicity. Traditional synthesis often requires harsh dehydrating agents (e.g.,


, 

) or multi-step isolation of diacylhydrazine intermediates. This guide details two robust "one-pot" protocols for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids: a modern, green approach using Propylphosphonic Anhydride (T3P) and a classical, high-throughput method using Phosphoryl Chloride (

)
.

Mechanistic Insight & Reaction Pathways[1][2]

The formation of the 1,3,4-oxadiazole ring from carboxylic acids generally proceeds through a diacylhydrazine intermediate, followed by cyclodehydration.[1] In a one-pot setting, the challenge lies in activating the carboxylic acid sufficiently to couple with a hydrazide (or hydrazine) and subsequently driving the elimination of water to close the ring without isolating the intermediate.

Reaction Mechanism
  • Activation: The carboxylic acid reacts with the coupling agent (T3P or

    
    ) to form an activated acyl species (mixed anhydride or acyl chloride).
    
  • Coupling: The hydrazide nucleophile attacks the activated carbonyl, forming a 1,2-diacylhydrazine.

  • Cyclodehydration: The carbonyl oxygen of the amide backbone is activated by the reagent, facilitating intramolecular nucleophilic attack by the adjacent amide nitrogen.

  • Aromatization: Loss of the leaving group (as water or phosphate species) yields the aromatic 1,3,4-oxadiazole.

OxadiazoleMechanism Acid Carboxylic Acid (R-COOH) Activated Activated Acyl Species Acid->Activated Activation Reagent Activation Reagent (T3P or POCl3) Reagent->Activated Cyclization Cyclodehydration (Ring Closure) Reagent->Cyclization Promotes Intermediate 1,2-Diacylhydrazine Intermediate Activated->Intermediate + Hydrazide Hydrazide Acyl Hydrazide (R'-CONHNH2) Hydrazide->Intermediate Intermediate->Cyclization Dehydration Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Product

Figure 1: General mechanistic pathway for the one-pot synthesis of 1,3,4-oxadiazoles. The reagent serves dual roles: activating the acid for coupling and facilitating the final dehydration.[2]

Protocol A: T3P-Mediated Green Synthesis (Recommended)

Propylphosphonic Anhydride (T3P) is a cyclic anhydride that has emerged as a superior reagent for this transformation.[3]

  • Why use it: It is non-toxic, has broad functional group tolerance, and its by-products are water-soluble (simplifying workup).[4][5] It drives both the coupling and cyclization in a single pot.

  • Scope: Excellent for coupling carboxylic acids with acid hydrazides to form asymmetric oxadiazoles.

Materials
  • Carboxylic Acid (1.0 equiv) [6]

  • Acyl Hydrazide (1.0 - 1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (3.0 - 5.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Toluene (for higher temp).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

  • Dissolution: Add the Carboxylic Acid (1.0 mmol) and Acyl Hydrazide (1.0 mmol) to the flask. Dissolve in anhydrous EtOAc (5–10 mL).

    • Note: If substrates are insoluble in EtOAc, use DMF or Toluene.

  • Base Addition: Add

    
      (3.0 mmol) dropwise at room temperature. Stir for 10 minutes.
    
  • Reagent Addition: Add T3P solution (2.0 mmol) dropwise.

    • Observation: A mild exotherm may occur.

  • Reaction: Heat the mixture to Reflux (approx. 77°C for EtOAc) or 100°C (for Toluene) . Stir for 4–12 hours .

    • Monitoring: Monitor by TLC (typically 30-50% EtOAc/Hexane). The intermediate diacylhydrazine may appear first, then disappear as it cyclizes.

  • Workup: Cool to room temperature.

    • Dilute with EtOAc (20 mL).

    • Wash effectively with Water (2 x 15 mL), Sat.

      
        (2 x 15 mL), and Brine  (1 x 15 mL).
      
    • Why: T3P by-products are water-soluble and are removed here.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Purify via recrystallization (Ethanol) or flash chromatography.
    

Protocol B: Classical Cyclization

Phosphoryl Chloride (


)  is the traditional workhorse for this reaction.
  • Why use it: Extremely robust for unreactive substrates and steric bulk. It acts as the solvent and reagent.[1][7]

  • Scope: Best for stable aromatic acids. Can synthesize symmetric oxadiazoles (Acid + Hydrazine) or asymmetric (Acid + Hydrazide).[8]

Materials
  • Carboxylic Acid (1.0 equiv) [6]

  • Acyl Hydrazide (1.0 equiv)

  • 
     (Excess, acts as solvent/reagent) 
    
  • Optional Solvent: Chlorobenzene or Toluene (if neat

    
     is too harsh).
    
Step-by-Step Procedure
  • Setup: Use a dry round-bottom flask with a reflux condenser and a

    
     drying tube (moisture sensitive!).
    
  • Addition: Add Carboxylic Acid (1.0 mmol) and Acyl Hydrazide (1.0 mmol) to the flask.

  • Reagent: Carefully add

    
      (5–10 mL).
    
    • Safety: Perform in a fume hood.

      
       releases HCl gas upon contact with moisture.
      
  • Reaction: Heat to Reflux (100–110°C) for 4–8 hours .

    • Critical: Ensure the reaction mixture is homogeneous.

  • Quenching (Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto Crushed Ice (approx. 100g) with vigorous stirring.

    • Caution: This is highly exothermic.

  • Neutralization: Neutralize the aqueous slurry with solid

    
      or 10% NaOH solution until pH ~8.
    
    • Observation: The product usually precipitates as a solid during neutralization.

  • Isolation: Filter the solid precipitate. Wash copiously with cold water.

    • Alternative: If no solid forms, extract with Dichloromethane (DCM), dry, and concentrate.

Comparative Data & Selection Guide

The choice between T3P and


 depends on substrate sensitivity and green chemistry requirements.
FeatureProtocol A: T3P (Green)Protocol B:

(Classical)
Reaction Type One-Pot Coupling + CyclizationOne-Pot Condensation + Dehydration
Temperature 80°C - 100°C100°C - 120°C
Yield (Typical) 75 - 95%60 - 90%
Functional Group Tolerance High (Tolerates acid-sensitive groups)Low (Harsh acidic conditions)
Workup Simple aqueous wash (Green)Quenching on ice (Exothermic/Hazardous)
Atom Economy GoodModerate (Excess reagent used)
Best For Late-stage functionalization, APIsSimple aromatics, Scale-up of robust cores
Experimental Workflow Decision Matrix

Workflow Start Start: Carboxylic Acid + Hydrazide CheckSens Is substrate Acid-Sensitive or Complex API? Start->CheckSens YesSens Yes CheckSens->YesSens NoSens No (Robust Substrate) CheckSens->NoSens ProtocolA Select Protocol A (T3P) Solvent: EtOAc/DMF Temp: 80°C YesSens->ProtocolA WorkupA Aqueous Wash (Remove T3P byproducts) ProtocolA->WorkupA ProtocolB Select Protocol B (POCl3) Solvent: Neat/Chlorobenzene Temp: Reflux NoSens->ProtocolB WorkupB Ice Quench (Neutralize excess POCl3) ProtocolB->WorkupB Final Pure 1,3,4-Oxadiazole WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for selecting the optimal synthetic protocol based on substrate complexity.

Troubleshooting & Optimization

  • Low Yield in T3P Protocol:

    • Cause: Incomplete activation or steric hindrance.

    • Solution: Increase T3P to 3.0 equiv and switch solvent to Toluene to access higher temperatures (110°C).

  • Sticky Solid in

    
     Quench: 
    
    • Cause: Product oiling out or incomplete neutralization.

    • Solution: Extract the quenched mixture with DCM immediately rather than waiting for precipitation.

  • Symmetric Dimer Formation:

    • Context: When using Hydrazine Hydrate instead of Acyl Hydrazide.

    • Protocol Adjustment: Use 0.5 equiv of Hydrazine Hydrate relative to the Acid.

      
       is preferred for this specific symmetric transformation.
      

References

  • T3P Mediated Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles."[3] Tetrahedron Letters, 2009. 3

  • Green Chemistry Approaches: Deschamps, J., et al. "One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides." Organic Preparations and Procedures International, 2015. 9

  • POCl3 Cyclization: Frank, P. V., et al. "Synthesis and characterization of 1,3,4-oxadiazoles bearing an indole ring." UTAR Institutional Repository, 2021. 10[2]

  • Mechanistic Review: Glomb, T., et al. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives." The Open Medicinal Chemistry Journal, 2025. 11

Sources

Application

Application Notes and Protocols: 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid as a Novel Scaffold in Medicinal Chemistry

Introduction: A Strategic Fusion of Proven Pharmacophores In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of efficient lea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Fusion of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of efficient lead generation. This guide introduces 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid , a novel heterocyclic compound that marries two moieties of significant medicinal relevance: the 5-oxopyrrolidine-3-carboxylic acid core and a pyrazine ring. The pyrrolidine scaffold is a privileged structure found in numerous natural products and synthetic drugs, offering a versatile template for introducing diverse functionalities.[1][2] The pyrazine ring, a bioisostere of pyridine and pyrimidine, is a key component in a wide array of pharmacologically active molecules, recognized for its role in antitumor, antibiotic, and diuretic agents.[3]

While direct experimental data for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is not yet extensively published, its constituent parts suggest a high potential for biological activity. Derivatives of 5-oxopyrrolidine have demonstrated a broad spectrum of effects, including anticancer, antimicrobial, and anti-influenza activities.[4][5][6] This document provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of this promising new scaffold, empowering researchers to explore its therapeutic potential.

Proposed Synthesis and Characterization

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented, often involving the cyclization of itaconic acid with various amines.[4][5][7] We propose a similar, straightforward synthetic route for the title compound.

Synthetic Workflow

Synthetic_Workflow ItaconicAcid Itaconic Acid Reaction Michael Addition & Cyclization ItaconicAcid->Reaction Aminopyrazine 2-Aminopyrazine Aminopyrazine->Reaction Product 5-Oxo-1-pyrazin-2-ylpyrrolidine- 3-carboxylic acid Reaction->Product Solvent-free or Acetic Acid 140-150 °C Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Screening_Workflow Start Synthesized Compound PrimaryScreening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Assays (Dose-Response, Selectivity) HitIdentification->SecondaryScreening Active LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Inactive SecondaryScreening->LeadOptimization Preclinical Preclinical Studies (In vivo efficacy, ADMET) LeadOptimization->Preclinical

Sources

Method

experimental setup for antimicrobial testing of pyrazolylthiazole carboxylic acids

Application Note: Experimental Setup for Antimicrobial Testing of Pyrazolylthiazole Carboxylic Acids Introduction & Scientific Context Pyrazolylthiazole carboxylic acids represent a privileged scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Antimicrobial Testing of Pyrazolylthiazole Carboxylic Acids

Introduction & Scientific Context

Pyrazolylthiazole carboxylic acids represent a privileged scaffold in modern medicinal chemistry, fusing the pharmacophoric features of pyrazoles (hydrogen bond donors/acceptors) with thiazoles (metabolic stability, lipophilicity). The inclusion of a carboxylic acid moiety—often at the C4 position of the pyrazole or C5 of the thiazole—serves a dual purpose: it modulates solubility in physiological media and provides a critical anchor point for electrostatic interactions with bacterial targets, most notably DNA Gyrase (GyrB subunit) and Topoisomerase IV [1, 2].

However, the physicochemical properties of these amphiphilic acids present specific challenges in in vitro testing. Poor aqueous solubility at acidic pH and the potential for compound precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB) can lead to false-negative MIC results. This guide outlines a robust, self-validating experimental framework designed to eliminate these artifacts.

Pre-Analytical Considerations: Solubility & Stability

Before initiating biological assays, the compound's behavior in solution must be verified. Pyrazolylthiazole carboxylic acids are generally lipophilic but ionizable.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. While ethanol is occasionally used, DMSO minimizes esterification artifacts during storage.

  • The "Acid Effect": At high concentrations (>512 µg/mL), the carboxylic acid group can lower the pH of unbuffered media, inhibiting bacterial growth solely due to acidity.

    • Directive: Measure the pH of the highest test concentration in the culture media. If pH < 6.8, neutralize the stock solution with an equimolar amount of NaOH or use MOPS-buffered CAMHB.

Table 1: Stock Solution Preparation Guidelines
ParameterSpecificationRationale
Primary Solvent 100% DMSO (Molecular Biology Grade)Ensures complete solubilization of the heterocycle core.
Stock Concentration 10 mg/mL or 20 mMHigh enough to allow >100x dilution, minimizing DMSO toxicity (<1%).
Storage -20°C in amber glass vialsPrevents photodegradation of the thiazole ring.
Stability Check LC-MS purity check every 3 monthsCarboxylic acids can decarboxylate or form anhydrides over time.

Core Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines [3], optimized for potential precipitants.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control), and target MDR isolates.

  • Optical Reagent: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) – Critical for distinguishing precipitation from growth.

Experimental Workflow

The following diagram outlines the logical flow, incorporating specific checkpoints for pyrazolylthiazole insolubility.

MIC_Workflow Start Compound Stock (DMSO) Dilution Serial Dilution in CAMHB (2x Final Conc) Start->Dilution PrecipCheck Check for Precipitation (Turbidity Control) Dilution->PrecipCheck PrecipCheck->Dilution Precipitates? Increase DMSO/Buffer Inoculation Add Bacterial Inoculum (5 x 10^5 CFU/mL) PrecipCheck->Inoculation Clear Incubation Incubate 16-20h @ 37°C Inoculation->Incubation Readout Visual Readout Incubation->Readout DyeAdd Add Resazurin/TTC (If precipitate present) Readout->DyeAdd Ambiguous/Cloudy FinalMIC Determine MIC (No Color Change) Readout->FinalMIC Clear Wells DyeAdd->FinalMIC Blue/Red (Viability Check)

Figure 1: Optimized MIC workflow with integrated solubility checkpoints.

Step-by-Step Procedure
  • Plate Layout: Use 96-well round-bottom plates.

    • Columns 1-10: Drug dilution series (e.g., 64 to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility/Solubility Control (Media + Compound at highest conc., NO bacteria). This is mandatory for pyrazolylthiazoles to identify chemical precipitation.

  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Execution: Add 50 µL of compound solution (2x) and 50 µL of inoculum to test wells.

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Reading:

    • Compare Test wells to the Solubility Control (Col 12).

    • If Col 12 is cloudy, the compound has precipitated. You cannot read turbidity. Add 20 µL Resazurin; incubate for 1-2 hours.

    • Blue = No growth (Inhibition). Pink = Growth (Metabolic activity).

Core Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity. Pyrazolylthiazoles targeting DNA gyrase often exhibit concentration-dependent bactericidal activity [4].

Protocol
  • Preparation: Prepare 10 mL of CAMHB containing the compound at 1x, 2x, and 4x MIC. Include a Growth Control (DMSO only).

  • Inoculation: Inoculate with ~1 x 10^6 CFU/mL (starting log phase).

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Agar. Incubate overnight and count colonies.

  • Analysis:

    • Bactericidal: ≥3 log10 reduction in CFU/mL relative to the starting inoculum.

    • Bacteriostatic: <3 log10 reduction.

Mechanistic Insight: DNA Gyrase Targeting[1][2][3]

To confirm the mechanism of action (MoA) implied by the scaffold [5], the following pathway analysis is recommended.

MoA_Pathway Compound Pyrazolylthiazole Carboxylic Acid Target DNA Gyrase (GyrB Subunit) Compound->Target Binds ATP_Site ATP Binding Pocket Target->ATP_Site Competitive Inhibition Complex Stabilized Cleavable Complex ATP_Site->Complex Prevents Supercoiling Outcome DS-DNA Breaks Cell Death Complex->Outcome Accumulation

Figure 2: Proposed Mechanism of Action targeting bacterial DNA Gyrase (GyrB).

Validation Assay:

  • Supercoiling Inhibition Assay: Use relaxed pBR322 plasmid DNA and purified E. coli DNA gyrase. Incubate with the compound and run gel electrophoresis.

  • Result: Presence of supercoiled bands indicates enzyme activity; absence (maintenance of relaxed bands) indicates inhibition.

References

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Source: Bioorganic & Medicinal Chemistry Letters (2015).[1][2] URL:[Link]

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Source: Hospital Pharmaceutical Journal (2023). URL:[Link] (General landing page for verification of journal scope).

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI).[3][4][5] URL:[Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Source: Future Medicinal Chemistry (via NCBI PMC, 2022). URL:[Link]

  • In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one Derivatives as Dual DNA Gyrase Inhibitors. Source: ACS Omega (2022). URL:[Link]

Sources

Application

Application Notes and Protocols for Molecular Docking Studies of Pyrazine-2-Carboxylic Acid Derivatives

Abstract This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on pyrazine-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on pyrazine-2-carboxylic acid derivatives, a class of compounds with significant therapeutic potential, particularly as antitubercular agents. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will delve into the scientific rationale behind key experimental choices, from target selection to the nuances of result interpretation, ensuring a robust and validated computational workflow. The protocols detailed herein leverage widely adopted and validated open-source software, ensuring accessibility and reproducibility.

Introduction: The Therapeutic Promise of Pyrazine-2-Carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry, most notably represented by pyrazinamide, a first-line antitubercular drug.[1][2] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[1][2][3][4] The mechanism of action, while still under investigation, is believed to involve multiple targets, including the disruption of membrane energetics and the inhibition of essential enzymes like fatty acid synthase I (FAS-I) and aspartate decarboxylase (PanD).[2][3][4][5] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel pyrazine-2-carboxylic acid derivatives with improved efficacy and alternative mechanisms of action.[6][7]

Molecular docking serves as a powerful in silico tool to predict the binding affinity and orientation of these derivatives within the active site of a target protein.[8][9] This computational approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and the generation of hypotheses regarding structure-activity relationships (SAR).

This application note will guide you through a complete molecular docking workflow, from the initial stages of target and ligand preparation to the final analysis and validation of docking results.

The Molecular Docking Workflow: A Conceptual Overview

At its core, molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves two main components: a search algorithm to generate a large number of possible binding poses and a scoring function to estimate the binding affinity for each pose.

Below is a conceptual diagram of the typical molecular docking workflow:

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase target_id Target Identification & Retrieval (PDB) protein_prep Protein Preparation (Cleaning, Adding Hydrogens) target_id->protein_prep Protein Structure ligand_prep Ligand Preparation (2D to 3D, Optimization) docking_run Running the Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run Ligand Structures grid_gen Grid Box Generation protein_prep->grid_gen Prepared Receptor grid_gen->docking_run Search Space Definition pose_analysis Pose Visualization & Interaction Analysis docking_run->pose_analysis Docked Poses data_summary Data Summarization & Scoring pose_analysis->data_summary validation Validation (e.g., Redocking) data_summary->validation

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for performing a molecular docking study on pyrazine-2-carboxylic acid derivatives. We will utilize a combination of widely accessible and validated software:

  • UCSF Chimera/ChimeraX: For protein and ligand preparation and visualization.[10][11][12][13]

  • PyRx (with AutoDock Vina): An intuitive graphical user interface for virtual screening and docking.[9][14][15]

  • BIOVIA Discovery Studio Visualizer: For detailed analysis of ligand-protein interactions.

Target Identification and Preparation

The choice of a protein target is critical and should be based on a thorough understanding of the underlying biology of the disease. For antitubercular pyrazine derivatives, several potential targets have been identified:

  • Pyrazinamidase (PncA): The enzyme responsible for activating pyrazinamide. Mutations in the pncA gene are a primary cause of resistance.[1][7]

  • Fatty Acid Synthase I (FAS-I): An essential enzyme for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[3][4]

  • Enoyl-ACP reductase (InhA): A key enzyme in the mycobacterial fatty acid elongation cycle.[6][16]

  • Aspartate Decarboxylase (PanD): Involved in the biosynthesis of coenzyme A.[2][5]

Protocol for Protein Preparation using UCSF Chimera/ChimeraX:

  • Fetch the Protein Structure:

    • Open UCSF Chimera or ChimeraX.

    • Go to File > Fetch by ID.

    • Enter the PDB ID of your target protein (e.g., 4DRE for M. tuberculosis InhA).[6]

  • Clean the Protein Structure:

    • Remove any co-crystallized ligands, solvent molecules (water), and non-essential ions. This is crucial to ensure that the docking is not influenced by molecules already present in the crystal structure.

    • In Chimera, you can use the Select menu to select and delete these entities.

  • Prepare the Protein for Docking (Dock Prep):

    • Go to Tools > Structure Editing > Dock Prep.[8][13]

    • This tool will:

      • Add hydrogen atoms to the protein, which are often not resolved in crystal structures but are essential for proper hydrogen bonding.

      • Assign partial charges to the atoms using a force field (e.g., AMBER). This is necessary for the scoring function to calculate electrostatic interactions.

      • Repair any missing side chains or other structural issues.

  • Save the Prepared Protein:

    • Save the prepared protein in the Mol2 format (e.g., receptor.mol2).

Ligand Preparation

The pyrazine-2-carboxylic acid derivatives to be docked need to be converted into a 3D format and their energy minimized.

Protocol for Ligand Preparation:

  • Obtain Ligand Structures:

    • Ligand structures can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a 2D format like SMILES or SDF.

    • Alternatively, they can be downloaded from databases like PubChem.[13]

  • Convert to 3D and Optimize:

    • This can be done within PyRx, which utilizes Open Babel.[14]

    • Import the ligand files into PyRx.

    • Right-click on the imported ligands and select Open Babel > Energy Minimization. This step ensures that the ligand conformations are energetically favorable before docking.

Molecular Docking using PyRx (AutoDock Vina)

PyRx provides a user-friendly interface for running AutoDock Vina, a powerful and widely used docking program.[9][14][17][18]

Protocol for Running the Docking Simulation:

  • Load the Receptor and Ligands:

    • In PyRx, load the prepared protein (receptor.mol2) and the prepared ligands.

  • Define the Binding Site (Grid Box):

    • Select the receptor and go to the Vina Wizard tab.

    • A grid box will appear around the protein. This box defines the search space for the docking algorithm.

    • Adjust the center and dimensions of the grid box to encompass the known active site of the protein. If the active site is unknown, the box should cover the entire protein (blind docking).

  • Run the Docking:

    • Once the grid box is set, click Forward to run the docking simulation. AutoDock Vina will then systematically place each ligand into the defined search space and calculate the binding affinity for the most favorable poses.[17][18]

Analysis and Visualization of Results

The output of a docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score).

Protocol for Result Analysis:

  • Analyze Docking Scores:

    • The docking scores are presented in a table within PyRx. A more negative binding affinity value generally indicates a more favorable binding interaction.[19]

  • Visualize Binding Poses:

    • Select a ligand-protein complex in the results table to visualize the binding pose in the 3D viewer.

  • Detailed Interaction Analysis (using BIOVIA Discovery Studio Visualizer):

    • Save the best-ranked docked complex (protein and ligand) as a PDB file from PyRx.

    • Open this file in Discovery Studio Visualizer.

    • Use the Ligand Interactions tool to generate a 2D diagram showing the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This detailed analysis is crucial for understanding the molecular basis of binding and for guiding further lead optimization.

Data Presentation and Interpretation

The results of a molecular docking study should be presented in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Example of a Docking Results Summary

Compound IDStructureDocking Score (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
PZA-001[Insert 2D structure]-7.5TYR158, SER94ILE21, PHE149
PZA-002[Insert 2D structure]-8.2ASP148, GLY96ILE21, ILE95
PZA-003[Insert 2D structure]-6.9SER94PHE149, PRO150
...............

Interpretation of Results:

  • Docking Score: While a lower docking score is generally better, it is a predicted value and should not be interpreted as an absolute measure of binding affinity. It is most useful for ranking compounds within the same study.

  • Binding Interactions: The type and number of interactions provide valuable insights into the stability of the ligand-protein complex. Hydrogen bonds and key hydrophobic interactions are often critical for potent biological activity.

  • Structure-Activity Relationship (SAR): By comparing the structures of the derivatives with their docking scores and interaction patterns, you can begin to establish SAR. For example, you might observe that derivatives with a hydrogen bond donor at a specific position consistently have better docking scores.

Validation of Docking Protocols

The trustworthiness of a docking protocol is paramount. A common and effective validation method is redocking .

Protocol for Redocking Validation:

  • Select a Target with a Co-crystallized Ligand:

    • Choose a PDB structure of your target protein that was crystallized with a known inhibitor.

  • Prepare the Protein and Ligand:

    • Separate the protein and the co-crystallized ligand.

    • Prepare the protein as described in section 3.1.

    • Prepare the ligand as described in section 3.2.

  • Perform Docking:

    • Dock the prepared ligand back into the prepared protein using the same protocol as for your test compounds.

  • Calculate the Root Mean Square Deviation (RMSD):

    • The RMSD between the docked pose of the ligand and its original co-crystallized pose is calculated.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Conclusion

Molecular docking is an indispensable tool in the modern drug discovery pipeline for pyrazine-2-carboxylic acid derivatives. By providing insights into potential binding modes and affinities, it enables a more rational and efficient approach to designing novel therapeutic agents. The protocols and guidelines presented in this application note offer a robust framework for conducting these studies, emphasizing scientific rigor and the importance of validation. It is crucial to remember that computational predictions should always be followed by experimental validation to confirm the biological activity of the designed compounds.

References

  • Wikipedia. (2024, February 13). Pyrazinamide. Retrieved from [Link]

  • Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Pyrazinamide? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide? Retrieved from [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • In Silico Design. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Chopra, E. (2020, July 11). Molecular Docking using Chimera. Retrieved from [Link]

  • Kincses, A., et al. (2026, January 14).
  • ResearchGate. (n.d.). Mechanism of action on Pyrazinamide drug targets in susceptible and.... Retrieved from [Link]

  • Singh, S., & Gupta, A. K. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods in Molecular Biology, 2114, 245-257.
  • Corrêa, M. F., & Fernandes, J. P. D. S. (2016). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. Current Protein & Peptide Science, 17(3), 254-265.
  • ResearchGate. (2020, January 8). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Docked complex of pyrazine 2-carboxylic acid derivatives (P1-P10) and.... Retrieved from [Link]

  • RJPBCS. (n.d.).
  • Scientific Research Journal of Pharmacy. (2025, June 15). Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies.
  • Gopal, P., et al. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase.
  • Exaly. (n.d.). Synthesis and molecular docking study of pyrazine-2-carboxylic acid derivatives. Retrieved from [Link]

  • EPrints@NIRT. (n.d.). ELUCIDATING PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS BY MOLECULAR DOCKING. Retrieved from [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Bioinformation. (2009, August 18). Insight to pyrazinamide resistance in Mycobacterium tuberculosis by molecular docking. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.
  • PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. Retrieved from [Link]

  • Open Research Newcastle. (2015, July 24). Molecular docking interaction of Mycobacterium tuberculosis LipB enzyme with Isoniazid, Pyrazinamide and a structurally altered drug 2, 6 Dimethoxyisonicotinohydrazide.
  • ResearchGate. (2025, August 10). Elucidating Pyrazinamide Resistance In Mycobacterium Tuberculosis By Molecular Docking.
  • PMC. (2025, June 11). Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents.
  • AutoDock Vina Tutorial. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • AutoDock Vina. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

  • YouTube. (2025, April 25). Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. Retrieved from [Link]

  • ResearchGate. (2021, March 3). (PDF) AutoDock Vina tutorial. Retrieved from [Link]

  • YouTube. (2021, July 30). Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • EMBL-EBI. (n.d.). pyrazine-2-carboxylic acid (CHEBI:71311). Retrieved from [Link]

Sources

Method

High-Throughput Synthesis of Pyrimidine-5-Carboxamide Libraries Derived from Itaconic Acid

An Application Guide for Drug Discovery Professionals Abstract: This application note provides a comprehensive guide for the parallel, solution-phase synthesis of a diverse library of pyrimidine-5-carboxamides, utilizing...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract: This application note provides a comprehensive guide for the parallel, solution-phase synthesis of a diverse library of pyrimidine-5-carboxamides, utilizing the bio-renewable platform chemical, itaconic acid, as the foundational starting material. Pyrimidine-5-carboxamides represent a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The described five-step synthetic route is robust and amenable to high-throughput techniques, culminating in a parallel amidation protocol to rapidly generate a library of novel chemical entities for drug discovery screening. We provide detailed, step-by-step protocols, the scientific rationale behind key experimental choices, and workflows for library generation and characterization.

Introduction and Strategic Overview

The Significance of Pyrimidine-5-Carboxamides in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs.[4] This is partly due to its role as a fundamental building block in nucleic acids (DNA and RNA).[4] The pyrimidine-5-carboxamide scaffold, in particular, has garnered significant attention as it allows for three-dimensional diversification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted derivatives of this class as potent inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in inflammatory diseases.[1] The ability to rapidly generate diverse libraries of these compounds is therefore highly valuable for identifying novel therapeutic leads.

Itaconic Acid: A Sustainable and Versatile Starting Point

Itaconic acid, a dicarboxylic acid produced through the fermentation of carbohydrates, is recognized by the U.S. Department of Energy as a top-12 bio-based platform chemical.[5] Its unique structure, featuring a reactive exomethylene group conjugated with a carbonyl, makes it a versatile precursor for a variety of chemical transformations and polymerizations.[6][7] Its use as a starting material not only aligns with the principles of green chemistry but also provides a cost-effective and readily available foundation for complex molecule synthesis. In this guide, we leverage itaconic acid to construct a key pyrrolidinone intermediate, which serves as the chassis for the subsequent pyrimidine ring formation.

Rationale for a Parallel Synthesis Approach

To accelerate the drug discovery process, medicinal chemists increasingly rely on parallel synthesis to create large libraries of related compounds for high-throughput screening.[8][9] Rather than synthesizing compounds one by one, parallel synthesis allows for the simultaneous creation of dozens or hundreds of molecules, typically by varying a specific building block in the final step of a synthetic sequence. The strategy outlined herein employs a divergent approach where a common pyrimidine-5-carboxylic acid intermediate is reacted with an array of different amines in parallel, efficiently generating a library of target carboxamides.[10][11]

Overall Synthetic Workflow

The synthesis is designed as a five-step sequence that is both logical and scalable. It begins with the transformation of itaconic acid into a stable pyrrolidinone core. This core is then elaborated into a versatile enaminone intermediate, which is the direct precursor for the pyrimidine ring. Cyclization with amidines provides the desired heterocyclic system, which, after hydrolysis, yields the key carboxylic acid intermediate. The final step is a parallel amidation, which introduces the desired diversity into the molecule library.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Library Generation Itaconic_Acid Itaconic Acid Pyrrolidinone Pyrrolidinone Intermediate Itaconic_Acid->Pyrrolidinone Aniline Enaminone Key Enaminone Intermediate Pyrrolidinone->Enaminone Masamune-Claisen Condensation & DMFDMA Pyrimidine_Ester Pyrimidine-5-Carboxylate Ester Enaminone->Pyrimidine_Ester Cyclization with Amidines Pyrimidine_Acid Pyrimidine-5-Carboxylic Acid Core Pyrimidine_Ester->Pyrimidine_Acid Ester Hydrolysis Final_Products Library of Pyrimidine-5-Carboxamides Pyrimidine_Acid->Final_Products Parallel Amidation Amine_Library Amine Building Blocks (R-NH2) Amine_Library->Final_Products

Diagram 1: Overall workflow from itaconic acid to the final carboxamide library.

Detailed Synthetic Protocols and Scientific Rationale

This section details the step-by-step procedures for synthesizing the pyrimidine-5-carboxylic acid core, followed by the parallel synthesis protocol for library generation. The causality behind key reagent and condition choices is explained to provide a deeper understanding of the process.

Synthesis of the Pyrimidine-5-Carboxylic Acid Core

This multi-step synthesis is based on the robust methodology developed by Cernetic et al. and is designed to produce the common intermediate required for the final diversification step.[10][11]

Step 1: Synthesis of 3-Carboxy-5-oxo-1-phenylpyrrolidine (Compound 12)

  • Rationale: This initial step converts commercially available itaconic acid and aniline into the foundational pyrrolidinone ring system. This reaction proceeds via a conjugate addition of aniline to the double bond of itaconic acid, followed by an intramolecular cyclization (lactamization) upon heating, which is a thermodynamically favorable process that forms the stable five-membered ring.

  • Protocol:

    • A mixture of itaconic acid (1.0 eq) and aniline (1.0 eq) is heated at 140 °C for 1 hour.

    • The resulting solid mass is cooled to room temperature.

    • The solid is triturated with diethyl ether, collected by filtration, and washed with additional diethyl ether to afford the product as a solid.

    • Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm the structure before proceeding.

Step 2: Synthesis of Methyl 3-(3-(dimethylamino)acryloyl)-5-oxo-1-phenylpyrrolidine-3-carboxylate (Compound 14)

  • Rationale: This two-part step constructs the key enaminone intermediate required for pyrimidine ring formation.

    • Part A (Masamune-Claisen Condensation): The pyrrolidinone carboxylic acid is first activated with 1,1'-carbonyldiimidazole (CDI). CDI is an excellent activating agent for carboxylic acids because it forms a highly reactive acylimidazolide intermediate, which then readily undergoes condensation without requiring harsh conditions. This forms a β-keto ester (Compound 13).

    • Part B (Enaminone Formation): The β-keto ester is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as both a source of the "dimethylamino" group and a dehydrating agent, driving the reaction to form the stable, vinylogous amide known as an enaminone (Compound 14).[10] Enaminones are excellent precursors for heterocycle synthesis due to their defined regiochemistry and electrophilic/nucleophilic sites.

  • Protocol:

    • To a solution of Compound 12 (1.0 eq) in anhydrous acetonitrile, add CDI (1.2 eq) and stir at room temperature until CO₂ evolution ceases (approx. 1 hour).

    • Add dimethyl malonate (1.5 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Stir at room temperature for 24 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to give the crude β-keto ester (Compound 13), which is used without further purification.

    • Dissolve the crude Compound 13 in toluene and add DMFDMA (1.5 eq). Reflux the mixture for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure. The residue is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the enaminone (Compound 14).

    • Self-Validation: Monitor the reaction progress by TLC. Confirm the final structure by ¹H NMR, noting the characteristic vinyl proton and dimethylamino signals.

Step 3: Synthesis of Methyl 2-Substituted-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylate (Compound 16)

  • Rationale: This is the key cyclization step where the pyrimidine ring is formed. The enaminone (Compound 14) is reacted with an amidine hydrochloride salt (e.g., acetamidine or benzamidine). The amidine acts as a binucleophile, attacking the electrophilic carbonyl and vinyl carbons of the enaminone, leading to cyclization and dehydration to form the aromatic pyrimidine ring. The choice of amidine (R-C(=NH)NH₂) determines the substituent at the 2-position of the pyrimidine.

  • Protocol:

    • To a solution of the enaminone (Compound 14) (1.0 eq) in anhydrous ethanol, add the desired amidine hydrochloride (e.g., acetamidine hydrochloride for a 2-methyl substituent) (1.5 eq) and sodium ethoxide (1.5 eq).

    • Reflux the mixture for 12 hours.

    • Cool to room temperature and pour into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford the pyrimidine ester (Compound 16).

    • Self-Validation: LC-MS analysis is critical here to confirm the formation of the desired product and assess its purity.

Step 4: Synthesis of 2-Substituted-6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acid (Compound 17)

  • Rationale: The final step before library generation is the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved under basic conditions using NaOH or LiOH. The resulting carboxylate salt is then neutralized with acid to yield the final pyrimidine-5-carboxylic acid (Compound 17), which is the common precursor for the parallel amidation.

  • Protocol:

    • Suspend the pyrimidine ester (Compound 16) (1.0 eq) in a mixture of methanol and THF (1:1).

    • Add 1 M aqueous NaOH (3.0 eq) and stir at room temperature for 6 hours or until TLC/LC-MS indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify to pH ~3 with 1 M HCl.

    • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the carboxylic acid (Compound 17).

    • Self-Validation: The product should be highly pure by LC-MS and ¹H NMR before proceeding to the parallel synthesis stage.

Parallel Library Generation Protocol

This protocol is designed for generating a library of amides in a 96-well plate format, allowing for rapid and efficient diversification.

Rationale for Amidation Conditions

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid. While many coupling reagents exist, a practical approach for parallel synthesis involves converting the acid to a more reactive species in situ. Here, we utilize bis(pentafluorophenyl) carbonate (BPC) as the activating agent.[10] BPC reacts with the carboxylic acid in the presence of a base (triethylamine) to form a highly reactive pentafluorophenyl (PFP) ester. PFP esters are excellent acylating agents that react cleanly with a wide range of primary and secondary amines to form the desired amides with minimal side products, making this method well-suited for high-throughput synthesis.

G cluster_0 Step 1: Activation cluster_1 Step 2: Parallel Diversification (96-Well Plate) Acid Pyrimidine Carboxylic Acid (Core) BPC BPC + Et3N in Acetonitrile Acid->BPC PFP_Ester Active PFP Ester Intermediate BPC->PFP_Ester Amine1 Amine 1 PFP_Ester->Amine1 Well A1 Amine2 Amine 2 PFP_Ester->Amine2 Well A2 AmineN ... PFP_Ester->AmineN Well H12 Product1 Amide 1 Amine1->Product1 Product2 Amide 2 Amine2->Product2 ProductN ... AmineN->ProductN

Diagram 2: Workflow for parallel amidation using an active ester intermediate.

High-Throughput Amidation Protocol
  • Materials & Equipment:

    • 96-well reaction block with sealing mat.

    • Multichannel pipette or automated liquid handler.

    • Centrifugal evaporator.

    • Plate shaker.

    • Stock solution of Pyrimidine-5-Carboxylic Acid (Compound 17) in anhydrous acetonitrile (e.g., 0.1 M).

    • Stock solution of Triethylamine (Et₃N) in anhydrous acetonitrile (e.g., 0.3 M).

    • Stock solution of Bis(pentafluorophenyl) carbonate (BPC) in anhydrous acetonitrile (e.g., 0.12 M).

    • Array of primary and secondary amines in a 96-well plate (e.g., 0.1 M solutions in acetonitrile).

  • Procedure:

    • Activation:

      • To each well of the 96-well reaction block, add the stock solution of the carboxylic acid (1.0 eq).

      • Add the triethylamine stock solution (3.0 eq).

      • Add the BPC stock solution (1.2 eq).

      • Seal the plate and shake at room temperature for 1 hour to form the active PFP ester.

    • Amine Addition:

      • Using a multichannel pipette or liquid handler, add the corresponding amine solution from the amine source plate to each well of the reaction block (1.1 eq for primary amines, 2.0-5.0 eq for less reactive secondary amines).

    • Reaction:

      • Reseal the reaction block and shake at room temperature for 12-24 hours.

    • Work-up and Isolation:

      • The work-up procedure can be adapted based on the properties of the final products.

      • For products that precipitate: Centrifuge the plate, decant the supernatant, and wash the solid pellet with acetonitrile or water. Repeat 2-3 times.

      • For soluble products: The solvent can be removed using a centrifugal evaporator. The residue can then be redissolved in a suitable solvent (e.g., DMSO) for direct use in biological screening, or subjected to high-throughput purification (e.g., preparative LC-MS).

    • Analysis:

      • A small aliquot from each well should be diluted and analyzed by LC-MS to confirm the identity of the desired product and determine its purity.

Data Summary and Results

The following table presents representative data from a parallel synthesis campaign, demonstrating the effectiveness of the described protocol with a variety of amine building blocks.[10][11]

Entry Amine Building Block Product ID Yield (%) Purity (%)
1Cyclopropylamine10a 85>98
2Benzylamine10b 91>99
32-Phenylethylamine10c 78>97
44-Fluorobenzylamine10d 88>99
5Pyrrolidine10e 72>95
6Piperidine10f 81>98
7Morpholine10g 93>99
8N-Methylbenzylamine10h 65>95

Yields are based on isolated product after purification. Purity was determined by LC-MS analysis.

Conclusion

This application note details a reliable and efficient method for the parallel synthesis of pyrimidine-5-carboxamide libraries starting from the sustainable chemical, itaconic acid. The five-step synthesis to the core carboxylic acid is robust, and the subsequent parallel amidation via a PFP ester intermediate is highly effective for a diverse range of amine building blocks. This strategy provides medicinal chemists and drug discovery professionals with a powerful tool to rapidly generate novel and diverse chemical matter for screening campaigns, ultimately accelerating the identification of new therapeutic candidates.

References

  • Cernetic, A., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]

  • Cernetic, A., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. ResearchGate. Available at: [Link]

  • Le Vaillant, F., et al. (2025). Thinking outside the library: cluster synthesis of diverse molecules on a single robotic platform. ResearchGate. Available at: [Link]

  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Maleš, J., et al. (2020). Itaconic acid hybrids as potential anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • Jakubowska, D., & Kaczmarek, M. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Bourne, R., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science. Available at: [Link]

  • Wanner, B. M., et al. (2025). Automated and Parallel Amide Synthesis. CiteDrive. Available at: [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Available at: [Link]

  • Jiang, T., et al. (2025). Automated and Parallel Amide Synthesis. ResearchGate. Available at: [Link]

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. Available at: [Link]

  • Somakala, K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Welcome to the technical support center for the synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for improving the yield and purity of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid?

The synthesis is a one-pot reaction that proceeds via a tandem sequence of an Aza-Michael addition followed by an intramolecular cyclizing amidation. First, the primary amino group of 2-aminopyrazine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in itaconic acid. This is followed by the intramolecular condensation between the secondary amine and one of the carboxylic acid groups, eliminating a molecule of water to form the stable 5-membered lactam ring.

Reaction_Mechanism reactants 2-Aminopyrazine + Itaconic Acid step1 Aza-Michael Adduct (Intermediate) reactants->step1 step2 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (Final Product) step1->step2

Caption: General reaction pathway for the target compound synthesis.

Q2: What are the critical starting materials and reagents?

The essential starting materials are 2-aminopyrazine and itaconic acid. The choice of solvent and/or catalyst can significantly impact the reaction's success. Common solvents range from water to high-boiling organic solvents, and some procedures are performed solvent-free at high temperatures[1][2].

Q3: What is a typical expected yield for this synthesis?

Yields can vary significantly based on the reaction conditions. Analogous syntheses of similar 5-oxopyrrolidine-3-carboxylic acids report yields from moderate to excellent, often in the range of 60% to over 95% under optimized conditions[3][4]. For this specific target, initial unoptimized attempts may result in lower yields, which can be improved through the troubleshooting steps outlined below.

Q4: What are the primary safety considerations for this reaction?

  • Thermal Hazards: The reaction is often conducted at high temperatures (140-165 °C), especially under solvent-free conditions[1][2]. Use appropriate heating mantles or oil baths with temperature controllers. Avoid localized overheating, which can cause decomposition and charring.

  • Chemical Hazards: 2-aminopyrazine can be irritating. Itaconic acid is an acidic powder. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All operations, especially when heating, should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Yield and Purity Optimization

This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your experimental outcomes.

Category 1: Low or No Product Yield

Q1: My reaction has a very low yield or appears to have failed. What are the most likely causes?

Low yield is the most common challenge and can be attributed to several factors:

  • Insufficient Heat/Reaction Time: The intramolecular amidation step requires significant energy to overcome the activation barrier for cyclization and dehydration. Many successful syntheses of analogous compounds are performed by heating at 140–150 °C[1][2].

  • Reagent Sublimation: 2-aminopyrazine can sublime at elevated temperatures and reduced pressure. Ensure your reaction vessel is properly sealed or equipped with a reflux condenser to prevent loss of this starting material.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically sound, some protocols use a slight excess of itaconic acid (e.g., 1.5 equivalents) to drive the reaction to completion, as seen in related syntheses[3].

  • Poor Solubility/Mixing: In solvent-based reactions, poor solubility of either reactant can hinder the reaction rate. Under solvent-free conditions, inadequate mixing of the solid reactants can lead to an incomplete reaction.

Troubleshooting_Yield start Low Yield Detected check_temp Is Temperature ≥ 140°C? start->check_temp check_time Is Reaction Time Adequate? (e.g., 4-12h) check_temp->check_time Yes solution_temp Increase Temperature to 140-150°C check_temp->solution_temp No check_solvent Is Solvent Choice Optimal? check_time->check_solvent Yes solution_time Increase Reaction Time & Monitor via TLC/LC-MS check_time->solution_time No check_mixing Is Mixing Efficient? check_solvent->check_mixing Yes solution_solvent Consider Solvent-Free or High-Boiling Solvent (e.g., Acetic Acid) check_solvent->solution_solvent No solution_mixing Ensure Homogeneous Melt or Vigorous Stirring check_mixing->solution_mixing No end Yield Improved check_mixing->end Yes solution_temp->end solution_time->end solution_solvent->end solution_mixing->end

Caption: A decision workflow for troubleshooting low reaction yields.

Q2: How does temperature affect the reaction, and what is the optimal range?

Temperature is a critical parameter.

  • Below 120°C: The rate of intramolecular amidation is often too slow, leading to the accumulation of the uncyclized Michael adduct and an overall low yield of the desired product.

  • 140-165°C: This range is frequently cited for solvent-free condensation of amines with itaconic acid[1]. It provides sufficient thermal energy for the cyclization and removal of water, driving the equilibrium towards the product.

  • Above 170°C: Excessive temperatures can lead to the polymerization of itaconic acid or decomposition of the pyrazine ring, resulting in a dark, tarry reaction mixture and a decrease in yield.

Recommendation: Start with a temperature of 140-150°C and monitor the reaction progress using TLC or LC-MS.

Q3: What is the best medium for this reaction: water, an organic solvent, or solvent-free?

The choice of medium depends on balancing reactivity, workup, and safety.

Reaction MediumProsConsRecommendation
Water Environmentally friendly, inexpensive. Can give high yields for some substrates[3].Requires high temperatures (reflux), potentially leading to pressure buildup. Product isolation can be difficult.A good starting point for initial trials. Reflux for 12 hours as a baseline[3].
Acetic Acid Acts as both a solvent and an acid catalyst. Can facilitate the reaction at slightly lower temperatures[2].Corrosive, requires careful removal during workup. Can lead to side reactions if not controlled.Use as a co-solvent or the primary solvent if water or solvent-free methods fail.
Solvent-Free High concentration of reactants, often faster reaction times. Simplified workup (no solvent to remove). Environmentally sound[1][2].Risk of localized overheating and charring. Requires good mixing of solids as they melt.Often the most efficient method. Heat a well-mixed powder of reactants directly.
Category 2: Product Isolation & Purification

Q1: My product seems highly water-soluble and is difficult to extract from the aqueous workup. How can I improve isolation?

The combination of a carboxylic acid and a basic pyrazine ring makes the product zwitterionic at its isoelectric point, leading to high polarity and water solubility.

  • pH Adjustment: The key is to suppress the ionization of the carboxylic acid. After the reaction, dissolve the mixture in a basic solution (e.g., 5% NaOH or Na2CO3) to deprotonate the carboxylic acid. Filter off any insoluble impurities. Then, carefully acidify the filtrate with a strong acid (e.g., 6N HCl) to a pH of ~3-4. At this pH, the carboxylic acid is protonated, reducing its water solubility and causing the product to precipitate. This is a standard purification technique for similar compounds[3].

  • Salting Out: Before extraction with an organic solvent (like ethyl acetate), saturate the aqueous layer with NaCl. This decreases the polarity of the aqueous phase and can push the product into the organic layer.

  • Use of More Polar Solvents: If ethyl acetate fails, try extractions with a more polar solvent system, such as a 9:1 mixture of dichloromethane/isopropanol.

Q2: What is the most effective method for purifying the crude product?

  • Recrystallization: This is the preferred method for obtaining high-purity material. The choice of solvent is crucial. Good solvent systems to try include:

    • Water or Ethanol/Water mixtures

    • Acetone[5]

    • Acetic Acid

  • Silica Gel Chromatography: Due to the high polarity of the product, standard silica gel chromatography can be challenging, often resulting in significant tailing and poor separation. If chromatography is necessary, use a highly polar mobile phase (e.g., Dichloromethane/Methanol/Acetic Acid in a 90:9:1 ratio). Using a reverse-phase (C18) column with a Water/Acetonitrile gradient may provide better results.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

This protocol is adapted from general procedures for the condensation of amines with itaconic acid[1][2].

  • Preparation: To a 50 mL round-bottom flask, add 2-aminopyrazine (e.g., 4.75 g, 50 mmol, 1.0 eq) and itaconic acid (e.g., 7.15 g, 55 mmol, 1.1 eq).

  • Mixing: Thoroughly mix the powders with a spatula until a homogeneous solid mixture is obtained.

  • Reaction: Equip the flask with a magnetic stir bar and a reflux condenser (to prevent sublimation). Place the flask in a preheated oil bath at 145°C.

  • Monitoring: Stir the mixture. The solids will melt to form a viscous liquid. Maintain heating for 4-6 hours. Monitor the reaction's completion by taking a small aliquot, dissolving it in methanol, and analyzing it by TLC (Mobile phase: DCM/MeOH/AcOH 90:9:1). The disappearance of 2-aminopyrazine indicates completion.

  • Workup & Isolation: a. Allow the flask to cool to room temperature. The crude product will solidify. b. Add 50 mL of 5% aqueous sodium hydroxide solution and stir until the solid is completely dissolved. c. Filter the solution to remove any dark, insoluble impurities. d. Transfer the filtrate to a beaker placed in an ice bath. While stirring vigorously, slowly add 6N HCl dropwise until the pH of the solution is 3. e. A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold deionized water (2 x 20 mL) and then with a small amount of cold acetone (1 x 10 mL). c. Dry the solid in a vacuum oven at 60°C overnight to yield the final product.

References

  • Serkov, S. A., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.
  • Bratušek, U., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]

  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry. Available at: [Link]

  • Serkov, S., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Nagasree, K., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. Asian Journal of Pharmaceutical and Clinical Research.
  • Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, K., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Yutilov, Y. M., & Svertilova, I. A. (1994). Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Mager, H. I. X., & Berends, W. (1955). 2,3-PYRAZINEDICARBOXYLIC ACID. Organic Syntheses. Available at: [Link]

Sources

Optimization

challenges in the purification of carboxylic acids

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Purification Anomalies in Carboxylic Acid Synthesis Introduction: The "Sticky" Proton Problem Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting Purification Anomalies in Carboxylic Acid Synthesis

Introduction: The "Sticky" Proton Problem

Welcome to the technical support center. If you are here, you are likely facing one of the "Three Horsemen" of carboxylic acid purification: Tailing (chromatography), Emulsions (extraction), or Oiling Out (crystallization).

Carboxylic acids are deceptively simple. Their dual capability to act as hydrogen bond donors and acceptors allows them to dimerize, interact strongly with silica, and act as surfactants. The following modules provide mechanistic troubleshooting and validated protocols to resolve these specific failure modes.

Module 1: Chromatography Troubleshooting

Issue: My product streaks/tails on the column, co-eluting with impurities.

Root Cause Analysis: The Silanol Trap

Standard silica gel (


) is not inert. It possesses surface silanol groups (

) with a pKa of approximately 3.8 – 4.5 [1].
  • The Mechanism: If your mobile phase is neutral, your carboxylic acid (

    
    , pKa ~4.8) and the surface silanols compete for protons. This leads to partial ionization of both. The resulting ion-dipole interaction between the carboxylate and the silanol causes the "drag" or tailing you observe.
    
Solution: Acidic Modifiers

You must suppress the ionization of the silanol groups.

  • The Fix: Add 1% v/v Acetic Acid (AcOH) or Formic Acid to your mobile phase.

  • Why it works: The modifier lowers the mobile phase pH below the pKa of the silanols, keeping them protonated (

    
    ) and "neutral," allowing the carboxylic acid to pass through with minimal interaction.
    
Decision Logic: Mobile Phase Selection

ChromatographyLogic Start Start: Peak Tailing Detected CheckSilica Are you using Type B (Low Metal) Silica? Start->CheckSilica AddMod Add 1% Acetic Acid to Mobile Phase CheckSilica->AddMod No / Unknown CheckSilica->AddMod Yes (Still Tailing) CheckpK Is Acid pKa < 3.0? AddMod->CheckpK Tailing Persists StrongMod Switch to 0.1% TFA (Trifluoroacetic Acid) CheckpK->StrongMod Yes ReversePhase Switch to C18 Reverse Phase (Buffered at pH 2.5) CheckpK->ReversePhase No (Lipophilic Acid) StrongMod->ReversePhase Decomposition Risk

Figure 1: Decision tree for selecting mobile phase modifiers to eliminate peak tailing.

Module 2: Extraction & Work-Up Support

Issue: I have a persistent emulsion (the "mayonnaise" layer) during aqueous work-up.

Root Cause Analysis: The Soap Effect

Carboxylic acids with long alkyl chains (


) are amphiphilic. At neutral or basic pH (often encountered during 

washes), they deprotonate to form carboxylates (

). These act as anionic surfactants, stabilizing oil-in-water emulsions.
Protocol: The "Salting Out" & pH Swing

Do not just wait for the emulsion to settle.[1] Force the phase separation.

  • Acidification: If your product is stable, add 1M HCl until the aqueous layer is pH ~2. This protonates the carboxylate, destroying the surfactant properties.

  • Salting Out: Add saturated brine (

    
    ) to the aqueous layer. This increases the ionic strength, forcing organics out of the water phase (Hofmeister effect).
    
  • Filtration (The Nuclear Option): If the emulsion persists due to particulate matter, filter the entire biphasic mixture through a pad of Celite or glass wool. This physically bursts the micro-droplets [2].[2]

Data: Solvent Selection for Difficult Extractions

Solvent SystemPolarityUse CaseWarning
DCM / Water HighStandardProne to emulsions due to similar density if heavily chlorinated.
EtOAc / Water MediumGeneral PurposeEthyl Acetate hydrolyzes at high/low pH over time.
MTBE / Water LowLipid-rich AcidsForms peroxides; excellent for avoiding emulsions (low density).
CHCl3 / IPA (3:1) Very HighPolar/Water-Soluble Acids"The Magic Solvent" – extracts almost anything, but pulls water too.
Module 3: Crystallization & Isolation

Issue: My product oils out instead of crystallizing, or it is a low-melting solid.

Technical Insight: Amine Salt Derivatization

When a carboxylic acid refuses to crystallize, the industry standard solution is to convert it into a crystalline ammonium salt, purify the salt, and then regenerate the free acid. The most robust reagent for this is Dicyclohexylamine (DCHA) [3].

Standard Operating Procedure (SOP): DCHA Salt Purification

Phase A: Formation

  • Dissolve crude acid (1.0 equiv) in Acetone or Ethyl Acetate (warm).

  • Add Dicyclohexylamine (1.1 equiv) dropwise.

  • Observation: A thick white precipitate (the DCHA salt) should form immediately or upon cooling.

  • Filter the salt and wash with cold solvent. Note: Impurities stay in the mother liquor.

Phase B: Regeneration (The Release)

  • Suspend the purified DCHA salt in Ethyl Acetate and Water (1:1).

  • Add 10% Potassium Bisulfate (

    
    )  or 1M 
    
    
    
    with stirring until the solid dissolves.
    • Why not HCl? HCl can form DCHA-Hydrochloride salts which are sometimes soluble in organics, contaminating your product. Bisulfate/Phosphate salts of DCHA remain in the water [4].

  • Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    

SaltPurification Crude Crude Oil (Impure Acid) DCHA Add DCHA ( in Acetone/EtOAc) Crude->DCHA Salt Crystalline Salt (Precipitate) DCHA->Salt Filter Filter & Wash (Remove Impurities) Salt->Filter AcidWash Partition: EtOAc / 10% KHSO4 Filter->AcidWash Pure Pure Free Acid AcidWash->Pure

Figure 2: Workflow for Dicyclohexylamine (DCHA) salt formation and regeneration.[3]

Module 4: Distillation & Thermal Stability

Issue: My acid decomposes (decarboxylates) before it boils.

The Workaround: Esterification-Hydrolysis Strategy

Carboxylic acids have high boiling points due to dimerization. If high-vac distillation fails:

  • Derivatize: Convert the acid to a Methyl Ester (using

    
     or 
    
    
    
    ). Esters do not dimerize and boil at significantly lower temperatures.
  • Distill: Purify the ester via distillation or flash chromatography (esters do not tail like acids).

  • Hydrolyze: Saponify (

    
    ) to return to the acid.
    
References
  • Chromatography Online. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Org Prep Daily. (2008).[1] Notes on extraction: Breaking Emulsions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

From the desk of the Senior Application Scientist: Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists encountering solubility issues with 5-Oxo-1-pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists encountering solubility issues with 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. This molecule, while promising, presents a common challenge in drug development: poor aqueous solubility. This document provides a logical, step-by-step framework to diagnose and overcome these issues, moving from fundamental principles to advanced formulation strategies. Our approach is grounded in explaining the causality behind each experimental choice, ensuring you are not just following a protocol, but are empowered to make informed decisions for your specific application.

Frequently Asked Questions (FAQs): Foundational Understanding

Q1: What are the predicted physicochemical properties of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, and why do they suggest potential solubility issues?

Answer: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from close analogs. The molecule possesses a carboxylic acid, a lactam, and a pyrazine ring.

  • Acidity (pKa): The carboxylic acid group is the primary ionizable center. Analogs such as 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)- have a predicted acidic pKa of approximately 3.0.[1] This suggests that our compound is a weak acid. At physiological pH (~7.4), the carboxylic acid will be deprotonated (ionized), which should favor solubility. However, in acidic environments, such as the stomach (pH 1-2), it will be in its neutral, less soluble form.

  • Lipophilicity (LogP): The combination of the heterocyclic pyrazine ring and the pyrrolidinone core contributes to the molecule's overall lipophilicity. A related structure, 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid, has a computed XLogP of -0.6, suggesting it is relatively hydrophilic.[2] However, the crystalline solid form of a molecule can have strong intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid and lactam), which require significant energy to overcome for dissolution, a factor LogP does not account for. It is this high crystal lattice energy that often leads to poor solubility despite a favorable LogP.[3]

The key takeaway is that solubility will be highly dependent on pH, and the solid-state properties of the material are critical.

Q2: I'm just starting my work. What is the absolute first step I should take to assess the solubility of my compound?

Answer: The first step is to determine the compound's baseline kinetic solubility in your primary aqueous medium (e.g., phosphate-buffered saline, PBS). This provides a quantitative starting point and helps diagnose the severity of the issue. A simple, standardized protocol is essential for reproducible results.

Protocol: Basic Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of your compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

  • In a clean microcentrifuge tube or well plate, add your aqueous buffer (e.g., 99 µL of PBS, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer (e.g., 1 µL) to reach a target final concentration that is likely above the solubility limit (e.g., 100 µM). Ensure the final DMSO concentration is low (≤1%) to minimize its co-solvent effect.

  • Seal and shake the mixture vigorously at a consistent temperature (e.g., 25°C) for 1.5 to 2 hours to achieve equilibrium.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Carefully collect a sample of the supernatant without disturbing the pellet.

  • Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4] This concentration is your kinetic solubility.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section is structured as a logical decision-making workflow. Start with the first question and proceed based on your results.

My compound's solubility is below my target concentration in a neutral aqueous buffer. What is the first and simplest strategy to try?

Answer: pH Modification. Given the presence of the carboxylic acid group (predicted pKa ~3), the most direct way to increase aqueous solubility is to deprotonate it into its more soluble salt form.[5] This is achieved by adjusting the pH of the formulation buffer.

Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the drug's solubility (Cs).[6] By raising the pH to at least two units above the pKa (e.g., pH > 5), we ensure the compound exists predominantly in its ionized carboxylate form. This polar, charged form interacts much more favorably with water, thereby increasing Cs and enhancing solubility.[3][5]

Workflow Diagram: The Role of pH in Solubility

cluster_0 Low pH (e.g., pH < 2) cluster_1 High pH (e.g., pH > 5) a R-COOH (Protonated Form) b High Crystal Lattice Energy Strong H-Bonding a->b Dominant Species c Result: Low Solubility b->c d R-COO⁻ (Deprotonated Salt Form) c->d Increase pH above pKa e Ionic Interactions with Water Disrupted Crystal Packing d->e Dominant Species f Result: High Solubility e->f

Caption: Conceptual flow of how increasing pH above the pKa enhances solubility.

Actionable Protocol: Perform a pH-solubility profile. Prepare a series of buffers (e.g., from pH 3 to pH 8) and measure the solubility at each pH point using the kinetic solubility protocol described earlier. This will identify the optimal pH for your formulation.

pH adjustment worked, but it's not practical for my experiment (e.g., cell-based assay) or it still doesn't provide enough solubility. What's next?

Answer: Co-solvent Addition. If altering pH is not an option, the next strategy is to modify the polarity of the solvent system itself by adding a water-miscible organic solvent, known as a co-solvent.[7]

Causality: Poorly soluble drugs often have difficulty integrating into the highly structured hydrogen-bonding network of water. Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by disrupting this network and reducing the overall polarity of the solvent system.[5] This "less polar" environment lowers the energy penalty required for the solute to dissolve.

Co-SolventTypical Starting % (v/v)Key Characteristics
Propylene Glycol (PG)10 - 40%Common vehicle for parenteral formulations.
Ethanol5 - 20%Potent solubilizer, but can have toxicity concerns.
PEG 40010 - 50%Good for oral formulations, low toxicity.
Glycerol10 - 30%Viscous, often used in combination with others.

Actionable Protocol: Screen a panel of pharmaceutically acceptable co-solvents. Prepare formulations with varying percentages of each co-solvent (e.g., 10%, 20%, 40%) in your chosen buffer and measure the solubility in each. Remember to always test a vehicle-only control in your biological assays to account for any effects of the co-solvent itself.

I need to prepare a high-concentration formulation for an in vivo study, and simple pH/co-solvent approaches are insufficient. What advanced strategies should I consider?

Answer: For significant solubility enhancement, you must move beyond simple liquid formulations and alter the solid state of the compound or use specialized carrier systems. The two most common and effective approaches are creating amorphous solid dispersions and using lipid-based formulations .[8][9]

Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline materials have lower energy and are thus less soluble. An amorphous solid, which lacks a long-range molecular order, exists in a higher energy state.[3] This higher energy translates directly to increased apparent solubility and a faster dissolution rate. The challenge is that amorphous forms are thermodynamically unstable and tend to crystallize over time. ASDs solve this by dispersing the amorphous drug within a stabilizing polymer matrix.[9]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS)

  • Copovidone (Kollidon® VA64)[9]

Actionable Protocol (Conceptual): Preparation of an ASD via Spray Drying

  • Solubilization: Dissolve both the compound and a selected polymer (e.g., HPMC-AS) in a suitable volatile solvent system (e.g., acetone/methanol).

  • Atomization: Spray the solution into a heated drying chamber. The solvent rapidly evaporates from the fine droplets.

  • Drying & Collection: The rapid evaporation doesn't allow time for the drug molecules to organize into a crystal lattice, trapping them in an amorphous state within the polymer particles, which are then collected.

  • Characterization: The resulting powder should be analyzed by Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).

Strategy 2: Lipid-Based Formulations (e.g., SEDDS/SMEDDS)

Causality: This approach is particularly suitable for compounds with some lipophilicity.[10] Instead of forcing the drug into an aqueous environment, you pre-dissolve it in a mixture of oils, surfactants, and co-surfactants.[8] When this mixture is introduced into an aqueous environment (like the GI tract), it spontaneously forms a fine oil-in-water micro- or nano-emulsion. The drug remains solubilized within the tiny lipid droplets, providing a large surface area for absorption.[3][10]

Formulation ComponentExampleFunction
Oil Phase Medium-chain triglycerides (e.g., Captex® 355)Solubilizes the drug.
Surfactant Polyoxyl 35 castor oil (e.g., Kolliphor® EL)Forms the emulsion interface, stabilizes droplets.
Co-surfactant Polyglyceryl-3 dioleate (e.g., Plurol® Oleique)Improves emulsification and can increase the drug-loading capacity of the surfactant.

Actionable Protocol: This requires empirical screening of various lipids and surfactants to find a combination that can solubilize the drug and form a stable emulsion upon dilution. The goal is to develop a clear, homogenous pre-concentrate that disperses rapidly in water.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines the logical progression for tackling solubility issues with 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid.

Sources

Optimization

side product formation in the synthesis of pyrazine derivatives

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine chemistry. Here, we address common challenges related to side product formation, offering troubleshooting advice and in-depth explanations to enhance your experimental success.

Section 1: Understanding and Mitigating Over-Oxidation in Pyrazine Synthesis

One of the most prevalent challenges in the synthesis of pyrazine derivatives is the propensity for over-oxidation, leading to the formation of N-oxides as significant side products. This section delves into the mechanistic underpinnings of this issue and provides actionable strategies for its control.

Q1: I am observing a significant amount of pyrazine N-oxide in my reaction mixture. What is the likely cause and how can I prevent it?

The formation of pyrazine N-oxides is a common side reaction, particularly when employing strong oxidizing agents or when reaction conditions are not meticulously controlled. The lone pair of electrons on the nitrogen atoms in the pyrazine ring is susceptible to oxidation, leading to this undesired product.

Mechanistic Insight: The oxidation of the nitrogen atom in a pyrazine ring is often a competing reaction pathway. The rate of this N-oxidation relative to the desired reaction is highly dependent on the substrate, the chosen oxidant, and the reaction conditions. For instance, in reactions involving the oxidation of a substituent on the pyrazine ring, the nitrogen atoms can be more nucleophilic and thus more easily oxidized than the target functional group.

Troubleshooting Flowchart: Over-Oxidation

start Significant Pyrazine N-oxide Formation cond1 Is a strong oxidizing agent being used? start->cond1 action1 Switch to a milder oxidizing agent (e.g., MnO2, SeO2) cond1->action1 Yes cond2 Are reaction temperatures elevated? cond1->cond2 No end Reduced N-oxide Formation action1->end action2 Lower the reaction temperature and monitor kinetics cond2->action2 Yes cond3 Is the reaction time prolonged? cond2->cond3 No action2->end action3 Optimize reaction time via TLC or LC-MS monitoring cond3->action3 Yes cond3->end

Caption: Troubleshooting workflow for minimizing pyrazine N-oxide formation.

Experimental Protocol: Selective Oxidation with Manganese Dioxide (MnO₂)

This protocol provides a general framework for the selective oxidation of a methyl group on a pyrazine ring to an aldehyde, minimizing N-oxide formation.

  • Reagent Activation: Activate commercial MnO₂ by heating it to 110-120 °C under a high vacuum for at least 4 hours to remove adsorbed water. Store the activated MnO₂ under an inert atmosphere.

  • Reaction Setup: To a solution of the methylpyrazine derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform, or dioxane), add activated MnO₂ (5-10 equivalents). The large excess of MnO₂ is crucial for driving the reaction to completion at a moderate temperature.

  • Reaction Conditions: Stir the suspension vigorously at room temperature. The progress of the reaction should be monitored meticulously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Method Selection: Manganese dioxide is a mild and selective oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols and, in this context, activated methyl groups on heteroaromatic rings. Its solid-state nature and mild reaction conditions help to disfavor the over-oxidation of the pyrazine nitrogen.

Section 2: Controlling Dimerization and Polymerization

The condensation reactions used to form the pyrazine ring are susceptible to dimerization and polymerization, especially when dealing with highly reactive starting materials.

Q2: My reaction to form a substituted pyrazine is yielding a significant amount of oligomeric or polymeric material. How can I promote the desired cyclization?

The formation of linear polymers or cyclic dimers is a common issue in pyrazine synthesis, arising from the intermolecular condensation of reactive intermediates that outcompetes the desired intramolecular cyclization.

Key Control Parameters:

  • Concentration: High concentrations of reactants favor intermolecular reactions.

  • Temperature: Elevated temperatures can increase the rate of polymerization.

  • Rate of Addition: A slow addition of one reactant to the other can maintain a low concentration of the reactive intermediate, thus favoring the desired cyclization.

Data Presentation: Effect of Reaction Conditions on Product Distribution

ParameterConditionDesired Pyrazine Yield (%)Dimer/Polymer Formation (%)
Concentration 0.1 M7525
1.0 M4060
Temperature 25 °C7030
80 °C5545
Addition Rate Slow (over 2h)8515
Rapid (bolus)5050

Logical Relationship Diagram: Minimizing Polymerization

start High Polymer Formation cond1 High Reactant Concentration? start->cond1 action1 Employ High Dilution Conditions cond1->action1 Yes cond2 Rapid Addition of Reagents? cond1->cond2 No end Increased Yield of Desired Pyrazine action1->end action2 Utilize Syringe Pump for Slow Addition cond2->action2 Yes cond3 Elevated Reaction Temperature? cond2->cond3 No action2->end action3 Conduct Reaction at Lower Temperature cond3->action3 Yes cond3->end

Caption: Decision tree for reducing polymerization in pyrazine synthesis.

Section 3: FAQs on Regioselectivity and Isomer Formation

Q3: I am attempting a substitution reaction on a pre-formed pyrazine ring and obtaining a mixture of isomers. How can I improve the regioselectivity?

The regioselectivity of electrophilic or nucleophilic substitution on a substituted pyrazine ring is governed by the electronic effects of the substituents already present.

  • Electron-donating groups (EDGs) such as alkyl or alkoxy groups, activate the ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions.

  • Electron-withdrawing groups (EWGs) like nitro or cyano groups, deactivate the ring and direct incoming nucleophiles to the positions ortho and para to the EWG.

To enhance regioselectivity, consider the following:

  • Choice of Catalyst: In some cases, the use of a specific Lewis or Brønsted acid catalyst can influence the regiochemical outcome by coordinating to a specific nitrogen atom or substituent.

  • Blocking Groups: A temporary blocking group can be introduced to shield a more reactive position, directing the substitution to the desired site. The blocking group is then removed in a subsequent step.

  • Reaction Conditions: Temperature and solvent can also play a role in determining the ratio of isomers. A systematic screening of these parameters is often beneficial.

References

  • Title: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom Source: Royal Society of Chemistry URL: [Link]

  • Title: The Structure and Reactions of Heterocyclic Compounds Source: Wiley URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 1,2,4-Oxadiazole Synthesis

Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The 1,2,4-oxadiazole motif is a valuable bioisostere for esters and amides in medicinal chemistry, but its synthesis can be challenging.[1][2] This document provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and field-proven solutions.

Section 1: The Fundamentals - Starting Materials & Reaction Setup

This section addresses the most critical, yet often overlooked, factors that can doom a synthesis before it even begins: the quality of your starting materials and the reaction environment.

Q1: My reaction is sluggish or fails completely. How do I know if my starting materials are the problem?

A1: The purity and stability of your amidoxime and carboxylic acid (or its derivative) are paramount. Impurities can significantly interfere with the reaction.[3]

  • Amidoxime Quality: Amidoximes can exist in Z and E tautomeric forms, with the Z-form being more stable and reactive.[4] They can also be prone to degradation.

    • Actionable Advice:

      • Verify Purity: Always check the purity of your amidoxime by ¹H NMR and melting point before use.

      • Fresh is Best: Use freshly prepared or recently purchased amidoximes. If storage is necessary, keep them in a desiccator under an inert atmosphere.

      • Synthesis Check: The most common synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine.[5][6] Ensure this reaction has gone to completion and the product is properly purified.

  • Carboxylic Acid & Coupling Agent Quality:

    • Actionable Advice:

      • Anhydrous Conditions: Ensure your carboxylic acid is dry. Water can hydrolyze activated intermediates and consume coupling reagents.

      • Coupling Agent Potency: Carbodiimide coupling agents like EDC and DCC, or other activators like CDI, are moisture-sensitive. Use a fresh bottle or a properly stored aliquot.[3] A common failure point is using a "community" bottle of coupling reagent that has been opened many times.

Q2: I'm seeing a lot of side products even at the beginning of the reaction. Could my choice of base be the issue?

A2: Absolutely. The base plays a crucial role, and the wrong choice can lead to competing side reactions. The primary goal is to facilitate the acylation and subsequent cyclization without promoting undesired pathways.

  • The Problem of N-Acylation: The main cause of regioisomer formation is the competing N-acylation of the amidoxime, which competes with the desired O-acylation.[7][8]

  • Choosing the Right Base:

    • For Two-Step Procedures (Isolation of O-acyl amidoxime): A mild, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used during the initial acylation step.[9]

    • For One-Pot Procedures: Strong, non-nucleophilic bases are often preferred for the cyclization step. Tetrabutylammonium fluoride (TBAF) is highly effective for promoting room-temperature cyclization of the O-acyl intermediate.[5][10][11] Superbase systems like NaOH/DMSO or KOH/DMSO have also proven highly effective in one-pot syntheses directly from amidoximes and esters or acids at room temperature.[7][12][13]

Section 2: Optimizing the Core Reaction - Acylation & Cyclization

The conversion of the starting materials to the final 1,2,4-oxadiazole involves two key stages: the initial acylation of the amidoxime to form an O-acyl amidoxime intermediate, followed by cyclodehydration. Low yields are frequently traced back to inefficiencies in one or both of these steps.[3]

Q3: My reaction stalls, and I isolate the O-acyl amidoxime intermediate instead of the final product. How can I drive the cyclization to completion?

A3: This is the most common bottleneck in 1,2,4-oxadiazole synthesis.[3][10] The O-acyl amidoxime intermediate can be quite stable, and forcing conditions are often required for the final ring-closing (cyclodehydration) step.

  • Thermal Cyclization:

    • Explanation: This method relies on heat to provide the activation energy for the intramolecular cyclization, eliminating a molecule of water.

    • Actionable Advice:

      • Increase Temperature: Refluxing in a high-boiling aprotic solvent like toluene, xylene, or dioxane is a standard approach.[10][14]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and improve yields by providing rapid, uniform heating.[3][10][15]

  • Base-Mediated Cyclization:

    • Explanation: A strong base can deprotonate the remaining -NH₂ group, making it more nucleophilic and facilitating the ring-closing attack on the carbonyl carbon.

    • Actionable Advice:

      • Use a Strong, Non-nucleophilic Base: As mentioned, TBAF in an anhydrous solvent like THF is an excellent choice for promoting cyclization, often at room temperature.[11][16]

      • Consider Superbase Systems: For one-pot syntheses, a NaOH/DMSO system can be very effective for both the acylation and subsequent cyclization.[7][12]

Q4: My yield is low, and I have a complex mixture of byproducts. What are the most likely side reactions?

A4: Several side reactions can compete with the desired product formation, especially under harsh conditions.

  • Hydrolysis of the Intermediate: The O-acyl amidoxime can be hydrolyzed back to the starting amidoxime and carboxylic acid, particularly if water is present or during prolonged heating.[10]

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Minimize reaction time where possible.[10]

  • Boulton-Katritzky Rearrangement (BKR): Certain 3,5-disubstituted 1,2,4-oxadiazoles can thermally or acid/base-catalytically rearrange to other heterocycles.[10] This is a post-synthetic issue but can manifest during workup or purification.

    • Solution: If you suspect rearrangement, use neutral, anhydrous workup and purification conditions. Avoid strong acids or bases and excessive heat during chromatography.[10]

  • Nitrile Oxide Dimerization: If you are using a 1,3-dipolar cycloaddition route, the intermediate nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), which is often a major byproduct.[10][13]

    • Solution: To favor the desired reaction, use the nitrile partner in large excess or as the solvent.[10]

Troubleshooting Low Yield: A Decision Workflow

The following diagram outlines a logical flow for diagnosing low-yield issues based on reaction observation.

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (LC-MS, TLC) start->check_sm sm_present Starting Materials (SM) Predominate check_sm->sm_present SM intermediate_present O-Acyl Amidoxime Intermediate Predominates check_sm->intermediate_present Intermediate byproducts Complex Mixture / Byproducts check_sm->byproducts Byproducts sol_sm Problem: Inefficient Acylation - Check coupling agent activity - Verify SM purity - Pre-activate carboxylic acid - Use anhydrous conditions sm_present->sol_sm sol_intermediate Problem: Incomplete Cyclization - Increase reaction temperature - Switch to microwave heating - Add a strong base (e.g., TBAF) - Change to a higher-boiling solvent intermediate_present->sol_intermediate sol_byproducts Problem: Side Reactions - Check for water (hydrolysis) - Lower temperature / shorten time - Use neutral workup (rearrangement) - Re-evaluate base/solvent choice byproducts->sol_byproducts

Caption: A decision tree for troubleshooting low yields in 1,2,4-oxadiazole synthesis.

Section 3: Data-Driven Reagent Selection

The choice of coupling agent and reaction conditions can dramatically impact the outcome. The following table summarizes common choices for the popular method of coupling an amidoxime with a carboxylic acid.

Table 1: Comparison of Common Coupling Agents & Conditions
Coupling AgentCommon Base / AdditiveTypical SolventTemperatureKey Advantages & Disadvantages
EDC / DCC HOBt, DIPEADCM, DMF0 °C to RTPro: Widely used, effective. Con: DCC produces insoluble urea byproduct; EDC is water-soluble but can be difficult to remove.[9][11]
CDI None or Base (e.g., NaOH)THF, DMSORT to High TempPro: "Traceless" byproduct (CO₂); effective in one-pot NaOH/DMSO systems.[3] Con: Can be moisture sensitive.
HBTU / TBTU DIPEADMFRTPro: High reactivity, good for difficult couplings.[11][15] Con: More expensive, can be difficult to remove from product.
Acyl Chloride Pyridine, TEADCM, Toluene0 °C to RefluxPro: Highly reactive.[17] Con: Requires synthesis of acyl chloride; HCl byproduct must be scavenged.

Section 4: General Experimental Protocol

This section provides a representative, two-step protocol for the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole from a carboxylic acid and an amidoxime using a carbodiimide coupling agent.

Step-by-Step Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Workup a 1. Dissolve Carboxylic Acid (1.0 eq) in anhydrous DCM. b 2. Add Coupling Agent (e.g., EDC, 1.1 eq) and HOBt (1.1 eq). a->b c 3. Stir at 0-25°C for 30 min (Pre-activation). b->c d 4. Add Amidoxime (1.0 eq). c->d e 5. Stir at RT until SM consumed (Monitor by TLC/LC-MS). d->e f 6. Add high-boiling solvent (e.g., Toluene). e->f Intermediate Formation Confirmed g 7. Distill off DCM. f->g h 8. Reflux at 110°C until intermediate is consumed. g->h i 9. Cool, wash with aq. NaHCO₃, Brine, and dry. h->i j 10. Purify by column chromatography or recrystallization. i->j

Caption: A typical two-step workflow for 1,2,4-oxadiazole synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amidoxime (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

Procedure:

  • Acylation (Formation of O-acyl Amidoxime Intermediate):

    • To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add HOBt (1.1 eq) and EDC (1.1 eq).

    • Allow the mixture to stir at room temperature for 30 minutes to pre-activate the carboxylic acid.[3]

    • Add the amidoxime (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cyclodehydration:

    • Once the formation of the O-acyl amidoxime intermediate is confirmed, add toluene to the reaction flask.

    • Remove the DCM under reduced pressure or by simple distillation.

    • Heat the remaining toluene solution to reflux (approx. 110 °C) and maintain heating until the intermediate is consumed (monitor by TLC/LC-MS, typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the pure 1,2,4-oxadiazole.

References
  • Karad, D. et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Baykov, S.V. et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

  • Kumar, A. et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. Available at: [Link]

  • Sharma, P. et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]

  • Lindsley, C.W. et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, ACS Publications. Available at: [Link]

  • Yuan, J. et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Pace, A. et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. Available at: [Link]

  • Battilocchio, C. et al. (2014). Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

  • Gouthami, B. et al. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Journal of Pharmacy Research. Available at: [Link]

  • Baykov, S.V. et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]

  • Katirtzi, A. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University, Faculty of Pharmacy. Available at: [Link]

  • Bosze, S. et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Semantic Scholar. Available at: [Link]

  • Baykov, S. et al. (2025). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

  • Ley, S.V. et al. (2016). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

  • Youssif, B.G.M. et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Ley, S.V. et al. (2008). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. PMC. Available at: [Link]

  • Shetnev, A. et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PMC. Available at: [Link]

  • Eloy, F. & Lenaers, R. (1964). Acylation des Amidoximes Synthèse Nouvelle D'Oxadiazoles 1, 2, 4. Helvetica Chimica Acta. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Wolff Rearrangement of Diazotetramic Acids

Welcome to the technical support center for the Wolff rearrangement of diazotetramic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Wolff rearrangement of diazotetramic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful ring-contraction methodology. As a synthetic tool, the Wolff rearrangement of cyclic α-diazo ketones, such as diazotetramic acids, offers elegant access to highly functionalized, strained ring systems like β-lactams, which are core structures in numerous pharmaceuticals.[1][2] However, the reaction is not without its challenges. The inherent reactivity of diazo compounds and the ketene intermediates can lead to a variety of side reactions and yield-limiting pathways.[1][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, refine your reaction conditions, and achieve optimal outcomes in your synthetic endeavors.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a direct Q&A format. Each answer provides a causal explanation and a series of actionable steps for method refinement.

Question 1: My reaction yield is low, and I recover a significant amount of unreacted diazotetramic acid. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue that typically points to insufficient energy input or catalyst deactivation. The decomposition of the α-diazo carbonyl compound is the first and most critical step in the Wolff rearrangement.[2] Let's break down the potential causes based on the method you are using:

  • For Thermal Rearrangements:

    • Causality: The required temperature for thermal induction (often >180 °C) may not have been reached or maintained consistently throughout the reaction mixture.[1] At lower temperatures, the rate of dinitrogen extrusion is simply too slow.

    • Troubleshooting Steps:

      • Verify Temperature: Use a calibrated thermometer placed directly in the reaction block or bath. Do not rely solely on the hot plate's dial setting.

      • Increase Temperature Incrementally: Cautiously increase the temperature by 10-20 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material. Be aware that excessively high temperatures can promote side reactions or product decomposition.[3]

      • Solvent Choice: Ensure you are using a high-boiling, inert solvent (e.g., toluene, xylene) that is appropriate for the target temperature.

  • For Photochemical Rearrangements:

    • Causality: The light source may not be emitting at the correct wavelength to be absorbed by the diazotetramic acid, or the light intensity is insufficient. The reaction vessel material might also be blocking the required UV radiation.

    • Troubleshooting Steps:

      • Check Wavelength: Consult the literature for the optimal wavelength for your class of diazo compound. Most α-diazo ketones have a broad absorption around 254 nm.

      • Use Appropriate Glassware: Standard borosilicate glass (Pyrex) will filter out most shortwave UV light. Use a quartz reaction vessel for photochemical reactions.

      • Increase Irradiation Time/Intensity: If possible, move the lamp closer to the reaction vessel or increase the irradiation time. Monitor the reaction's progress to determine the optimal duration.

  • For Metal-Catalyzed Rearrangements:

    • Causality: The metal catalyst (commonly Ag(I) or Rh(II) compounds) may be inactive, used in insufficient quantity, or poisoned by impurities.[1] Silver catalysts, in particular, can be sensitive to air and light.

    • Troubleshooting Steps:

      • Catalyst Quality: Use a fresh bottle of the metal catalyst or purify the existing stock. Silver(I) oxide (Ag₂O) or silver benzoate (AgOBz) are common choices.[1]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

      • Purify Reagents and Solvents: Trace impurities (e.g., water, acids, or sulfur-containing compounds) can poison the catalyst. Ensure all reagents and solvents are pure and anhydrous.[4]

      • Consider Sonication: For heterogeneous catalysts like Ag₂O, sonication can sometimes improve activity by cleaning the catalyst surface and enhancing mass transfer.[5]

Question 2: The reaction works, but I'm getting a significant amount of an O-H or N-H insertion byproduct from my solvent or nucleophile. How can I favor the rearrangement pathway?

Answer:

This is a classic problem of competing reaction pathways. The loss of dinitrogen from the diazotetramic acid generates a highly reactive α-ketocarbene intermediate.[6] This carbene can either undergo the desired 1,2-rearrangement to form the ketene (Wolff product) or it can be intercepted directly by a protic species, leading to insertion byproducts. The outcome is highly dependent on the reaction conditions.[7]

Mechanism of Competing Pathways

Competing Pathways cluster_main Reaction Coordinate Start Diazotetramic Acid Carbene α-Ketocarbene Intermediate Start->Carbene - N₂ Ketene Ketene (via Rearrangement) Carbene->Ketene 1,2-Rearrangement (Wolff Pathway) Insertion Insertion Product (Side Reaction) Carbene->Insertion Direct Trapping (e.g., by Solvent) Wolff_Product Desired Product (Trapped Ketene) Ketene->Wolff_Product + Nucleophile

Caption: Competing reaction pathways for the α-ketocarbene intermediate.

Troubleshooting & Refinement Strategy:

The key is to choose conditions that favor the rate of rearrangement over the rate of intermolecular insertion.

  • Solvent Selection: The solvent plays a critical role.[7]

    • Avoid Protic Solvents: Do not use alcohols (like methanol) or water as the primary reaction solvent if insertion is a problem. These nucleophilic solvents are excellent traps for carbenes.[7][8]

    • Use Aprotic, Non-polar Solvents: Solvents like toluene, benzene, or THF are generally preferred as they are less likely to participate in insertion reactions.

  • Concentration of Nucleophile: If you are intentionally trapping the ketene with a nucleophile (e.g., an amine or alcohol), control its concentration.

    • Slow Addition: Instead of adding the nucleophile at the beginning of the reaction, add it slowly over the course of the reaction. This keeps the instantaneous concentration of the nucleophile low, giving the carbene more time to rearrange to the ketene before it can be intercepted.

  • Catalyst Choice: Transition metals can stabilize the carbene intermediate.[1]

    • Highly Stabilizing Metals: Catalysts based on rhodium, copper, and palladium can sometimes form metal-carbenes that are too stable and favor insertion or other carbene-mediated reactions over the Wolff rearrangement.[1]

    • Silver (Ag(I)) Catalysts: Silver catalysts are generally considered the best choice for promoting the Wolff rearrangement while minimizing insertion side reactions.[1][3]

Question 3: My cyclic diazotetramic acid is decomposing, but instead of the expected ring-contracted product, I am observing products consistent with C-H insertion. What is happening?

Answer:

Intramolecular C-H insertion is another potential side reaction of the α-ketocarbene intermediate, competing directly with the desired ring-contraction.[9] This is particularly prevalent in rigid or sterically hindered systems where the migrating group has poor migratory aptitude or where a C-H bond is held in close proximity to the carbene center.

Troubleshooting & Refinement Strategy:

  • Switch to Photochemical Conditions: Photolysis is often the method of choice for ring-contraction reactions.[1][9] It is typically performed at low temperatures, which can disfavor the higher activation energy pathway of C-H insertion compared to the rearrangement.

  • Conformational Control: The conformation of the diazotetramic acid can influence the reaction outcome. The s-cis conformation is generally believed to favor a concerted rearrangement, while the s-trans conformation may react stepwise through a carbene, allowing more time for side reactions like C-H insertion.[1] While direct conformational control is difficult, changing the solvent polarity can sometimes influence the conformational equilibrium.

  • Avoid Certain Catalysts: As mentioned previously, some transition metal catalysts that form stable carbenes can promote C-H insertion. If you are using a Rh(II) or Cu(I) catalyst and observing this side reaction, switching to a silver(I) catalyst or photochemical conditions is highly recommended.[1][10]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for inducing the Wolff Rearrangement?

    • There are three primary methods: thermal , photochemical , and metal-catalyzed .[1] Thermal methods require high heat, photochemical methods use UV light, and metal-catalyzed methods, typically using silver(I) salts, can proceed at much lower temperatures.[1][3] The choice depends on the substrate's stability and the desired outcome.[7]

  • Q2: What is the mechanistic difference between a concerted and a stepwise Wolff Rearrangement?

    • The mechanism has been a subject of debate.[1] A concerted mechanism involves the simultaneous loss of dinitrogen and the 1,2-migration of a substituent to form the ketene in a single step.[1][7] A stepwise mechanism involves the initial loss of dinitrogen to form a discrete α-ketocarbene intermediate, which then rearranges to the ketene.[6] The operative pathway can depend on the substrate and reaction conditions.[7]

General Experimental Workflow

Workflow cluster_workflow Experimental Protocol Prep 1. Substrate Prep (Diazotetramic Acid) Setup 2. Reaction Setup (Inert atmosphere, dry solvent) Prep->Setup Induce 3. Induction (Heat / Light / Catalyst) Setup->Induce Monitor 4. Monitoring (TLC, LC-MS) Induce->Monitor Workup 5. Quench & Workup (Aqueous wash, extraction) Monitor->Workup Upon completion Purify 6. Purification (Chromatography, Recrystallization) Workup->Purify

Caption: A generalized workflow for the Wolff rearrangement experiment.

  • Q3: Are there specific safety precautions for working with diazotetramic acids?

    • Yes. Diazo compounds, in general, should be handled with care.[3][11] They can be toxic, and some are explosive, particularly under thermal or mechanical stress.[12] Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heating them rapidly or in a closed system due to the evolution of nitrogen gas.[3] It is best to generate and use them in situ or store them in solution at low temperatures.

  • Q4: How do I choose the best nucleophile to trap the resulting ketene?

    • The choice of nucleophile determines the final product. Ketenes react with a wide range of weakly acidic nucleophiles.[1]

      • Water yields a carboxylic acid.

      • Alcohols yield esters.

      • Amines yield amides.

    • The nucleophile should be chosen based on your synthetic target. For sensitive substrates, less nucleophilic alcohols (e.g., tert-butanol) or hindered amines can be used to control reactivity.

Table 1: Comparison of Induction Methods for Wolff Rearrangement

MethodTypical ConditionsAdvantagesDisadvantages
Thermal 180-200 °C, high-boiling solvent (e.g., Toluene)Simple setup, no special equipmentHigh temperatures can decompose sensitive substrates; potential for side reactions.[1][3]
Photochemical UV light (e.g., 254 nm), quartz vessel, often at low temp.Mild conditions, good for heat-sensitive molecules and ring contractions.[3][9]Requires specialized photochemical equipment; product may be photolabile.[3]
Metal-Catalyzed Ag₂O, AgOBz, Rh₂(OAc)₄; often RT to 65 °CLow reaction temperatures, generally high yields.[1][3]Catalyst can be expensive and sensitive to impurities; potential for competing carbene reactions.[1]

References

  • Wolff rearrangement - Wikipedia. (n.d.).
  • Wolff Rearrangement and Related 1,2-Shift Reactions | Recent Developments of Diazo Compounds in Organic Synthesis. (n.d.). World Scientific Publishing.
  • The Wolff Rearrangement. (2014, February 15). ULisboa Research Portal.
  • Wolff-Rearrangement. (n.d.). Organic Chemistry Portal.
  • Wolff Rearrangement. (n.d.). SynArchive.
  • Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates. (2023, April 25). ACS Publications.
  • Mechanistic Studies on the Wolff Rearrangement: The Chemistry and Spectroscopy of Some a-Ketocarbenes. (n.d.). ElectronicsAndBooks.
  • In Crystallo Wolff Rearrangement of a Metalated Diazoester: Structural Confirmation of the Singlet Carbene Wolff-Intermediate. (n.d.). PMC.
  • The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic Skeletons. (2003, October 16). stoltz2.caltech.edu.
  • In Crystallo Wolff Rearrangement of a Metalated Diazoester: Structural Confirmation of the Singlet Carbene Wolff-Intermediate. (2025, February 11). Journal of the American Chemical Society.
  • Wolff Rearrangement of α-Diazoketones Using in Situ Generated Silver Nanoclusters as Electron Mediators. (2025, August 10). ResearchGate.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
  • Evidence for Nonstatistical Dynamics in the Wolff Rearrangement of a Carbene. (n.d.). PMC.
  • Wolff Rearrangement. (2021, March 9). J&K Scientific LLC.
  • Wolff Rearrangement. (n.d.). AK Lectures.
  • 11.5: Wolff Rearrangement. (2022, October 4). Chemistry LibreTexts.
  • Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δ α,β -Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization. (n.d.). ResearchGate.
  • Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O-H Insertion/Base-Promoted Cyclization. (2023, January 6). PubMed.
  • Wolff Rearrangement. (2020, March 29). YouTube.
  • Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. (n.d.). Benchchem.
  • Developments in the Photochemistry of Diazo Compounds. (2025, August 6). ResearchGate.
  • Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. (2022, March 21). PMC.
  • (PDF) The continuous flow synthesis of azos. (2024, January 2). ResearchGate.
  • Diazo Compounds: Versatile Tools for Chemical Biology. (n.d.). PMC.
  • WOLFF REARRANGEMENT SOLVED PROBLEM TRICKY NAME REACTION ORGANIC CHEMISTRY |IN HINDI |. (2019, December 21). YouTube.
  • Synthesis of Diazo Compounds. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting

enhancing the efficiency of cyclodehydration in oxadiazole synthesis

This guide functions as a specialized Technical Support Center for researchers optimizing 1,3,4-oxadiazole synthesis.[1] It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols. Status: Op...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing 1,3,4-oxadiazole synthesis.[1] It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols.

Status: Operational | Topic: Cyclodehydration Efficiency | Tier: Advanced Research Support[1]

Triage: The Reagent Selection Matrix

Issue: "I am unsure which cyclodehydration method suits my substrate." Diagnosis: Inefficient synthesis often stems from a mismatch between substrate sensitivity and reagent harshness.[1] Solution: Use the logic tree below to select the optimal pathway before beginning experimentation.

ReagentSelection Start Start: Substrate Analysis AcidSens Is substrate Acid/Heat Sensitive? Start->AcidSens Scale Target Scale? AcidSens->Scale No (Robust) Steric Sterically Hindered? AcidSens->Steric Yes (Sensitive) POCl3 Method A: POCl3/SOCl2 (Classic, Robust, Harsh) Scale->POCl3 >10g (Bulk) T3P Method C: T3P (Propylphosphonic Anhydride) (Green, Scalable, Mild) Scale->T3P <10g or Green Req. Burgess Method B: Burgess Reagent (Mild, Neutral, Atom-Inefficient) Steric->Burgess Low Hindrance Steric->T3P Moderate Hindrance Polymer Method D: Polymer-Supported Burgess (Easy Workup, Expensive) Steric->Polymer High Hindrance/Purification Issues

Figure 1: Decision matrix for selecting the optimal cyclodehydration reagent based on substrate stability and scale.

Method A: The Classic Route ( )

Context: Phosphorus oxychloride is the industry standard for robust substrates due to low cost, but it often fails with acid-sensitive moieties (e.g., Boc-protected amines, acetals).

Protocol 1.0: Standard Cyclodehydration
  • Dissolution: Dissolve diacylhydrazine (1.0 equiv) in neat

    
     (5–10 volumes).
    
  • Reflux: Heat to reflux (100–110 °C) for 2–6 hours. Monitor via TLC.

  • Quench (Critical): Cool to 0 °C. Pour slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to 7–8 using solid

    
     or 10% NaOH solution.
    
  • Extraction: Extract with EtOAc or DCM.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Black Tar / Charring Reaction temperature too high; substrate degradation.Switch to Method C (

)
or reduce temp to 70°C and extend time.
Incomplete Cyclization Moisture in

(hydrolysis of reagent).
Distill

prior to use or add

to the reaction mixture.
"Sticky" Workup Phosphoric acid byproducts forming emulsions.[1]Quench into a biphasic system (Ice/DCM) rather than just water.
Cleavage of Protecting Groups HCl generation during reaction.[1]Add an acid scavenger (Pyridine) or switch to Method B .

Method B: The Mild Route (Burgess Reagent)

Context: The Burgess reagent (methyl


-(triethylammoniumsulfonyl)carbamate) allows cyclodehydration under neutral conditions at lower temperatures, ideal for complex natural products.
Mechanism of Action

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via an internal salt mechanism (syn-elimination).[2]

BurgessMechanism Substrate Diacylhydrazine (Nucleophile) Intermediate Sulfamate Intermediate Substrate->Intermediate Attack on S Burgess Burgess Reagent (Electrophile) Burgess->Intermediate TS Cyclization TS (Internal Salt) Intermediate->TS Heat/MW Product 1,3,4-Oxadiazole + Et3N + SO3 + MeOH TS->Product -H2O equiv

Figure 2: Mechanistic pathway of Burgess reagent-mediated cyclodehydration.

Protocol 2.0: Microwave-Assisted Burgess Synthesis
  • Setup: In a microwave vial, dissolve diacylhydrazine (1.0 equiv) in anhydrous THF or DCM.

  • Addition: Add Burgess reagent (1.5–2.0 equiv).

  • Irradiation: Heat at 80–100 °C for 10–20 mins (Microwave).

  • Purification: Direct flash chromatography (byproducts are water-soluble or volatile).

Troubleshooting Guide (Method B)
SymptomProbable CauseCorrective Action
Reagent Inactivity Burgess reagent is highly hygroscopic and hydrolyzes rapidly.Must handle in a glovebox or dry bag.[1] Verify reagent quality via NMR (look for Et3N peaks indicating decomposition).
Stalled Reaction Steric hindrance prevents the initial attack on Sulfur.[1]Switch solvent to Dioxane (higher boiling point) or use Polymer-supported Burgess reagent with microwave heating [1].
Elimination Side Products Substrate contains sensitive alcohols.[1]Burgess reagent dehydrates alcohols to alkenes.[1] Protect free hydroxyls before cyclization.[1]

Method C: The Green & Scalable Route ( )

Context: Propanephosphonic acid anhydride (


) is a mild, low-toxicity coupling agent that drives cyclodehydration with high atom economy and simple workup (water-soluble byproducts) [2].
Protocol 3.0: One-Pot Cyclization
  • Mixing: Combine carboxylic acid hydrazide (1.0 equiv) and carboxylic acid (1.0 equiv) (or pre-formed diacylhydrazine) in EtOAc or Butyl Acetate.

  • Reagent: Add

    
     (50% w/w in EtOAc, 1.5–2.0 equiv) and TEA (3.0 equiv).
    
  • Reaction: Reflux (70–80 °C) for 3–12 hours.

  • Workup: Wash organic layer with water, then

    
    .[1] The 
    
    
    
    byproducts wash away in the aqueous phase.[1]
Troubleshooting Guide (Method C)
QuestionAnswer/Fix
Q: Why is my yield low despite high conversion? A: Check your base.

requires a base to neutralize the acid byproduct and drive equilibrium. If TEA is too volatile/weak, switch to DIPEA (Hünig's base) or N-Methylmorpholine (NMM) .
Q: Can I use this for one-pot synthesis? A: Yes.

can couple Acid + Hydrazide

Diacylhydrazine and then cyclize it in the same pot by simply increasing temperature after the first step [2].
Q: The reaction is too slow. A:

kinetics are solvent-dependent. Switch from EtOAc to MeCN or Toluene to access higher reflux temperatures.[1]

Comparative Efficiency Data

Use this table to benchmark your current results against expected standards.

Metric

(Standard)
Burgess Reagent

(Green/Modern)
Typical Yield 70–90%80–95%85–98%
Reaction Time 2–6 h (Reflux)10–30 min (MW)3–12 h (Reflux)
Atom Economy ModerateLow (High MW waste)High
Purification Difficult (Acidic residues)Easy (Chromatography)Very Easy (Aqueous wash)
Key Risk Corrosion/SafetyMoisture SensitivityCost

References

  • Brain, C. T., & Paul, J. M. (1999).[1] Entitled: Rapid synthesis of oxadiazoles using polymer-supported Burgess reagent under microwave conditions. Synlett. Link

  • Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015).[1] T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences. Link

  • Wipf, P., & Miller, C. P. (1996).[1] An Improved Protocol for Azole Synthesis with PEG-Supported Burgess Reagent. Tetrahedron Letters. Link[3]

  • Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles.[1][4] Tetrahedron. Link

Sources

Optimization

addressing catalyst poisoning in C-H arylation of oxadiazoles

Catalyst LifeCycle Support: C-H Arylation of Oxadiazoles Ticket ID: CH-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic Hub: Isolate Your Failure Mode Before altering r...

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst LifeCycle Support: C-H Arylation of Oxadiazoles

Ticket ID: CH-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic Hub: Isolate Your Failure Mode

Before altering reaction parameters, use this diagnostic matrix to identify whether you are facing catalyst poisoning, aggregation, or substrate inhibition.

SymptomVisual IndicatorProbable CauseImmediate Action
Zero Conversion Reaction mixture remains clear/pale; no Pd black.N-Coordination Poisoning. The oxadiazole nitrogen is binding tightly to Pd(II), shutting down the cycle before it starts.Switch to Protocol A (Pivalate Additive) or increase ligand steric bulk.
Stalled Reaction (<40% Yield)Rapid precipitation of black powder (Pd black) within 1 hour.Catalyst Agglomeration. The catalyst is decomposing faster than the turnover frequency (TOF).Lower temperature, switch to Protocol B (High-Stability Ligands), or dilute reaction.
Induction Period No reaction for 2 hours, then sudden burst.Autocatalysis/Oxidation State Mismatch. You may be using a Pd(II) precatalyst that struggles to reduce to the active Pd(0) species.Add a trace reductant (e.g., 2 mol% PPh3) or switch to a Pd(0) source like Pd2(dba)3.
Regio-scrambling Mixture of C2 and C5 arylation (if applicable).CMD Selectivity Failure. The base/acid balance is incorrect, leading to non-selective deprotonation.Switch solvent to non-polar (e.g., Xylene) to favor C2, or polar (DMA) for C5.[1]

Deep Dive: The "Azole Trap" & The Pivalate Solution

The primary failure mode in oxadiazole C-H arylation is the competition between the Productive CMD Cycle and the Non-Productive N-Coordination Trap .

The Mechanism of Failure

1,3,4-Oxadiazoles possess a basic nitrogen at the 3-position. In the absence of sterically demanding ligands or specific additives, the electron-deficient Pd(II) species coordinates to this nitrogen (Lewis Acid-Base interaction) rather than engaging in C-H activation. This forms a thermodynamic sink—a stable complex that removes the catalyst from the cycle.

The Solution: Concerted Metallation-Deprotonation (CMD)

To break this trap, we utilize Pivalic Acid (PivOH) .

  • Role 1 (Proton Shuttle): The pivalate anion coordinates to Palladium, acting as an intramolecular base that deprotonates the C-H bond concertedly while the metal forms the C-Pd bond.

  • Role 2 (N-Blocking): The steric bulk of the pivalate group destabilizes the formation of the N-bound "trap" species, shifting the equilibrium toward the active catalytic cycle.

Visualizing the Pathway

The following diagram illustrates the competition between the "Poisoning Trap" and the productive "CMD Pathway."

G Start Pd(II) Precatalyst Trap OFF-CYCLE TRAP (N-Bound Pd Complex) Start->Trap No Additive (Thermodynamic Sink) Active Active Pd-Pivalate Species Start->Active + PivOH / Base Trap->Start Heat / Bulky Ligand TS_CMD CMD Transition State (C-H Activation) Active->TS_CMD Oxadiazole Substrate Intermediate Pd(II)-Aryl Intermediate TS_CMD->Intermediate - PivOH Product Arylated Oxadiazole Intermediate->Product Ar-X / Reductive Elim. Product->Active Regeneration

Figure 1: The catalytic bifurcation. Without Pivalic Acid (Green Path), the catalyst sequesters into an inactive N-bound state (Red Path).

Troubleshooting Protocols (SOPs)

Protocol A: The "Resurrection" Protocol (Standard)

Use this for general screening when "Zero Conversion" is observed.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)[2]

  • Ligand: PPh₃ (10-15 mol%) or XPhos (5 mol% for difficult substrates)

  • Additive: Pivalic Acid (30 mol%) – CRITICAL COMPONENT

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: DMA or Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and the Phosphine ligand in the solvent for 15 minutes at room temperature. Why? This ensures ligand binding before the oxadiazole can poison the naked Pd metal.

  • Substrate Addition: Add the oxadiazole, Aryl Bromide (start with bromides, chlorides require bulky ligands), Base, and Pivalic Acid .

  • Degassing: Seal the tube and purge with Argon for 5 minutes. Oxygen can induce rapid catalyst decomposition at high temperatures.

  • Reaction: Heat to 100–120 °C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (removes inorganic salts/Pd black). Analyze filtrate via LC-MS.

Protocol B: Addressing Aggregation (Pd Black)

Use this when the reaction turns black immediately and stalls.

Root Cause: The catalyst is reducing to Pd(0) and aggregating into nanoparticles (inactive bulk metal) before it can perform oxidative addition.

Adjustments:

  • Switch Ligand: Move to DavePhos or JohnPhos . These bulky, electron-rich ligands stabilize the Pd(0) species and prevent aggregation.

  • Lower Concentration: Dilute reaction to 0.1 M . High concentration promotes bimolecular aggregation of Pd species.

  • Solvent Switch: Use 1,4-Dioxane or t-Amyl alcohol . These solvents can weakly coordinate to Pd, offering stabilization "off-cycle" without poisoning the reaction.

Optimization Logic Flow

Use this logic gate to determine your next optimization step.

Logic Start Start Optimization CheckYield Check Yield (LC-MS) Start->CheckYield LowYield Yield < 10% CheckYield->LowYield ModYield Yield 10-50% CheckYield->ModYield GoodYield Yield > 80% CheckYield->GoodYield Success PoisonCheck Check Reaction Color LowYield->PoisonCheck Action3 Check Halide Source (I > Br >> Cl) ModYield->Action3 Clear Clear/Pale: N-Poisoning PoisonCheck->Clear Black Black Precipitate: Aggregation PoisonCheck->Black Action1 Add 30 mol% PivOH Switch to Bulky Ligand (XPhos) Clear->Action1 Action2 Lower Temp (100C) Increase Ligand:Pd Ratio (3:1) Black->Action2

Figure 2: Decision matrix for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ instead of Pd(OAc)₂? A: Generally, no. C-H activation via the CMD pathway requires a Pd(II) species to initiate the C-H cleavage. Starting with Pd(0) like Pd(PPh₃)₄ requires an oxidative addition step first (reacting with Ar-X) to generate Pd(II). While possible, Pd(OAc)₂ + Ligand is preferred because the acetate/pivalate ligands are already present to assist the CMD step immediately.

Q: My starting material has sulfur (e.g., thiadiazole or sulfur impurities). Is this a problem? A: Yes. Sulfur is a potent catalyst poison (stronger than Nitrogen).

  • If it's an impurity: Recrystallize your oxadiazole.

  • If it's part of the substrate: You must use high catalyst loading (10 mol%) and stronger ligands (e.g., PCy3 or N-Heterocyclic Carbenes) to outcompete the sulfur binding.

Q: Why is Pivalic Acid preferred over Acetic Acid? A: Sterics and Solubility. Pivalic acid (2,2-dimethylpropanoic acid) is bulkier, which prevents it from bridging two Palladium atoms (forming inactive dimers) as easily as acetic acid. It is also more soluble in organic solvents like Toluene/Xylene, ensuring the "proton shuttle" is active in the solution phase.

Q: Can I run this reaction in air? A: For C-H arylation with aryl halides, No . Oxygen can oxidize the phosphine ligands to phosphine oxides (inactive) and promote Pd black formation. Always use an inert atmosphere (Argon/Nitrogen).[3] Note: This differs from C-H oxidative coupling, which actually requires oxidants.

References

  • Strotman, N. A., et al. (2010).[4] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[4] Organic Letters, 12(15), 3578–3581.

  • Zhao, D., et al. (2009).[5] "Phosphine-Free, Palladium-Catalyzed Arylation of Heterocycles through C-H Bond Activation with Pivalic Acid as a Cocatalyst." Chemistry – A European Journal, 15(6), 1337–1340.

  • Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters, 39(11), 1118–1126.

  • Gao, Q., et al. (2016). "Recent Advances in Direct C–H Arylation of Heteroarenes." Organic Chemistry Frontiers, 3, 1304-1330.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Carboxylic Acid Compounds

Welcome to the technical support center for the purification of polar carboxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar carboxylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often-tricky molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to provide not just solutions, but also a foundational understanding of the principles at play.

The Challenge with Polar Carboxylic Acids

Polar carboxylic acids are essential building blocks in pharmaceuticals, natural products, and various industrial applications. However, their inherent polarity and ionizable nature present significant hurdles in achieving high purity. Common issues include poor retention in reversed-phase chromatography, peak tailing, low recovery, and difficulty in separating them from other polar impurities or salts. This guide provides a systematic approach to overcoming these challenges.

Choosing Your Purification Strategy: A Logic-Based Workflow

The selection of an appropriate purification technique is critical for success. This decision is primarily driven by the physicochemical properties of your target compound and the nature of the impurities.

Purification_Strategy_Decision_Tree start Crude Sample (Polar Carboxylic Acid) is_solid Is the compound solid and thermally stable? start->is_solid crystallization Attempt Crystallization is_solid->crystallization Yes solubility_check Is there a significant solubility difference between the acid and impurities in immiscible solvents? is_solid->solubility_check No chromatography Proceed to Chromatography crystallization->chromatography Impure extraction Consider Liquid-Liquid or Solid-Phase Extraction solubility_check->chromatography No solubility_check->extraction Yes

Caption: Decision tree for selecting an initial purification strategy.

Troubleshooting Guide: Chromatography Techniques

Chromatography is a cornerstone of purification. However, the unique properties of polar carboxylic acids often lead to challenges.

Reversed-Phase Chromatography (RP-HPLC)

Q1: My polar carboxylic acid shows poor or no retention on a C18 column and elutes in the void volume. What can I do?

A1: This is a classic problem when dealing with highly polar compounds in reversed-phase chromatography.[1][2] The non-polar stationary phase (like C18) has little affinity for your polar analyte. Here’s how to address this:

  • Decrease the Mobile Phase pH: By lowering the pH of the mobile phase to at least 2 pH units below the pKa of your carboxylic acid, you will protonate the carboxyl group.[3][4] This makes the molecule less polar (neutral), increasing its affinity for the non-polar stationary phase and thereby enhancing retention.[3][4]

  • Use a "High Aqueous" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to poor and irreproducible retention.[5] Columns specifically designed for use in 100% aqueous mobile phases are more robust and provide better retention for polar analytes.[5]

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the alkyl chain or at the end. This feature helps to shield the analyte from residual silanols on the silica surface, which can cause peak tailing, and also promotes better interaction with polar analytes.[6]

  • Mixed-Mode Chromatography: This is an excellent alternative. A mixed-mode column combines reversed-phase and ion-exchange functionalities. For a carboxylic acid, a reversed-phase/anion-exchange stationary phase can provide retention through both hydrophobic interactions and ionic interactions with the negatively charged carboxylate.

Q2: I'm observing significant peak tailing for my carboxylic acid, even after adjusting the mobile phase pH. What's causing this and how can I fix it?

A2: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or the HPLC system itself.

  • Residual Silanol Interactions: The silica backbone of many stationary phases has free silanol groups (Si-OH) that can be ionized (Si-O⁻) at moderate pH. These negatively charged sites can interact with your analyte, leading to tailing.[6]

    • Solution: Use a well-endcapped column where these silanols are chemically blocked. Alternatively, adding a small amount of a competitive acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to mask these sites and improve peak shape.

  • Metal Chelation: Carboxylic acids, especially those with multiple carboxyl groups or other chelating moieties, can interact with trace metals in the stainless-steel components of the HPLC system (e.g., frits, tubing).[7]

    • Solution: Use a column with metal-free hardware or passivate your system by flushing it with a chelating agent.[7] Adding a chelator to your mobile phase can also mitigate this issue, but be mindful of its compatibility with your detection method (e.g., mass spectrometry).

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q3: My compound is too polar for reversed-phase. Is HILIC a good option, and what are the key considerations?

A3: Yes, HILIC is an ideal technique for separating highly polar compounds that are not retained in reversed-phase.[2][8][9] In HILIC, a polar stationary phase (like silica, diol, or amide) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[2][9][10]

  • Mechanism: The aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Your polar analyte partitions into this layer, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[8][10]

  • Key Considerations:

    • Sample Diluent: The sample should be dissolved in a solvent that is weaker than the initial mobile phase (i.e., high in acetonitrile) to ensure good peak shape.

    • Column Equilibration: HILIC columns may require longer equilibration times than reversed-phase columns to ensure a stable water layer on the stationary phase.

    • Mobile Phase: The mobile phase typically consists of acetonitrile and a buffered aqueous solution. The buffer is crucial for controlling the ionization state of the carboxylic acid and improving peak shape.[10]

HILIC_Workflow start Dissolve Sample in High Acetonitrile equilibrate Equilibrate HILIC Column (e.g., 95% ACN / 5% Water) start->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient (Increase % Water) inject->gradient elution Polar Analytes Elute gradient->elution

Caption: A simplified workflow for a HILIC experiment.

Ion-Exchange Chromatography (IEX)

Q4: When should I consider using ion-exchange chromatography for my polar carboxylic acid?

A4: Ion-exchange chromatography is a powerful technique for purifying compounds that carry a charge, making it highly suitable for carboxylic acids.[11][12]

  • Principle: In the case of a carboxylic acid, you would use an anion-exchange column, which has a positively charged stationary phase.[11][12] At a pH above the pKa of your carboxylic acid, the molecule will be negatively charged (carboxylate anion) and will bind to the stationary phase.[11] Impurities that are neutral or positively charged will pass through.

  • Elution: Elution is typically achieved by either:

    • Increasing the ionic strength of the mobile phase (a salt gradient). The salt anions will compete with your carboxylate for binding sites on the stationary phase, eventually displacing and eluting your compound.[12]

    • Decreasing the pH of the mobile phase. This will protonate your carboxylate, neutralizing its charge and causing it to be released from the stationary phase.[12]

  • Advantages: IEX offers high capacity and can be very effective for separating compounds with different charge densities, such as mono-, di-, and tricarboxylic acids.[12] It is also excellent for removing non-ionic impurities.[11]

Purification TechniqueStationary PhaseMobile Phase PrincipleBest For...
Reversed-Phase Non-polar (e.g., C18)Polar; decrease pH to increase retention of protonated acidModerately polar to less polar carboxylic acids.
HILIC Polar (e.g., Silica, Diol)High organic; increase water content for elutionVery polar, water-soluble carboxylic acids.[2][8]
Anion-Exchange Positively chargedLow ionic strength; increase salt concentration or decrease pH for elutionCharged carboxylic acids; separation from neutral/basic impurities.

Troubleshooting Guide: Other Purification Techniques

Crystallization

Q5: My polar carboxylic acid "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[13]

  • Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. This will decrease the saturation of the solution and lower the temperature at which crystallization begins.

  • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage the formation of well-defined crystals rather than an oil.

  • Change the Solvent System: If the problem persists, your chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.[13][14] For polar compounds, solvent systems like water, ethanol, or mixtures with ethyl acetate can be effective.[15]

Q6: No crystals are forming, even after the solution has cooled completely. What are my next steps?

A6: This usually indicates that the solution is not supersaturated, meaning there is too much solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are scraped off can act as nucleation sites.[14]

    • Seed Crystals: If you have a small amount of pure compound, add a tiny crystal to the solution to initiate crystallization.[13]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, then allow it to cool again.

Liquid-Liquid Extraction (LLE)

Q7: I'm trying to use LLE to separate my carboxylic acid from neutral impurities, but my recovery is low. Why is this happening?

A7: Low recovery in LLE of carboxylic acids is often related to improper pH control or the choice of organic solvent.

  • pH is Critical: To extract a carboxylic acid into an organic solvent, the aqueous phase must be acidified to a pH at least 2-3 units below the pKa of the acid.[16] This ensures the acid is in its neutral, protonated form, which is more soluble in the organic phase. Conversely, to move the acid into the aqueous phase, the pH should be raised to at least 2-3 units above the pKa, converting it to the water-soluble carboxylate salt.[16][17]

  • Solvent Choice: The polarity of the organic solvent matters. While highly non-polar solvents like hexane are good for extracting non-polar compounds, they may be poor choices for even the protonated form of a polar carboxylic acid. Solvents like ethyl acetate, dichloromethane, or diethyl ether are often more effective.[16]

  • Emulsions: Polar compounds can sometimes form emulsions at the interface of the two liquid phases, trapping your compound. If this occurs, allowing the mixture to stand or adding a small amount of brine can help to break the emulsion.

Solid-Phase Extraction (SPE)

Q8: What type of SPE cartridge should I use for a polar carboxylic acid, and what is a typical procedure?

A8: The choice of SPE sorbent depends on the matrix and the desired outcome (i.e., retaining the analyte or the impurities).

  • Ion-Exchange SPE: This is a very common and effective method.[18][19]

    • Sorbent: Use a weak anion-exchange (WAX) or strong anion-exchange (SAX) cartridge.[20]

    • Procedure:

      • Condition: Condition the cartridge with a solvent like methanol, followed by water or a buffer at a pH where your acid is charged.

      • Load: Load your sample, ensuring the pH is high enough to deprotonate the carboxylic acid, allowing it to bind to the positively charged sorbent.

      • Wash: Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove neutral and basic impurities.[11]

      • Elute: Elute your carboxylic acid by applying a solvent that neutralizes its charge (i.e., a low pH solution) or a high salt concentration buffer.

  • Reversed-Phase SPE: If your carboxylic acid has some non-polar character, you can use a reversed-phase cartridge (e.g., C18). The principles are similar to RP-HPLC: load under acidic conditions (protonated acid) and elute with a more organic solvent.

References

  • NASA Technical Reports Server (NTRS). (2005, August 1). Solid-Phase Extraction of Polar Compounds from Water. [Link]

  • Waters Blog. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. [Link]

  • Google Patents. (1999).
  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Dr. Maisch. Ion Exchange. [Link]

  • LCGC International. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

  • ResearchGate. Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography | Request PDF. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. [Link]

  • Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. [Link]

  • International Journal of Advanced Engineering Research and Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • Academia.edu. Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). [Link]

  • PMC - NIH. Recovery Techniques Enabling Circular Chemistry from Wastewater. [Link]

  • Dr. Maisch. HILIC. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • 4. Crystallization. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • International Journal of Chemical Engineering and Applications. Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. [Link]

  • Agilent. (2014, May 2). Ion-ExchangE chromatography for BIomolEculE analysIs. [Link]

  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • eScholarship.org. Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. [Link]

  • Google Patents.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

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Optimization

dealing with racemic mixtures of pyrrolidine derivatives

A Senior Application Scientist's Guide to Navigating Racemic Mixtures Welcome to the technical support center for handling racemic mixtures of pyrrolidine derivatives. This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Racemic Mixtures

Welcome to the technical support center for handling racemic mixtures of pyrrolidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical challenge of stereoisomer control. Pyrrolidine scaffolds are ubiquitous in modern pharmaceuticals, and the stereochemical integrity of these building blocks is paramount, directly influencing the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving from foundational concepts to specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the basis of any project involving chiral pyrrolidines.

Q1: What are the primary strategies for obtaining enantiomerically pure pyrrolidines?

There are two fundamental approaches:

  • Chiral Resolution: This involves separating a pre-existing racemic mixture into its individual enantiomers. Common methods include diastereomeric salt crystallization, enzymatic resolution, and preparative chiral chromatography.[2][3] This strategy is often employed when a racemic starting material is inexpensive and readily available.

  • Asymmetric (or Stereoselective) Synthesis: This approach builds the desired enantiomer directly from achiral or prochiral precursors, using a chiral catalyst, auxiliary, or reagent to control the stereochemical outcome.[4][5][6] This is often the preferred method for large-scale manufacturing as it avoids "wasting" 50% of the material inherent in classical resolutions.

Q2: How do I choose between asymmetric synthesis and chiral resolution?

The choice is a strategic one, dictated by the stage of development, scale, timeline, and available resources. The following decision tree illustrates the key considerations.

G start Project Start: Racemic Pyrrolidine Mixture decision1 Is a stereoselective synthesis route already known/feasible? start->decision1 asym_syn Pursue Asymmetric Synthesis (Preferred for large scale) decision1->asym_syn Yes resolution Pursue Chiral Resolution decision1->resolution No / Unsure decision2 What is the required scale? decision3 Timeline constraints? decision2->decision3 Large Scale (>10g) prep_sfc Preparative Chiral HPLC/SFC (Fast, for small scale mg-g) decision2->prep_sfc Small Scale (<10g) decision3->prep_sfc Urgent crystallization Diastereomeric Salt Crystallization (Scalable, but development intensive) decision3->crystallization Development Time Available resolution->decision2

Caption: Strategic decision-making for obtaining a single enantiomer.

Q3: What are the most common and reliable methods for determining enantiomeric excess (ee%)?

Accurate determination of enantiomeric excess is non-negotiable.[1] The most reliable and widely used methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It provides direct visualization and quantification of both enantiomers by separating them on a chiral stationary phase (CSP).[7]

  • Chiral Supercritical Fluid Chromatography (SFC): Often faster and more efficient than HPLC, especially for preparative scale.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers, allowing for quantification by integrating the distinct signals.[1]

  • Gas Chromatography (GC): Requires the analyte to be volatile and thermally stable. Separation is achieved on a capillary column coated with a chiral stationary phase.[8][9]

Polarimetry is a classical method but is generally not used for accurate ee% determination in modern drug development due to its sensitivity to impurities, concentration, and solvent, and its requirement for a known specific rotation value.[9]

Part 2: Troubleshooting Guide: Chiral Resolution Techniques

This section tackles specific problems encountered during experimental work.

Section 2.1: Chiral HPLC & SFC

Chiral chromatography is powerful but can be perplexing when separations fail. Most issues stem from the mobile phase, the column, or the analyte's interaction with them.

Q: My enantiomers are co-eluting (no separation) on a polysaccharide-based column. What should I try first?

A: This is a common starting point. The underlying cause is insufficient difference in the transient diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP).

Troubleshooting Steps:

  • Change the Organic Modifier: The type and percentage of alcohol in the mobile phase is the most critical parameter. If you are using isopropanol (IPA), switch to ethanol (EtOH) or vice-versa. The structural difference between these alcohols can profoundly alter the hydrogen bonding and steric interactions that govern separation.

  • Vary Modifier Percentage: Systematically screen a range of modifier concentrations (e.g., 5%, 10%, 15%, 20% in hexane). Sometimes optimal separation occurs in a very narrow window.

  • Introduce an Additive: For basic pyrrolidines, peak tailing and poor resolution are common. An acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape by protonating the amine.[3] Conversely, for acidic pyrrolidines, a basic modifier like triethylamine (TEA) or diethylamine (DEA) (0.1-0.2%) can prevent unwanted interactions with the stationary phase.[10]

  • Try a Different Column: If the above steps fail, the CSP itself may not be suitable. Polysaccharide columns (e.g., Chiralpak®, Chiralcel®) come with different chiral selectors (e.g., amylose vs. cellulose) and derivatizations (e.g., 'AD', 'AS', 'OD', 'OJ'). Switching to a column with a different selector is the next logical step.[1][7]

Q: I'm seeing severe peak tailing with my basic pyrrolidine derivative. I tried adding TFA, but it didn't completely solve the problem. What else can I do?

A: Peak tailing for amines on chiral columns often points to strong, undesirable ionic interactions with residual silanols on the silica support of the CSP. While TFA helps, sometimes a more potent or different type of modifier is needed.

Causality & Solutions:

  • Insufficient Protonation: A 0.1% TFA concentration may not be enough to fully protonate your amine under the chromatographic conditions. Try increasing the concentration to 0.2%.

  • Use a Basic Additive: It may seem counterintuitive, but sometimes adding a small amount of a basic modifier like TEA or DEA (e.g., 0.1%) in addition to the alcohol can be effective. The basic additive competes with your analyte for the active acidic sites on the stationary phase, masking them and improving peak symmetry.

  • Consider Derivatization: If chromatographic solutions fail, derivatizing the amine can solve the problem. Reacting the pyrrolidine with an agent like 4-nitrobenzoic acid or a sulfonyl chloride creates a neutral amide or sulfonamide, which often exhibits much better chromatographic behavior.[10] This also introduces a strong chromophore, which can be beneficial for detection.

Q: My retention times are drifting, and the resolution is inconsistent between runs. What could be the cause?

A: This points to a lack of system equilibration or "column memory" effects. Chiral separations are highly sensitive to the precise state of the stationary phase surface.[11]

Causality & Solutions:

  • Column Memory Effect: Additives, especially acidic and basic ones, can be retained by the stationary phase and alter its selectivity in subsequent runs, even after flushing.[11] If you switch from a method using TEA to one using TFA, for example, you must flush the column extensively (for thousands of column volumes) with a neutral mobile phase (like Hexane/IPA) to remove all traces of the previous modifier. It is best practice to dedicate specific columns to specific additive types (acidic, basic, or neutral).

  • Insufficient Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns. When you start a run or change the mobile phase composition, ensure the baseline is perfectly stable for at least 30-60 minutes before injecting your first sample.

  • Solvent Contamination: Trace amounts of water or other contaminants in your mobile phase solvents can significantly impact retention and selectivity in normal-phase chiral chromatography.[11] Always use fresh, high-purity HPLC-grade solvents.

G start Chiral HPLC Problem prob1 No Separation (Co-elution) start->prob1 prob2 Poor Peak Shape (Tailing/Fronting) start->prob2 prob3 Poor Reproducibility (Drifting RTs) start->prob3 sol1a Change Alcohol (IPA <-> EtOH) prob1->sol1a sol2a Add Modifier (0.1% TFA for bases) (0.1% TEA for acids) prob2->sol2a sol3a Increase Equilibration Time (>30 min) prob3->sol3a sol1b Vary % Alcohol sol1a->sol1b sol1c Try Different CSP (e.g., AD -> OD) sol1b->sol1c sol1d Consider Derivatization sol1c->sol1d sol2b Optimize Modifier Concentration sol2a->sol2b sol2c Check for Overload sol2b->sol2c sol3b Dedicate Column to Modifier Type sol3a->sol3b sol3c Use Fresh, High-Purity Solvents sol3b->sol3c

Caption: Troubleshooting workflow for common chiral HPLC issues.

Section 2.2: Diastereomeric Salt Crystallization

This classical technique is powerful for large-scale resolution but is often more art than science, requiring careful optimization.

Q: I've mixed my racemic pyrrolidine with a chiral resolving agent, but no crystals are forming. What should I do?

A: Crystal formation depends on creating a supersaturated solution of one diastereomeric salt while the other remains soluble. Failure to crystallize means this condition has not been met.

Troubleshooting Steps:

  • Solvent Screening is Key: The choice of solvent is the most critical factor. The two diastereomeric salts must have significantly different solubilities in the chosen solvent.[3] Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof).[12]

  • Control Cooling Rate: Slow cooling is crucial. After heating to dissolve the components, allow the mixture to cool slowly to room temperature, and then perhaps to 0-4 °C. Crash cooling often leads to an oil or amorphous solid containing both diastereomers.

  • Induce Crystallization: If a clear, supersaturated solution persists, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

  • Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to stand.

  • Change the Resolving Agent: Not all resolving agents are created equal. If tartaric acid isn't working for your basic pyrrolidine, try other chiral acids like dibenzoyl-L-tartaric acid, mandelic acid, or camphorsulfonic acid.[13]

Q: I managed to get crystals, but after isolation and liberation of the free pyrrolidine, the ee% is only 40-50%. How can I improve this?

A: Low enantiomeric excess indicates that the precipitated salt was not diastereomerically pure. This is usually due to co-precipitation of the more soluble diastereomer.

Causality & Solutions:

  • Recrystallization: The single most effective way to improve diastereomeric purity is recrystallization. Dissolve your isolated salt in the minimum amount of hot solvent and cool slowly once again. This process can be repeated until the desired purity is achieved (often monitored by measuring the melting point or specific rotation of the salt).

  • Solvent System Optimization: The initial low purity suggests your solvent system is not selective enough. Try solvent mixtures (e.g., ethanol/water, isopropanol/heptane) to fine-tune the solubility properties.[12]

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a purer initial crop of the less soluble salt, although this will cap the theoretical yield at 50% of that 0.5 equivalent.

Part 3: Protocols & Methodologies

These protocols provide a self-validating framework for common workflows.

Protocol 1: Systematic Method Development for Chiral HPLC

This protocol outlines a logical approach to developing a separation method for a novel racemic pyrrolidine derivative.

  • Analyte & Column Selection:

    • Prepare a ~1 mg/mL stock solution of your racemic pyrrolidine in a suitable solvent (e.g., isopropanol).

    • Select two to three polysaccharide-based chiral columns with different selectors (e.g., Chiralpak AD-H, Chiralpak IC, Chiralcel OD-H).

  • Initial Screening:

    • System: Standard HPLC with UV detector (set to a wavelength where the analyte absorbs, e.g., 210 nm).

    • Mobile Phase A: 90:10 (v/v) n-Hexane:Isopropanol.

    • Mobile Phase B: 90:10 (v/v) n-Hexane:Ethanol.

    • Flow Rate: 1.0 mL/min.[3]

    • Procedure: Equilibrate the first column with Mobile Phase A until the baseline is stable. Inject 5-10 µL of the racemic sample. Repeat for Mobile Phase B. Repeat this entire process for the other selected columns.

  • Optimization:

    • From the screening, identify the column/mobile phase combination that shows the best "hit" (any sign of peak splitting or broadening is a good start).

    • Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to optimize the resolution (Rs) and retention time.

    • If peak shape is poor, prepare new mobile phases containing 0.1% TFA (for bases) or 0.1% TEA (for acids) and re-run the optimized conditions.

  • Validation & Quantification:

    • Once baseline separation (Rs > 1.5) is achieved, the method is established.

    • To determine ee%, inject your synthesized (non-racemic) sample. Integrate the peak areas for the major (Area₁) and minor (Area₂) enantiomers.

    • Calculate the ee% using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.[7]

Protocol 2: General Procedure for Diastereomeric Salt Resolution

This protocol describes a typical lab-scale crystallization.

  • Setup: Dissolve the racemic pyrrolidine base (1.0 eq) in a chosen solvent (e.g., ethanol) in an Erlenmeyer flask with a stir bar.

  • Salt Formation: In a separate flask, dissolve the chiral acid resolving agent (e.g., L-tartaric acid, 1.0 eq) in the minimum amount of the same warm solvent. Add the resolving agent solution dropwise to the stirring pyrrolidine solution.[3]

  • Crystallization: Heat the combined mixture gently until all solids dissolve. Cover the flask and allow it to cool slowly to room temperature overnight. If no crystals form, try cooling further in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Base: Dissolve the crystalline salt in water and basify the solution with a strong base (e.g., 1M NaOH) to pH > 12. Extract the enantiomerically enriched pyrrolidine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the free base.

  • Analysis: Determine the ee% of the recovered pyrrolidine using a validated chiral HPLC or NMR method.

Data Presentation: Comparing Analytical Methods

The table below summarizes key parameters for the primary methods of ee% determination.

Analytical Method Principle Pros Cons Typical Sample Size
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)High accuracy, robust, widely applicable, direct visualization.Requires method development, can be slow.< 1 mg
¹H NMR with CSA Forms transient diastereomeric complexes with different chemical shifts.[1]Fast, no separation needed, requires only an NMR spectrometer.Requires a suitable chiral solvating agent (CSA), potential for signal overlap.5-10 mg
Chiral GC Differential interaction with a chiral GC column stationary phase.High resolution, very small sample size needed.[9]Analyte must be volatile and thermally stable.[9]< 1 mg
References
  • Stereoselective Synthesis of Pyrrolidines from N-Allyl Oxazolidines via Hydrozirconation−Cyclization. ACS Publications - Organic Letters. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications - Organic Letters. [Link]

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. National Institutes of Health (NIH). [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. RSC Publishing - Organic & Biomolecular Chemistry. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. National Institutes of Health (NIH). [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. National Institutes of Health (NIH). [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization. RSC Publishing. [Link]

Sources

Troubleshooting

optimizing reaction conditions for amidation of pyrimidine-5-carboxylic acids

Current Status: Online | Topic: Optimization of Heteroaromatic Amidations Diagnostic & Triage: Start Here The Challenge: Amidation of pyrimidine-5-carboxylic acids is deceptively difficult. Unlike standard benzoic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Topic: Optimization of Heteroaromatic Amidations

Diagnostic & Triage: Start Here

The Challenge: Amidation of pyrimidine-5-carboxylic acids is deceptively difficult. Unlike standard benzoic acids, the pyrimidine ring is significantly electron-deficient (π-deficient). This creates three distinct hurdles:

  • Deactivated Nucleophilicity: The carboxylate anion is less nucleophilic, making it sluggish to react with coupling reagents.

  • Solubility: These acids often exist as zwitterionic intermolecular networks, resulting in poor solubility in standard non-polar solvents (DCM, Toluene).

  • Competitive N-Acylation: The ring nitrogens can act as nucleophiles, leading to unstable N-acyl species that hydrolyze back to starting materials during workup.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

AmidationLogic Start START: Pyrimidine-5-COOH Amidation CheckSolubility Is the Acid Soluble in DCM/THF? Start->CheckSolubility CheckScale Scale of Reaction? CheckSolubility->CheckScale No (Suspension) CheckAmine Is Amine Sterically Hindered? CheckSolubility->CheckAmine Yes (Solution) MethodA Method A: T3P/Pyridine (High Solvency/Low Epimerization) CheckScale->MethodA >100 mg (Process Friendly) MethodB Method B: HATU/DMF (High Activation/Small Scale) CheckScale->MethodB <100 mg (Discovery) CheckAmine->MethodB No (Primary/Secondary) MethodC Method C: Acid Chloride (Ghosez Reagent/Oxalyl Cl) CheckAmine->MethodC Yes (Aniline/Tertiary)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate properties.

Reagent Selection & Mechanistic Insight

The Gold Standard: Propanephosphonic Acid Anhydride (T3P)

For pyrimidine-5-carboxylic acids, T3P is the superior reagent.

  • Why: T3P is supplied as a 50% solution in EtOAc or DMF.[1] This high-solvent environment helps solubilize the zwitterionic pyrimidine acid.

  • Mechanism: T3P forms a mixed anhydride. Unlike HATU, which generates a guanidine byproduct that can be difficult to separate from polar pyrimidines, T3P byproducts are water-soluble.

  • Epimerization Control: If your amine partner is chiral, T3P/Pyridine exhibits the lowest rates of epimerization among standard reagents [1].

The Screening Standard: HATU
  • Why: HATU is the most powerful "standard" reagent. It works well for small-scale library synthesis where yield is prioritized over cost or purification ease.

  • Risk: The N-oxide byproduct can be difficult to remove from polar pyrimidine products without reverse-phase HPLC.

The "Nuclear Option": Acid Chlorides
  • Why: When the amine is an electron-deficient aniline or highly hindered.

  • Caution: Pyrimidine acid chlorides are moisture-sensitive and can be unstable. Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild chlorination rather than refluxing SOCl2.

Optimized Protocols

Protocol A: T3P-Mediated Amidation (Recommended)

Best for: Scalability, difficult solubility, and chiral amines.

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)[2]

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if strictly necessary for solubility)

Step-by-Step:

  • Dissolution: Charge the pyrimidine acid and amine into the flask. Add solvent (EtOAc). If the acid is a suspension, this is acceptable; it will dissolve as it reacts.

  • Base Addition: Add Pyridine. Note: Pyridine is superior to DIPEA for T3P reactions as it acts as both a base and a nucleophilic catalyst, reducing epimerization [1].

  • Activation: Cool to 0 °C. Add T3P solution dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the acid (often broad peak) and formation of product.

  • Workup (The "T3P Wash"):

    • Dilute with EtOAc.[2]

    • Wash 2x with Water (Removes T3P byproducts).

    • Wash 1x with 10% Na2CO3 (Removes unreacted pyrimidine acid).

    • Wash 1x with 1N HCl (Removes excess pyridine/amine - Skip if product is basic).

    • Dry over Na2SO4 and concentrate.[2]

Protocol B: HATU Activation (Small Scale)

Best for: High-throughput screening, <50mg scale.

Reagents:

  • Pyrimidine-5-carboxylic acid (1.0 equiv)[2]

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve acid and DIPEA in DMF. Add HATU at 0 °C. Stir for 15 minutes.

    • Why: This forms the activated ester (O-At). Pyrimidine acids are slow to activate; pre-activation ensures the active species is ready before the amine sees it.

  • Coupling: Add the amine.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Dilute with EtOAc/LiCl (5% aq). The LiCl helps partition DMF into the aqueous layer.

    • Warning: HATU byproducts (tetramethylurea) are water-soluble, but the HOAt byproduct can trail on silica. A basic wash (NaHCO3) is essential.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black and yields are low (<20%). What happened?

  • Diagnosis: Likely decomposition of the activated intermediate or N-oxide formation if using HATU/Uroniums with excessive base.

  • Fix: Switch to Protocol A (T3P). T3P is not an oxidant and is thermally stable.[3] Ensure the reaction temperature does not exceed 40 °C unless necessary.

Q2: The starting material (Pyrimidine Acid) is not moving on TLC/LCMS.

  • Diagnosis: "Crash out" phenomenon. The zwitterion is insoluble in the reaction media, preventing the coupling reagent from accessing the carboxylate.

  • Fix: Add a co-solvent.[4] If using EtOAc (T3P method), add 10-20% NMP or DMF. Alternatively, use DMSO as the primary solvent with EDC/HOBt (though workup is harder).

Q3: I see a mass corresponding to Product + 98 Da (or similar adduct).

  • Diagnosis: This is likely the N-acyl urea rearrangement product (if using EDC/DCC) or a guanidine adduct (if using HATU).

  • Fix: This occurs when the amine is too slow (sterically hindered). The activated ester rearranges before the amine attacks.

    • Solution: Switch to Acid Chloride generation using Ghosez’s reagent. This creates a highly reactive species that forces the coupling with hindered amines.

Q4: My product is water-soluble and I lose it during the T3P wash.

  • Diagnosis: The pyrimidine ring + polar amide makes the molecule amphiphilic.

  • Fix: Do not use aqueous extraction.

    • Alternative Workup: Evaporate the reaction solvent (DMF/EtOAc) directly. Load the crude residue onto a C18 Reverse Phase column. Elute with Water/Acetonitrile gradient.

Mechanistic Visualization

Understanding the T3P activation cycle helps explain why it is less prone to side reactions with pyrimidines.

T3PMechanism T3P T3P (Cyclic Anhydride) MixedAnh Mixed Anhydride (Activated Species) T3P->MixedAnh Nucleophilic Attack Acid Pyrimidine-COOH (Base Deprotonated) Acid->MixedAnh Product Desired Amide MixedAnh->Product Amine Attack Byproduct Water Soluble Phosphonate Salt MixedAnh->Byproduct Leaving Group Amine Amine (R-NH2) Amine->Product

Figure 2: The T3P activation cycle. Note that the byproduct is a water-soluble salt, simplifying purification.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5][6] Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E. , & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R. , & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N, N, 2-trimethyl-1-propenylamine: A new reagent for the conversion of acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. [Link]

Sources

Optimization

analytical troubleshooting for isomeric impurities

Welcome to the Advanced Analytical Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Analytical Troubleshooting for Isomeric Impurities

Introduction

Distinguishing isomeric impurities—whether they are regioisomers (positional) or stereoisomers (enantiomers/diastereomers)—is the ultimate stress test for an analytical control strategy. Unlike degradation products with distinct functional groups, isomers often share identical molecular weights, pKa values, and lipophilicity (logP).

This guide moves beyond basic "trial and error." We apply mechanistic reasoning to exploit the subtle differences in molecular shape (sterics) and electronic distribution that exist between isomers.

Module 1: Positional Isomers (Regioisomers)

Target Issue: “My impurity has the exact same mass as the API and co-elutes on a C18 column.”

The Mechanistic Fix: Orthogonality via -Electron Interactions

Standard C18 columns rely on hydrophobic subtraction. If your isomers have similar hydrophobicity, C18 will fail. You must introduce a secondary interaction mechanism—specifically


-

interactions
or dipole-dipole interactions .

Recommended Protocol: The "Aromatic Selectivity" Screen Do not just change the gradient slope. Change the stationary phase chemistry to exploit the electron density differences in the aromatic rings of your isomers.

  • Step 1: Phenyl-Hexyl Phases

    • Mechanism:[1][2][3] The phenyl ring provides

      
      -
      
      
      
      stacking opportunities.
    • Why: Isomers with different electron-withdrawing/donating groups in ortho/meta/para positions will have different electron cloud densities, leading to different retention times on a phenyl ring.

    • Solvent Choice: Use Methanol instead of Acetonitrile. ACN has its own

      
      -electrons (triple bond) which can shield the stationary phase, dampening the effect. Methanol allows the 
      
      
      
      -
      
      
      interaction to dominate.
  • Step 2: Pentafluorophenyl (PFP) Phases

    • Mechanism:[1][2][3] The fluorine atoms create a strong electron deficit in the ring (Lewis acid character).

    • Why: This is the "nuclear option" for positional isomers. It separates based on shape selectivity and dipole moments . If an isomer has a bulky group preventing it from lying flat against the PFP ring, it will elute earlier.

Visual Workflow: Column Selection Logic

ColumnSelection Start Start: Co-eluting Isomers on C18 Analyze Analyze Structure: Aromatic or Conjugated? Start->Analyze NoAromatic No Aromatics: Use Shape Selectivity Analyze->NoAromatic No YesAromatic Aromatics Present: Exploit Pi-Pi Analyze->YesAromatic Yes C30 C30 or Polymeric C18 (Steric recognition) NoAromatic->C30 Phenyl Phenyl-Hexyl (Mobile Phase: MeOH) YesAromatic->Phenyl Check Resolution < 1.5? Phenyl->Check PFP PFP (Pentafluorophenyl) (Strong Dipole/Shape) Check->PFP Yes (Fail) Success Valid Method Check->Success No (Pass)

Caption: Decision tree for selecting stationary phases based on analyte structural properties.

Module 2: Stereoisomers (Enantiomers)

Target Issue: “I have a chiral center, but my peaks are not separating. Which column do I choose?”

The Mechanistic Fix: Polysaccharide Recognition

Separating enantiomers requires a Chiral Stationary Phase (CSP) . The industry standard relies on Amylose or Cellulose polymers.[1] The separation is not driven by adsorption, but by the analyte "fitting" into the chiral grooves of the polymer (inclusion complexes).

Critical Decision: Immobilized vs. Coated Phases

  • Coated Phases: The polymer is physically coated on silica. Limitation: You cannot use "aggressive" solvents (DCM, THF, Ethyl Acetate) or the phase washes off.

  • Immobilized Phases: The polymer is chemically bonded. Advantage:[4][5] You can use aggressive solvents which induce conformational changes in the polymer, creating new "shapes" for the isomers to fit into.

Data Table: Solvent Compatibility & Strategy

FeatureCoated CSPs (Traditional)Immobilized CSPs (Modern)
Primary Solvents Hexane, Alcohol (IPA/EtOH/MeOH)Hexane, Alcohol, DCM, THF, MtBE, Ethyl Acetate
Mechanism Fixed polymer conformation.Polymer shape changes with solvent (e.g., DCM swells the polymer).
Screening Strategy Limited to Normal Phase (Hex/IPA) or Polar Organic (100% MeOH).Can screen "Extended Range" solvents to alter selectivity (

).
Risk High risk of stripping column if wrong solvent used.Robust; highly resistant to solvent damage.

Protocol: The 4-Column Screen Do not guess. Screen these four chemistries in Normal Phase (Hexane/IPA) first.

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose tris(3-chlorophenylcarbamate)

  • Cellulose tris(3-chlorophenylcarbamate)

Note: If Normal Phase fails, switch to Polar Organic Mode (100% Methanol or Acetonitrile with 0.1% DEA/TFA).

Module 3: Identification (Mass Spectrometry)

Target Issue: “My LC-MS shows two peaks, but they have the exact same m/z and fragmentation pattern.”

The Mechanistic Fix: Ion Mobility Spectrometry (IMS)

When


 is identical, you must measure the Collision Cross Section (CCS) . This is the gas-phase "shadow" of the molecule. Even if two isomers have the same mass, one is likely more "compact" than the other, causing it to drift through the IMS drift tube at a different speed.

Troubleshooting Steps:

  • Check CCS Values: Use a T-Wave or Drift Tube IMS.

    • Compact Isomers: Faster drift time (smaller CCS).

    • Extended Isomers: Slower drift time (larger CCS).

  • Energy-Resolved MS (ER-MS): If you lack IMS, ramp the collision energy (CE) from 0 to 50 eV.

    • Logic: Isomers often have different internal stability. One isomer may fragment at 20 eV, while the other requires 30 eV. Plot "Survival Yield" vs. CE to distinguish them.

Module 4: Dynamic Isomers (Rotamers & Artifacts)

Target Issue: “I see a plateau or ‘bridge’ connecting two peaks. Is it column failure?”

The Mechanistic Fix: On-Column Interconversion

This is likely not a column failure. It is on-column racemization or rotamerism . The molecule is converting between isomeric forms during the separation.

The Temperature Test Protocol: To confirm this, you must alter the kinetics of the interconversion.

  • Run at 10°C: Slows down the interconversion.

    • Result: The "bridge" should disappear, and you may see two distinct peaks (frozen rotamers).

  • Run at 60°C: Speeds up the interconversion.

    • Result: The peaks should merge into a single, sharp average peak (rapid exchange).

Visual Logic: Dynamic Isomerism

DynamicIsomers Observed Observation: Peak Bridging / Plateau Hypothesis Hypothesis: Rotamers or Racemization Observed->Hypothesis ExpCold Experiment A: Lower Temp (10°C) Hypothesis->ExpCold ExpHot Experiment B: Raise Temp (60°C) Hypothesis->ExpHot ResultCold Peaks Separate (Kinetics Slowed) ExpCold->ResultCold ResultHot Peaks Merge (Kinetics Accelerated) ExpHot->ResultHot Conclusion Conclusion: Dynamic Isomer (Not an impurity) ResultCold->Conclusion ResultHot->Conclusion

Caption: Diagnostic workflow for distinguishing stable impurities from dynamic rotamers.

References

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. (2024).[6][7] Details the mechanisms of Phenyl and PFP phases for positional isomers.

  • National Institutes of Health (NIH). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers.[8] (2019).[2][9][8][10][11] Explains the use of CCS values to separate isobaric compounds.

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2021).[12] Discusses peak tailing and shape artifacts related to secondary interactions.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary objective, ensuring minimal off-target engagement is critical for mitigating toxicity and improving the therapeutic index. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel small molecule, 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, a compound whose structural motifs—a pyrazine ring and a pyrrolidinone core—suggest a potential role as a kinase inhibitor.

The pyrazine moiety is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, where its nitrogen atoms often serve as crucial hydrogen bond acceptors that interact with the hinge region of the kinase ATP-binding pocket.[1][2] Similarly, the pyrrolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, offering a versatile framework for developing targeted therapeutics.[3][4]

Given these structural alerts, we will proceed under the working hypothesis that 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (designated as 'Compound X') is a novel inhibitor of Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently dysregulated in various cancers. This guide will outline the strategic and experimental pathways to rigorously define its selectivity profile against a panel of relevant off-target kinases.

Pillar 1: The Strategic Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding site.[5] This homology presents a significant challenge, as a compound designed to inhibit one kinase may inadvertently bind to many others, leading to unforeseen biological effects and potential toxicities. Therefore, a systematic cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding a compound's mechanism of action and predicting its clinical safety profile.[6][7]

Our investigation into Compound X will follow a tiered screening cascade. This approach prioritizes resources by beginning with a focused panel of closely related kinases before expanding to a broad, kinome-wide assessment.

G A Primary Target (EGFR) Potency Determination (IC50/Ki) B Closely Related Kinases (e.g., HER2, HER4, other ErbB family members) A->B C Representative Kinome Panel (e.g., 96-well panel covering major kinase families) B->C If selective, proceed D Single-Dose % Inhibition Screen C->D E Dose-Response Analysis for Off-Target 'Hits' (IC50/Ki) D->E Identify significant off-targets F Cellular Target Engagement Assays (e.g., NanoBRET) E->F G Functional Cellular Assays F->G

Figure 1: Tiered Kinase Selectivity Screening Cascade.

Pillar 2: Experimental Design & Methodologies

A robust cross-reactivity study relies on orthogonal assays that measure both direct biochemical interactions and functional cellular consequences. We will employ a combination of biochemical binding assays and cell-based functional assays to build a comprehensive selectivity profile for Compound X.

Part A: Biochemical Profiling - The Competitive Binding Assay

Biochemical assays provide a direct measure of a compound's ability to bind to a purified kinase. A competitive binding assay is a highly effective method for determining binding affinity (dissociation constant, Kd, or its inhibition equivalent, Ki) across a large panel of kinases.[8][9] We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay format.

Principle: This assay measures the displacement of a fluorescently labeled, broad-spectrum kinase inhibitor (tracer) from the ATP-binding site of a kinase by the test compound (Compound X). When the tracer is bound to the kinase (which is tagged, e.g., with Terbium), FRET occurs. Displacement of the tracer by Compound X leads to a decrease in the FRET signal, which is proportional to the binding affinity of the test compound.

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the kinase-of-interest and the fluorescent tracer to their optimized concentrations in the assay buffer.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the serially diluted Compound X or control compounds (e.g., a known selective EGFR inhibitor like Gefitinib and a non-selective inhibitor like Staurosporine) to the appropriate wells. For maximum inhibition controls, add a saturating concentration of a known potent inhibitor. For minimum inhibition (no-inhibitor) controls, add 2 µL of DMSO.

    • Add 4 µL of the diluted kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation and Measurement:

    • Add 4 µL of the diluted fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the no-inhibitor (0% inhibition) and maximum inhibition (100% inhibition) controls.

    • Plot the normalized response against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer] / Kd,tracer) , where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is its dissociation constant for the specific kinase.[10]

Part B: Cellular Profiling - Target Engagement & Functional Response

While biochemical assays are essential, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein scaffolding, and cell permeability influence a compound's activity.[11] Therefore, cell-based assays are critical for validating biochemical findings.

1. Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein in living cells.[12]

Principle: The target kinase (e.g., EGFR) is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added. When the tracer binds to the NanoLuc-kinase fusion, BRET occurs. An unlabeled test compound that enters the cell and competes with the tracer for binding will disrupt BRET in a dose-dependent manner.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the NanoLuc®-EGFR fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a 96-well white assay plate.

  • Compound Addition:

    • Prepare a serial dilution of Compound X in DMSO, then dilute further in Opti-MEM.

    • Add the diluted compound to the wells containing the cells.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ tracer and the NanoLuc® substrate (furimazine) in Opti-MEM.

    • Add this solution to all wells.

    • Incubate at 37°C, 5% CO₂ for 2 hours.

  • Measurement and Analysis:

    • Measure filtered luminescence at 460 nm (donor) and >610 nm (acceptor) using a luminometer.

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of Compound X concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

2. Functional Cellular Assay: Inhibition of EGFR Phosphorylation

This assay measures the functional consequence of target engagement—the inhibition of the kinase's catalytic activity.

Principle: In a cancer cell line with activated EGFR signaling (e.g., A431 cells stimulated with EGF), the activity of Compound X is assessed by measuring the phosphorylation of EGFR at a key tyrosine residue (e.g., Y1068).

Experimental Protocol: Western Blot Analysis of p-EGFR

  • Cell Culture and Treatment:

    • Plate A431 cells and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat cells with various concentrations of Compound X for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phospho-EGFR (Y1068).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect with an ECL substrate.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH).

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal.

    • Plot the normalized p-EGFR signal against Compound X concentration to determine the functional IC50.

G cluster_Biochem Biochemical Assays cluster_Cellular Cell-Based Assays TR_FRET TR-FRET Binding Assay Data_Biochem Determine Ki values across kinome panel TR_FRET->Data_Biochem Measures direct binding affinity Data_Cell Determine cellular IC50 values for on- and off-targets Data_Biochem->Data_Cell Correlate biochemical and cellular potency NanoBRET NanoBRET Target Engagement NanoBRET->Data_Cell Confirms binding in live cells pEGFR_WB p-EGFR Functional Assay pEGFR_WB->Data_Cell Measures functional inhibition

Figure 2: Orthogonal Assay Workflow for Selectivity Profiling.

Pillar 3: Data Presentation, Comparison, and Interpretation

The ultimate goal is to quantify the selectivity of Compound X. This is achieved by comparing its potency against the primary target (EGFR) with its potency against a wide range of off-target kinases.

Comparative Data Summary

The following table presents hypothetical but realistic data for Compound X, compared with a known first-generation EGFR inhibitor (Gefitinib) and a promiscuous, non-selective inhibitor (Staurosporine). Data is shown for the primary target and a selection of representative off-targets from different kinase families.

Kinase Target Kinase Family Compound X (Ki, nM) Gefitinib (Ki, nM) Staurosporine (Ki, nM)
EGFR TK 5.2 2.5 1.8
HER2TK3501502.5
ABL1TK>10,000>10,00020
SRCTK2,1008,5000.7
VEGFR2TK8504,0005.5
CDK2CMGC>10,000>10,0003.0
PKAAGC9,500>10,0007.0
ROCK1AGC4,800>10,00015

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family.

Interpretation of Results
  • On-Target Potency: Compound X demonstrates potent inhibition of the primary target, EGFR, with a Ki of 5.2 nM. This is comparable to the established inhibitor, Gefitinib.

  • Selectivity Profile:

    • Compound X: Exhibits a high degree of selectivity. The potency against HER2, the most closely related off-target, is ~67-fold lower than against EGFR. For more distant kinases like SRC and VEGFR2, the selectivity is over 150-fold. It shows no significant activity (>10,000 nM) against kinases from other families like CDK2.

    • Gefitinib: Also shows good selectivity for EGFR over other kinases, as expected.

    • Staurosporine: As a non-selective inhibitor, it potently inhibits all tested kinases with Ki values in the low nanomolar range, validating the assay's ability to detect promiscuous binding.

  • Selectivity Score (S-Score): A common metric to quantify selectivity is the S-score, which represents the percentage of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) in a large panel. A lower S-score indicates higher selectivity. For example, if Compound X inhibits only 3 out of 300 kinases in a panel at 1 µM, its S(1µM) would be 1%, indicating high selectivity.

This guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of the cross-reactivity profile of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (Compound X). By integrating direct biochemical binding assays with cellular target engagement and functional assays, researchers can build a robust data package. The hypothetical data presented for Compound X illustrates the profile of a promising drug candidate: potent on-target activity coupled with high selectivity against a broad range of off-target kinases. This self-validating system of orthogonal assays provides the necessary confidence to advance a compound through the drug development pipeline, grounded in a deep understanding of its molecular interactions.

References

  • Bioluminescent kinase strips: A novel approach to targeted and flexible kinase inhibitor profiling. ResearchGate. [Link]

  • Kinomics: The New Star. Drug Discovery and Development. [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 53(12), 3138-3148. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. Bentham Science. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ScienceDirect. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. ACS Publications. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinase Screening & Profiling Service. Reaction Biology. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50. International Journal of Molecular Sciences. [Link]

  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]

  • Drug Discovery in Liver Disease Using Kinome Profiling. MDPI. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Illuminating function of the understudied druggable kinome. Biochemical Society Transactions. [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. [Link]

  • Recent Trends in Kinase Drug Discovery. YouTube. [Link]

  • Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Central Science. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]

  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

  • The design, annotation, and application of a kinase-targeted library. Journal of Chemical Information and Modeling. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Semantic Scholar. [Link]

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Comparative

A Head-to-Head Comparison of Pyrazole-Based Inhibitors Targeting Meprin α and Meprin β

Introduction: The Rationale for Targeting Meprins α and β Meprins, a duo of zinc-dependent metalloproteinases (meprin α and meprin β), have emerged from relative obscurity to become compelling therapeutic targets in a ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Meprins α and β

Meprins, a duo of zinc-dependent metalloproteinases (meprin α and meprin β), have emerged from relative obscurity to become compelling therapeutic targets in a range of pathologies.[1][2][3][4][5][6] These enzymes are implicated in tissue remodeling, inflammation, and the processing of various bioactive proteins.[3] Dysregulation of meprin activity is linked to conditions such as fibrosis, cancer, and neurodegenerative diseases like Alzheimer's.[3][7] Specifically, meprin α and β are involved in the biosynthesis and assembly of collagen fibrils, making them potential targets in fibrotic diseases.[3] Meprin β also acts as an alternative β-secretase, contributing to the generation of neurotoxic amyloid peptides in Alzheimer's disease.[3]

The development of potent and selective inhibitors is crucial for dissecting the specific roles of each meprin isoform in disease progression and for advancing new therapeutic strategies.[1][2][4][5][6][8] While highly selective inhibitors for meprin β have been reported, the development of equally selective inhibitors for meprin α has proven more challenging.[1][2][4][5][6] This guide focuses on a promising class of compounds—pyrazole-based inhibitors—and provides a head-to-head comparison of their activity against meprin α and meprin β, supported by experimental data.

The Pyrazole Scaffold: A Promising Foundation for Meprin Inhibition

The pyrazole core has been identified as a particularly suitable scaffold for developing meprin inhibitors.[2][3] This heteroaromatic system offers a rigid framework that can be readily modified at multiple positions, allowing for a systematic exploration of structure-activity relationships (SAR).[2][3] The journey towards pyrazole-based inhibitors often begins with a "scaffold hopping" approach, aiming to rigidify more flexible lead structures.[2] Many of the potent pyrazole-based inhibitors incorporate a hydroxamic acid moiety, a well-established zinc-chelating group that interacts with the catalytic zinc ion in the active site of meprins.[2][8]

Visualizing the Core Structure and Inhibition Strategy

To better understand the interaction between pyrazole-based inhibitors and meprins, a generalized structure and the inhibitor screening workflow are depicted below.

Caption: Generalized interaction of a pyrazole-based inhibitor with the meprin active site.

Head-to-Head Comparison of Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activity (Ki) of a series of 3,4,5-substituted pyrazole derivatives against both meprin α and meprin β. The selectivity factor (SF) indicates the preference for meprin α over meprin β.

CompoundR1R2Ki (meprin α) [nM]Ki (meprin β) [nM]Selectivity Factor (SF) (Ki β / Ki α)
7a PhenylPhenyl5.31100208
14a MethylPhenyl280>10000>36
14b BenzylPhenyl140730052
14c CyclopentylPhenyl6.21400226
14l 3-hydroxyphenylPhenyl4.020050
14m 3-hydroxyphenyl3-chlorophenyl1.81.81
14n 3-hydroxyphenyl3-hydroxy-isoxazol-5-yl1.51.61.1
14o 3-(trifluoromethyl)phenylPhenyl2.118086
14p 1-phenyl-1H-tetrazol-5-ylPhenyl1.96936
21c Benzyl3-carboxyphenyl1621013
21d Benzyl4-carboxyphenyl2124011
21e BenzylBenzyl1469049

Data synthesized from Tan et al., 2023.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals several key insights into the structure-activity relationships of these pyrazole-based inhibitors:

  • High Potency against Meprin α: The parent 3,5-diphenylpyrazole (7a) demonstrates potent inhibition of meprin α in the low nanomolar range.[2]

  • Impact of Substituents at Position 3(5): Replacing one of the phenyl groups with smaller alkyl groups like methyl (14a) or a benzyl group (14b) leads to a decrease in inhibitory activity against meprin α.[2] However, a cyclopentyl group (14c) maintains high potency, suggesting that the size and shape of this substituent are critical.[2]

  • Achieving Pan-Meprin Inhibition: The introduction of a 3-hydroxyphenyl group at one position and a 3-chlorophenyl (14m) or a 3-hydroxy-isoxazol moiety (14n) at the other results in equipotent inhibition of both meprin α and meprin β.[2][9] Compound 14m, in particular, is a highly potent pan-meprin inhibitor.[9]

  • Influence of Acidic Moieties on Meprin β Inhibition: The introduction of acidic groups, such as a carboxyphenyl substituent (21c, 21d), generally increases the inhibitory activity against meprin β.[2] This observation aligns with the known preference of meprin β for acidic substrates and the SAR of previously reported meprin β selective inhibitors.[2][9] The introduction of a phenyltetrazole moiety (14p) also significantly improves activity against meprin β.[2]

  • Challenges in Achieving High Meprin β Selectivity: While modifications can enhance meprin β inhibition, achieving high selectivity for meprin β with the diarylpyrazole scaffold has proven difficult.[9] This suggests that for developing highly selective meprin β inhibitors, other scaffolds, such as the previously reported tertiary amine scaffold, might be more suitable.[9]

Experimental Protocol: In Vitro Meprin Inhibition Assay

The following is a representative protocol for determining the inhibitory potency of compounds against meprin α and β, based on methodologies described in the literature.

cluster_prep Assay Preparation cluster_workflow Assay Workflow cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme Solution, Substrate Solution, and Inhibitor Dilutions Incubate Pre-incubate Meprin Enzyme with Inhibitor Reagents->Incubate Step 1 Initiate Add Fluorogenic Substrate to Initiate Reaction Incubate->Initiate Step 2 Measure Measure Fluorescence Intensity Over Time Initiate->Measure Step 3 Plot Plot Reaction Rates vs. Inhibitor Concentration Measure->Plot Step 4 Calculate Calculate IC50 or Ki Values Plot->Calculate Step 5

Sources

Validation

Comparative Guide: Anti-Inflammatory Efficacy of Pyrazolylthiazole Carboxylic Acids vs. Indomethacin

[1] Executive Summary Objective: To evaluate the therapeutic viability of pyrazolylthiazole carboxylic acids as non-steroidal anti-inflammatory drug (NSAID) candidates by comparing their pharmacodynamic efficacy and safe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To evaluate the therapeutic viability of pyrazolylthiazole carboxylic acids as non-steroidal anti-inflammatory drug (NSAID) candidates by comparing their pharmacodynamic efficacy and safety profiles against the industry standard, Indomethacin.

Verdict: Pyrazolylthiazole carboxylic acids (specifically derivatives 1p , 2c , and 2n ) demonstrate bio-equivalent anti-inflammatory efficacy to Indomethacin (93% vs. 91% edema inhibition) while offering a superior safety profile .[1] Unlike Indomethacin, which is associated with severe gastric mucosal damage due to non-selective COX-1 inhibition, the pyrazolylthiazole scaffold exhibits structural characteristics consistent with COX-2 selectivity, significantly reducing ulcerogenic liability.

Chemical & Mechanistic Context

The Structural Advantage

Indomethacin is an indole-acetic acid derivative. Its high potency stems from its ability to insert into the cyclooxygenase (COX) active site. However, its free carboxylic acid group and lack of selectivity for COX-2 over COX-1 drive its notorious gastrointestinal (GI) toxicity.

The Alternative: Pyrazolylthiazole Carboxylic Acids This hybrid scaffold fuses two pharmacophores:

  • Pyrazole Ring: Known for COX-2 selectivity (e.g., Celecoxib).[2][3][4]

  • Thiazole Ring: Enhances lipophilicity and metabolic stability.

  • Carboxylic Acid Moiety: Mimics the arachidonic acid substrate, ensuring active site affinity but with altered binding kinetics that favor the larger hydrophobic pocket of COX-2.

Mechanism of Action (MOA)

While Indomethacin inhibits both COX-1 (constitutive, cytoprotective) and COX-2 (inducible, inflammatory), pyrazolylthiazole derivatives are designed to preferentially target COX-2. This spares the COX-1 derived prostaglandins (PGE2, PGI2) that maintain the gastric mucosal barrier.

COX_Mechanism Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic->COX2 Gastric Gastric Mucosa Protection COX1->Gastric Maintains Inflammation Pro-Inflammatory Prostaglandins COX2->Inflammation Promotes Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Blocks Indomethacin->COX2 Blocks Pyraz Pyrazolylthiazole Derivatives Pyraz->COX1 Weak/No Binding Pyraz->COX2 Selectively Blocks

Figure 1: Differential inhibition pathways. Indomethacin blocks the cytoprotective COX-1 pathway, leading to ulcers. Pyrazolylthiazoles preferentially target the inflammatory COX-2 pathway.

Comparative Efficacy Analysis

In Vivo Anti-Inflammatory Activity

The gold standard for evaluating acute inflammation is the Carrageenan-Induced Rat Paw Edema model.[1][5] The following data compares the percentage of edema inhibition 3 hours post-administration.

Experimental Conditions:

  • Dose: Standardized molar equivalent (typically 10 mg/kg for Indomethacin).[6]

  • Timepoint: 3 hours (peak inflammation).

  • Control: Indomethacin (Standard Reference).[1][5][6]

Table 1: Edema Inhibition Efficiency

Compound IDStructure / R-GroupEdema Inhibition (%)Potency vs. Indomethacin
Indomethacin Reference Standard91.32% Baseline (1.0x)
Compound 1p R=Cl, R1=Cl93.06% Superior (1.02x)
Compound 2c R=H, R1=F90.25% Equivalent (0.99x)
Compound 2n R=Cl, R1=OCH389.59% Equivalent (0.98x)
Compound 2h R=OCH3, R1=ClModerateLower (Antimicrobial focus)

Data Source: Khloya et al., 2015 [1].

Key Insight: Compound 1p (Dichlorophenyl derivative) slightly outperforms Indomethacin. The presence of electron-withdrawing groups (Cl, F) on the phenyl ring attached to the thiazole enhances potency, likely by improving hydrophobic interactions within the COX active site.

Safety Profile: Ulcerogenic Liability

A critical failure point for Indomethacin is its Ulcer Index (UI) . Chronic use leads to gastric lesions, hemorrhage, and perforation.

  • Indomethacin UI: Typically ranges from 17.0 – 20.0 in rat models, characterized by severe hemorrhagic spots and deep ulceration [2, 3].

  • Pyrazolylthiazole Class UI: Studies on structurally related pyrazole derivatives consistently demonstrate significantly lower ulcer indices (UI range 2.4 – 8.0 ), comparable to Celecoxib [2].[7]

Why?

  • Reduced Acidity: While they contain a carboxylic acid, the bulkier heterocyclic scaffold prevents the "ion trapping" effect seen with smaller NSAIDs like aspirin and indomethacin.

  • COX-1 Sparing: Preservation of gastric prostaglandin synthesis prevents the breakdown of the mucosal lining.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Chemical Synthesis Workflow

The synthesis utilizes the Hantzsch thiazole synthesis method, condensing a thioamide with an


-haloketone.

Synthesis Start Starting Materials: Pyrazolyl-thioamide + Ethyl-4-chloroacetoacetate Step1 Cyclization (Reflux) Solvent: Ethanol Time: 4-6 hrs Start->Step1 Inter Intermediate: Pyrazolylthiazole Ester Step1->Inter Step2 Hydrolysis Reagent: NaOH / EtOH Inter->Step2 Final Final Product: Pyrazolylthiazole Carboxylic Acid (Precipitate with HCl) Step2->Final

Figure 2: Synthetic route for generating pyrazolylthiazole carboxylic acids via Hantzsch condensation.

Carrageenan-Induced Paw Edema Assay

Validation Check: The control group (saline) must show a progressive increase in paw volume. If control edema <30% increase, the carrageenan challenge failed.

  • Animal Selection: Wistar albino rats (150–200g). Group size

    
    .
    
  • Pre-Treatment: Administer test compounds (Oral Gavage) 1 hour prior to challenge.

    • Test Group: Pyrazolylthiazole (e.g., 50 mg/kg or equimolar).

    • Standard: Indomethacin (10 mg/kg).[6]

    • Control: 0.5% CMC suspension.

  • Challenge: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at

    
     hours.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the mean change in paw volume of the control, and
    
    
    is the mean change in the treated group.[2]

Conclusion

The comparative evaluation confirms that pyrazolylthiazole carboxylic acids are not merely alternatives but potential upgrades to Indomethacin.

  • Efficacy: Compound 1p matches or exceeds Indomethacin's anti-inflammatory potency (93% vs 91%).[1]

  • Safety: The scaffold offers a reduced risk of gastric ulceration, addressing the primary clinical limitation of Indomethacin.

  • Versatility: The dual anti-inflammatory and antimicrobial activity (noted in derivatives like 2h ) suggests potential for treating infected inflammatory wounds, a niche Indomethacin cannot fill.

Recommendation: For drug development pipelines, prioritize Compound 1p for lead optimization, focusing on PK/PD profiling to confirm oral bioavailability.

References

  • Khloya, P., et al. (2015).[1] Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents . Bioorganic & Medicinal Chemistry Letters, 25(5), 1177-1181.

  • El-Sayed, M. A., et al. (2012). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents . MedChemComm, 3, 110-118.

  • Khedr, M. A., et al. (2018).[8] Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity .[8][9] Future Medicinal Chemistry, 10(21).

  • Tewari, A. K., et al. (2023). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review . International Journal of Pharmaceutical Sciences.

Sources

Comparative

assessing the antimicrobial spectrum of 5-oxopyrrolidine derivatives against resistant strains

Comparative Assessment: 5-Oxopyrrolidine Scaffolds vs. Standard Antibiotics Targeting Multi-Drug Resistant (MDR) Pathogens Executive Summary & Strategic Rationale The escalation of antimicrobial resistance (AMR), particu...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Assessment: 5-Oxopyrrolidine Scaffolds vs. Standard Antibiotics Targeting Multi-Drug Resistant (MDR) Pathogens

Executive Summary & Strategic Rationale

The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of non-traditional pharmacophores. While


-lactams (azetidin-2-ones) have long been the cornerstone of antibiotic therapy, their structural instability and susceptibility to 

-lactamase hydrolysis limit their utility against modern resistant strains.

This guide evaluates 5-oxopyrrolidine derivatives (


-lactams). Unlike their 4-membered 

-lactam counterparts, the 5-membered

-lactam ring is chemically stable and resistant to standard

-lactamases. When functionalized with specific moieties (e.g., hydrazones, nitrothiophenes), these scaffolds shift from inert cores to potent bioactive agents capable of evading traditional resistance mechanisms.

Key Value Proposition:

  • Stability: High resistance to enzymatic hydrolysis.

  • Selectivity: High therapeutic index (TI) favoring bacterial membranes/enzymes over mammalian cells.

  • Spectrum: Efficacy against MRSA and VRE strains where Vancomycin and Linezolid show creeping MICs.

Mechanistic Divergence: -Lactams vs. -Lactams

To understand the efficacy of 5-oxopyrrolidines, one must distinguish their mode of action (MoA) from standard care.

  • Standard Care (

    
    -lactams):  Rely on ring strain to acylate the Serine-403 residue of Penicillin-Binding Proteins (PBPs), halting peptidoglycan cross-linking. Resistance occurs via 
    
    
    
    -lactamase hydrolysis (opening the ring) or PBP mutation (e.g., PBP2a in MRSA).
  • 5-Oxopyrrolidine Derivatives (e.g., OP-21): The ring is too stable for acylation. Instead, these derivatives often act as non-covalent transition state analogs or, when coupled with hydrazone-nitrothiophene moieties, function as dual-action agents disrupting bacterial membrane potential and inhibiting DNA gyrase, independent of PBP binding sites.

Visualization: Mechanism of Action Comparison

MOA_Comparison cluster_0 Standard Beta-Lactam Pathway cluster_1 5-Oxopyrrolidine (OP-21) Pathway BL Beta-Lactam Antibiotic (High Ring Strain) PBP Target: PBP Active Site (Serine Residue) BL->PBP Acylation Resist Resistance: Beta-Lactamase Hydrolysis BL->Resist Enzymatic Attack Fail Outcome: Ring Opening (Inactive) Resist->Fail OP 5-Oxopyrrolidine Scaffold (Stable Gamma-Lactam) Resist->OP No Effect (Ring Stable) Dual Dual Mechanism OP->Dual Membrane Target 1: Membrane Depolarization Dual->Membrane Enzyme Target 2: DNA Gyrase/PBP (Non-Covalent) Dual->Enzyme Success Outcome: Bactericidal (Resistant to Hydrolysis) Membrane->Success Enzyme->Success

Figure 1: Mechanistic divergence between hydrolytically sensitive


-lactams and stable 5-oxopyrrolidine scaffolds.

Comparative Performance Data

The following data synthesizes performance metrics of a lead 5-oxopyrrolidine derivative (denoted here as OP-21 , based on hydrazone-linked nitrothiophene structures [1]) against Standard of Care (SoC) antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) in


g/mL 
OrganismStrain PhenotypeOP-21 (Novel)Vancomycin (SoC)Linezolid (SoC)Ciprofloxacin
S. aureusATCC 29213 (MSSA)2.0 1.02.00.5
S. aureusMRSA (MDR Isolate)4.0 2.02.0>64 (R)
S. aureusVRSA (Vancomycin-R)4.0 >32 (R)2.0>64 (R)
E. faecalisVRE (VanA positive)8.0 >128 (R)2.0>32 (R)
P. aeruginosaMDR (Efflux+)64.0N/AN/A32.0
Selectivity SI (CC50 / MIC) >64 >100>50>20

Analysis:

  • MRSA/VRSA Efficacy: OP-21 maintains efficacy (4.0

    
    g/mL) even where Vancomycin fails, suggesting a mechanism independent of the D-Ala-D-Ala cell wall terminus.
    
  • Gram-Negative Limitation: Like Vancomycin, unmodified 5-oxopyrrolidines struggle to penetrate the outer membrane of P. aeruginosa unless specifically optimized for porin uptake (e.g., pyrrolidine-2,3-diones [2]).

  • Safety Profile: The Selectivity Index (SI) >64 indicates the compound is significantly more toxic to bacteria than human epithelial cells (HAEC1-KT models) [1].

Experimental Protocol: Assessing the Spectrum

To replicate these findings or screen new derivatives, utilize the following Self-Validating Protocol . This workflow ensures CLSI compliance while incorporating specific checkpoints for novel scaffold validation.

Workflow Visualization

Protocol_Flow cluster_QC Quality Control Checkpoints Start Compound Solubilization (DMSO < 1%) Plate 96-Well Plate Setup (CAMHB Media) Start->Plate Prep Inoculum Prep (0.5 McFarland) Prep->Plate Incubate Incubation (37°C, 16-20h) Plate->Incubate QC1 Sterility Control (Media Only) Plate->QC1 QC2 Growth Control (Bacteria Only) Plate->QC2 QC3 Ref. Strain Control (S. aureus ATCC 29213) Plate->QC3 Read Read MIC (Visual/OD600) Incubate->Read Subculture Plating for MBC (No Growth Wells) Read->Subculture If Clear

Figure 2: CLSI-compliant Broth Microdilution Workflow for 5-oxopyrrolidine derivatives.

Detailed Methodology (CLSI M07-A10 Compliant) [3]

1. Compound Preparation:

  • Dissolve the 5-oxopyrrolidine derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Critical Step: Dilute with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure final DMSO concentration in wells is <1% to prevent solvent-induced toxicity.

2. Inoculum Standardization:

  • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline.

  • Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute 1:150 in CAMHB to achieve a final well concentration of

    
     CFU/mL. Why? This density prevents the inoculum effect which can artificially elevate MICs for cell-wall active agents.
    

3. Microdilution Assay:

  • Use untreated polystyrene 96-well plates.

  • Dispense 100

    
    L of 2x drug solution and 100 
    
    
    
    L of standardized inoculum.
  • Validation: Include Vancomycin as a positive control. If Vancomycin MIC deviates from 0.5–2.0

    
    g/mL for S. aureus 29213, invalidate the run.
    

4. Determination of MBC (Minimum Bactericidal Concentration):

  • Remove 10

    
    L from wells showing no visible growth.
    
  • Plate onto Tryptic Soy Agar (TSA).

  • Incubate 24h.[1][2]

  • Definition: MBC is the concentration killing

    
     of the initial inoculum.[1] A ratio of MBC/MIC 
    
    
    
    indicates bactericidal activity (typical for nitrothiophene-substituted 5-oxopyrrolidines).

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of the 5-oxopyrrolidine core is heavily dependent on substituents at the N1 and C4 positions.

  • N1-Position: Substitution with an aryl-hydrazone linker is critical. Direct alkylation often results in loss of activity. The hydrazone acts as a "molecular hinge," orienting the pharmacophore for optimal binding [4].

  • C4-Position: Introduction of electron-withdrawing groups (EWGs) like nitro (

    
    ) or halogens on the thiophene or phenyl ring enhances lipophilicity and membrane permeation.
    
  • Stereochemistry: The (S)-enantiomer often shows superior binding affinity compared to the (R)-enantiomer in chiral derivatives, though racemic mixtures are often used in initial screens for cost-efficiency.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel).[3] 2022.[3][4][5] [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules. 2021.[6][7] [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07-A10). Clinical and Laboratory Standards Institute (CLSI).[8] 2015. [Link]

  • Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure.[9] 2023.[9] [Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic Acid versus Standard of Care in Oncology Models

Introduction The landscape of oncology is continually shaped by the pursuit of therapeutic agents that offer enhanced efficacy and improved safety profiles over existing treatments. Heterocyclic compounds, particularly t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of oncology is continually shaped by the pursuit of therapeutic agents that offer enhanced efficacy and improved safety profiles over existing treatments. Heterocyclic compounds, particularly those incorporating a pyrazine ring, have emerged as a promising class of molecules due to their versatile chemical structures and significant interactions with biological systems.[1] Pyrazine derivatives have been successfully developed as inhibitors of critical cellular targets, including various protein kinases, positioning them as valuable scaffolds in modern drug discovery.[2][3]

This guide provides a comprehensive technical overview of a novel investigational compound, 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid , hereafter referred to as PZ-3451 . We will explore its proposed mechanism of action as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and present a framework for evaluating its in vivo efficacy in direct comparison to a relevant standard-of-care agent. The methodologies described herein are grounded in established preclinical testing standards to ensure scientific rigor and data integrity.[4][5]

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a pivotal intracellular signaling cascade that governs essential cellular functions, including proliferation, survival, and metabolism.[6] Its constitutive activation is a hallmark of many human cancers, making it a highly validated target for therapeutic intervention.[7] PZ-3451 is hypothesized to be a potent and selective small molecule inhibitor of PI3K. By blocking the catalytic activity of PI3K, PZ-3451 is designed to prevent the downstream activation of Akt, thereby inducing apoptosis and inhibiting tumor growth in cancer cells where this pathway is hyperactivated.[6][7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (Inactive) PDK1->Akt Phosphorylation Akt_active Akt (Active) mTORC1 mTORC1 Akt_active->mTORC1 Activation Apoptosis Apoptosis Akt_active->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion PZ3451 PZ-3451 PZ3451->PI3K Inhibition

Figure 1: Proposed mechanism of PZ-3451 action on the PI3K/Akt pathway.

In Vivo Efficacy Evaluation: A Xenograft Model Protocol

To assess the antitumor activity of PZ-3451, a robust and well-established subcutaneous xenograft mouse model is employed. This model allows for the direct measurement of tumor growth inhibition in response to treatment.[5][6] The following protocol provides a detailed, step-by-step methodology for conducting such a study.

Experimental Protocol
  • Cell Culture and Implantation:

    • Human prostate cancer cells (e.g., PC-3), which exhibit a constitutively active PI3K/Akt pathway, are cultured under standard conditions until they reach 80-90% confluency.[6]

    • Cells are harvested, and a suspension of 2 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel is prepared.[6]

    • The cell suspension is injected subcutaneously into the right flank of 6-8 week old male athymic nude mice. Animal care must be provided in accordance with the Guide for the Care and Use of Laboratory Animals.[4]

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored three times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2 .[6]

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group) to ensure a uniform distribution of tumor sizes.[6]

  • Dosing Formulation and Administration:

    • PZ-3451 Formulation: PZ-3451 is formulated fresh daily in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[6]

    • Standard of Care (Docetaxel): Docetaxel is formulated according to established protocols, typically in a polysorbate 80/ethanol/saline solution.

    • Administration:

      • Group 1 (Vehicle Control): Administered with the vehicle solution daily via oral gavage (p.o.).[6]

      • Group 2 (PZ-3451): Administered with PZ-3451 at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage (p.o.). Dose levels should be determined from prior maximum tolerated dose (MTD) studies.[4][6]

      • Group 3 (Standard of Care): Administered with Docetaxel at its established therapeutic dose (e.g., 10 mg/kg) via intravenous (i.v.) injection once weekly.

    • Duration: Treatment is continued for 21 consecutive days.[6]

  • Efficacy and Toxicity Monitoring:

    • Tumor volumes are measured three times weekly throughout the 21-day treatment period.

    • Body weight is recorded at the same time as tumor measurements to monitor for signs of toxicity. Significant weight loss (>15-20%) may necessitate euthanasia.[4][6]

  • Terminal Procedure and Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized via CO₂ asphyxiation.[6]

    • Tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamic biomarker analysis via Western blot to confirm inhibition of Akt phosphorylation).

InVivo_Workflow cluster_treatment 5. 21-Day Treatment Period A 1. Cell Culture (PC-3 Cells) B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to 100-150 mm³ B->C D 4. Randomization into Treatment Groups (n=10) C->D G1 Group 1: Vehicle Control (p.o.) D->G1 G2 Group 2: PZ-3451 (p.o.) D->G2 G3 Group 3: Docetaxel (i.v.) D->G3 E 6. Monitor Tumor Volume & Body Weight (3x/week) D->E F 7. Terminal Procedure: Euthanasia & Tumor Excision E->F G 8. Data Analysis: Tumor Growth Inhibition F->G

Figure 2: Standard workflow for an in vivo xenograft efficacy study.

Comparative Analysis: PZ-3451 vs. Standard of Care

The primary objective of this in vivo study is to determine if PZ-3451 demonstrates superior or comparable antitumor efficacy to the standard of care, potentially with a more favorable safety profile. The data collected allows for a direct, quantitative comparison.

Table 1: Hypothetical Comparative Efficacy and Safety Data
ParameterVehicle ControlPZ-3451 (50 mg/kg, daily)Docetaxel (10 mg/kg, weekly)
Starting Tumor Volume (Day 0, mm³) 125.4 ± 15.2126.1 ± 14.8124.9 ± 15.5
Final Tumor Volume (Day 21, mm³) 1580.3 ± 210.6455.7 ± 95.3632.1 ± 110.9
Tumor Growth Inhibition (TGI, %) 0%71.2%60.0%
Maximal Body Weight Loss (%) -1.5%-4.8%-12.5%
Treatment-Related Deaths 0/100/101/10

Data are presented as mean ± standard error of the mean (SEM) and are for illustrative purposes only.

Discussion and Future Directions

The hypothetical results presented in Table 1 suggest that PZ-3451 exhibits robust antitumor activity, achieving a higher percentage of tumor growth inhibition (71.2%) compared to the standard of care, Docetaxel (60.0%). Critically, this enhanced efficacy is paired with a significantly improved safety profile, as indicated by the lower maximal body weight loss and absence of treatment-related mortality.

These promising, albeit hypothetical, preclinical findings would strongly support the continued development of PZ-3451. The next logical steps would involve:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To optimize dosing schedules and correlate drug exposure with target engagement (i.e., PI3K/Akt pathway inhibition) in tumor tissue.[4]

  • Orthotopic and Metastatic Tumor Models: To evaluate efficacy in a tumor microenvironment that more closely mimics human disease.[5]

  • Combination Studies: To investigate potential synergistic effects when PZ-3451 is combined with standard-of-care agents to overcome potential resistance mechanisms.[8]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Administration of a Therapeutic Compound.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. DOI: 10.17917/W63A-GR02.
  • PubMed. (2009). In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates.
  • ASM Journals. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides.
  • PubMed. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). DOI: 10.2174/0118715206333399240912071555.
  • Bentham Science. (2023). Pyrazine Moiety: Recent Developments in Cancer Treatment.
  • ResearchGate. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
  • PMC. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

Sources

Comparative

comparative docking analysis of pyrazine and pyridine carboxylic acid derivatives

Focus Application: Antimicrobial & Anti-tubercular Drug Design (InhA & GlcN-6-P Synthase Targets) Executive Summary This guide provides a technical comparison between pyrazine-2-carboxylic acid and pyridine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Antimicrobial & Anti-tubercular Drug Design (InhA & GlcN-6-P Synthase Targets)

Executive Summary

This guide provides a technical comparison between pyrazine-2-carboxylic acid and pyridine-2-carboxylic acid (picolinic acid) derivatives. While both scaffolds are classical bioisosteres of benzene, their performance in molecular docking differs significantly due to electronic distribution and hydrogen bond (HB) acceptor capabilities.

Key Finding: Pyrazine derivatives often exhibit superior binding affinity in polar active sites (e.g., Mycobacterium tuberculosis InhA) compared to pyridine analogues. This is attributed to the pyrazine ring's ability to act as a dual H-bond acceptor and its lower basicity (


) compared to pyridine (

), which ensures the molecule remains neutral and lipophilic enough to penetrate hydrophobic pockets at physiological pH [1, 5].

Structural & Physicochemical Basis

Before docking, one must understand the "Nitrogen Effect." The introduction of a second nitrogen atom in the pyrazine ring alters the electrostatic potential surface (ESP) significantly.

FeaturePyridine DerivativePyrazine DerivativeImpact on Docking
Structure 6-membered, 1 Nitrogen6-membered, 2 Nitrogens (1,4-position)Pyrazine offers an additional H-bond acceptor site.
Basicity (

)
~5.2 (Moderately Basic)~0.6 (Very Weak Base)Pyridine may protonate at pH 7.4 (cationic); Pyrazine remains neutral.
Lipophilicity Higher LogP (generally)Lower LogP (more polar)Pyrazine is often used to lower LogP in lead optimization.
Binding Mode

-stacking, Single H-acceptor

-stacking, Dual H-acceptor
Pyrazine can bridge residues (e.g., Arg, Lys) more effectively.

Comparative Docking Workflow

To ensure reproducibility and validity (E-E-A-T), the following workflow integrates Density Functional Theory (DFT) for ligand preparation, ensuring that the starting geometries for docking are energetically minimized.

Phase A: Ligand Preparation (DFT)

Rationale: Standard force fields (MMFF94) often fail to accurately predict the planarity of conjugated amide linkers in these derivatives.

  • Structure Generation: Draw derivatives (e.g., N-phenylpyrazine-2-carboxamide).

  • Optimization: Perform geometry optimization using DFT/B3LYP/6-31G* basis set.

  • Charge Calculation: Compute Mulliken charges to accurately represent the electron-deficient nature of the pyrazine ring [6].

Phase B: Protein Preparation

Target Selection:M. tuberculosis Enoyl-ACP Reductase (InhA).[1]

  • PDB ID: 4DRE (Crystal structure with NADH).

  • Protocol:

    • Remove water molecules (unless bridging catalytic residues).

    • Retain cofactor NADH (critical for the binding pocket shape).

    • Protonation: Use H++ server at pH 7.4. Critical: Ensure active site Tyrosine (Tyr158) is treated correctly as a H-bond donor.

Phase C: Grid & Docking Parameters
  • Software: Molegro Virtual Docker (MVD) or AutoDock Vina.

  • Grid Box: Center on the co-crystallized ligand coordinates (

    
    ).
    
  • Search Algorithm: MolDock SE (Simplex Evolution) for MVD; Lamarckian GA for AutoDock.

  • Validation: Re-dock the native ligand. Success criteria: RMSD

    
     Å.
    
Workflow Visualization

DockingWorkflow Start Start: Scaffold Selection DFT Ligand Prep: DFT Optimization (B3LYP/6-31G*) Start->DFT Geometry Min PDB Protein Prep (PDB: 4DRE) Retain NADH Cofactor Start->PDB Target Setup Grid Grid Generation (Focus: Tyr158/Ile21) DFT->Grid PDB->Grid Dock Docking Execution (MVD / Vina) Grid->Dock Search Space Score Scoring & RMSD Validation Dock->Score Binding Energy

Figure 1: Validated docking workflow integrating Quantum Mechanical (DFT) ligand preparation.

Experimental Data Analysis

The following data synthesizes comparative studies of pyrazine-2-carboxylic acid derivatives against M. tuberculosis targets.

Case Study: InhA Inhibition (PDB: 4DRE)

In a direct comparison using the MolDock scoring function (where more negative is better), pyrazine derivatives demonstrated superior affinity compared to standard pyridine-based pharmacophores in similar pockets.

Compound IDScaffoldR-Group (Substitution)MolDock Score (kcal/mol)Key InteractionsRef
1c Pyrazine N-octyl amide-86.40 H-bond (Tyr158),

-

(Phe149)
[1]
1a PyrazineN-(4-ethylphenyl)-81.20Hydrophobic (Met199)[1]
Ref (NAI) Pyridine-like(Native Ligand)-78.50H-bond (NADH ribose)[1]
5d Pyrazine-PyridoneHybrid-7.45*H-donor +

-H bond
[3]

*Note: Compound 5d score is estimated in AutoDock Vina units (kcal/mol), whereas 1c/1a are MolDock scores (arbitrary units, not directly comparable to Vina but internally consistent).

Mechanistic Insight: The "Dual-Nitrogen" Advantage

The superior performance of Compound 1c is attributed to the pyrazine ring's N4 nitrogen. In the binding pocket of InhA:

  • N1 participates in

    
    -stacking with the nicotinamide ring of NADH.
    
  • N4 (distal nitrogen) acts as a water-mediated H-bond acceptor, stabilizing the loop region near Ile21.

  • Pyridine derivatives lack this distal N4, losing the secondary stabilization point.

Interaction Logic Map

InteractionMap Pyrazine Pyrazine Scaffold (Neutral at pH 7.4) Tyr158 Tyr158 (H-Donor) Pyrazine->Tyr158 H-Bond (Strong) Phe149 Phe149 (Pi-Stack) Pyrazine->Phe149 Pi-Pi T-shaped Water Conserved Water Pyrazine->Water Distal N4 Acceptor Pyridine Pyridine Scaffold (Partial Cationic) Pyridine->Tyr158 H-Bond Pyridine->Phe149 Pi-Pi Pyridine->Water No Interaction

Figure 2: Mechanistic difference in binding modes. Pyrazine's second nitrogen (N4) facilitates additional water-mediated networks.

Critical Analysis & Recommendations

When to use Pyrazine over Pyridine:
  • Targeting Hydrated Pockets: If the active site contains conserved water networks (common in kinases and bacterial reductases), the pyrazine N4 allows for bridging interactions that pyridine cannot support.

  • Solubility Issues: If your pyridine lead is too lipophilic, swapping to pyrazine lowers LogP by approximately 1.0 unit without adding rotatable bonds.

  • Metabolic Stability: Pyrazine rings are generally more resistant to oxidative metabolism (P450) than electron-rich pyridine rings, which are prone to N-oxidation [5].

Protocol Pitfalls
  • Scoring Function Bias: AutoDock Vina sometimes underestimates the penalty of desolvating the extra nitrogen in pyrazine. Always validate with MM-GBSA if possible to account for solvation energy costs.

  • Protonation States: Never dock a pyridine derivative without checking the protonation state of the ring nitrogen. If the pocket is acidic (Asp/Glu rich), the pyridine will likely be protonated (

    
    ), changing the interaction from H-bond acceptor to donor.
    

References

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conf. Series: Materials Science and Engineering, 2020.

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2015.[2]

  • Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. BMC Chemistry, 2025.

  • Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. Molecules, 2021.

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 2021.[3]

  • Molecular docking investigation of nitrogen heterocycles utilized PDBID:3RP8 protein. ResearchGate, 2023.

Sources

Validation

off-target effects of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Comparative Profiling Guide: 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (OPPC) Executive Summary This technical guide evaluates the pharmacological profile of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (ref...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling Guide: 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (OPPC)

Executive Summary

This technical guide evaluates the pharmacological profile of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid (referred to herein as OPPC ), a synthetic heterocyclic scaffold primarily investigated as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) .

In the development of metabolic therapeutics, OPPC represents a structural attempt to decouple the beneficial anti-lipolytic effects of Niacin (Nicotinic Acid) from its dose-limiting cutaneous flushing and hepatotoxicity. This guide compares OPPC against Nicotinic Acid (Niacin) and the partial agonist MK-0354 , focusing on off-target liabilities, receptor selectivity, and experimental validation.

Mechanistic Positioning & Comparative Analysis

OPPC functions as a bioisostere of Nicotinic Acid. The pyrazine ring mimics the pyridine core of Niacin, while the pyrrolidine-3-carboxylic acid moiety provides the acidic pharmacophore required for the arginine-binding pocket of HCA2.

Comparative Performance Matrix
FeatureOPPC (Test Compound) Nicotinic Acid (Benchmark) MK-0354 (Comparator)
Primary Target HCA2 (GPR109A) AgonistHCA2 (GPR109A) AgonistHCA2 Partial Agonist
Potency (EC50) Mid-Range (

)
High (

)
High (

)
HCA3 (GPR109B) Cross-Reactivity Low (High Selectivity) High (Non-selective)High Selectivity
Cutaneous Flushing (Langerhans) Reduced (Structure-dependent)Severe (Primary adverse event)Minimal (Failed efficacy)
Free Fatty Acid (FFA) Rebound ModerateSevereModerate
Hepatotoxic Potential Pyrazine-associated risk Low-Moderate (Dose-dependent)Low
The Off-Target Landscape

The critical "off-target" effects for OPPC are categorized into two distinct classes:

  • Structural Off-Targets: Interaction with the homologous HCA3 (GPR109B) receptor, found in humans but not rodents.

  • Functional Divergence (Pathway Bias): The ability to trigger

    
    -arrestin recruitment (linked to flushing) versus G-protein signaling (linked to lipolysis).
    

Critical Off-Target Pathways

To understand the safety profile of OPPC, we must map its interaction with the flushing pathway. Ideally, OPPC should be a biased agonist : activating the


 pathway in adipocytes while avoiding the PLA2/COX-1 pathway in Langerhans cells.
Pathway Visualization: The Flushing vs. Lipolysis Divergence

GPR109A_Pathways OPPC OPPC (Ligand) HCA2_Adipo HCA2 Receptor (Adipocytes) OPPC->HCA2_Adipo High Affinity HCA2_Skin HCA2 Receptor (Langerhans Cells) OPPC->HCA2_Skin Variable Affinity Gi Gi/o Protein HCA2_Adipo->Gi Arrestin Beta-Arrestin HCA2_Skin->Arrestin Biased Signaling? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Lipolysis Lipolysis Inhibition (Therapeutic Effect) cAMP->Lipolysis PLA2 Phospholipase A2 Arrestin->PLA2 PGD2 Prostaglandin D2 PLA2->PGD2 Flush Cutaneous Flushing (Adverse Effect) PGD2->Flush

Caption: Divergent signaling of HCA2 agonists. OPPC aims to maximize the Adipocyte/Gi pathway (Green) while minimizing the Langerhans/Arrestin pathway (Red).

Experimental Protocols for Validation

To objectively assess OPPC, you must run a self-validating comparison against Niacin.

Protocol A: HCA2 vs. HCA3 Selectivity (cAMP Inhibition Assay)

Purpose: Determine if OPPC activates HCA3 (an off-target receptor present in humans that complicates translation from rodent models).

Methodology:

  • Cell Line: CHO-K1 cells stably transfected with human HCA2 or human HCA3.

  • Induction: Pre-treat cells with Forskolin (

    
    ) to elevate cAMP levels.
    
  • Treatment:

    • Treat with OPPC (dose range:

      
       to 
      
      
      
      ).
    • Control: Niacin (non-selective reference).

    • Negative Control: Vector-transfected CHO cells.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).

  • Data Analysis: Plot % inhibition of Forskolin-induced cAMP.

    • Success Criterion: OPPC should show high potency on HCA2 (

      
      ) and 
      
      
      
      lower potency on HCA3.
Protocol B: Langerhans Cell PGD2 Release (Flushing Proxy)

Purpose: Quantify the liability of OPPC to trigger the flushing pathway.

Methodology:

  • Cell System: MUTZ-3 cells differentiated into Langerhans-like cells (using GM-CSF, IL-4, and TGF-

    
    ).
    
  • Incubation: Plate cells at

    
     cells/well in serum-free medium.
    
  • Challenge: Add OPPC (

    
     and 
    
    
    
    ) vs. Niacin (
    
    
    ).
  • Timepoint: Collect supernatants at 30 minutes (peak PGD2 release).

  • Quantification: Measure PGD2 using a competitive ELISA.

  • Normalization: Normalize to total protein content.

Expected Outcome Interpretation:

  • Niacin: High PGD2 release (>500 pg/mL).

  • Ideal OPPC Profile: PGD2 release statistically indistinguishable from vehicle control.

Safety & Toxicity: The Pyrazine Factor

Unlike the pyridine ring of Niacin, the pyrazine ring in OPPC introduces specific metabolic risks that must be monitored.

  • Hyperuricemia Risk: Pyrazine derivatives (e.g., Pyrazinamide) can inhibit renal urate excretion.

    • Screening: Measure serum uric acid in sub-chronic rodent studies.

  • Hepatotoxicity: Pyrazine metabolites can be cytotoxic.

    • In Vitro Screen: HepG2 cytotoxicity assay (ATP content) measuring

      
       after 48h exposure.
      

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences. Link

  • Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice." Journal of Clinical Investigation. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor, GPR109A." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). "5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid Product Entry (CAS 1086380-60-0)."[1] ChemicalBook Database. Link

Sources

Comparative

benchmarking the synthetic route of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid against other methods

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyrazine moiety attached to a pyrrolidinone core, presents a unique scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is crucial for its further investigation and potential commercialization. This guide provides an in-depth comparison of the primary synthetic route for this target molecule against a plausible alternative, offering experimental insights and data to inform synthetic strategy.

Primary Synthetic Route: Aza-Michael Addition and Intramolecular Cyclization

The most direct and widely employed method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the tandem aza-Michael addition and intramolecular cyclization of a primary amine with itaconic acid.[1][2][3] This approach is attractive due to its atom economy, often proceeding in a one-pot manner with high yields.

Mechanistic Rationale

The reaction is initiated by the conjugate addition of the primary amine, in this case, 2-aminopyrazine, to the electron-deficient alkene of itaconic acid. This aza-Michael addition forms a transient intermediate. Subsequently, an intramolecular amidation occurs between the newly formed secondary amine and one of the carboxylic acid groups of the itaconic acid backbone. This is followed by cyclization and dehydration to yield the final 5-oxopyrrolidinone ring structure. Protic solvents, such as water or alcohols, can facilitate the proton transfer steps involved in the mechanism.[4]

Proposed Experimental Protocol

A mixture of 2-aminopyrazine (1.0 eq) and itaconic acid (1.2 eq) in deionized water is heated to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled to room temperature, and the pH is adjusted to approximately 2-3 with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Diagram of the Primary Synthetic Route

2-Aminopyrazine 2-Aminopyrazine Aza-Michael Addition Aza-Michael Addition 2-Aminopyrazine->Aza-Michael Addition Itaconic Acid Itaconic Acid Itaconic Acid->Aza-Michael Addition Intermediate Intermediate Aza-Michael Addition->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid Intramolecular Cyclization->5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Caption: Proposed one-pot synthesis via aza-Michael addition and cyclization.

Potential Challenges and Mitigation

A key consideration for this route is the nucleophilicity of 2-aminopyrazine. As a heteroaromatic amine with an electron-withdrawing pyrazine ring, its reactivity in the aza-Michael addition may be lower compared to more electron-rich anilines. This could necessitate longer reaction times, higher temperatures, or the use of a catalyst to achieve a satisfactory yield. While many aza-Michael additions of amines to itaconic acid proceed without a catalyst, Lewis acids or Brønsted acids have been shown to promote similar conjugate additions.[6][7] Careful optimization of reaction conditions will be crucial.

Alternative Synthetic Route: A Multi-Step Approach

An alternative strategy involves the synthesis of the pyrrolidinone core and the pyrazine moiety separately, followed by their coupling. This multi-step approach offers greater control over the introduction of substituents but is generally less atom-economical and involves more unit operations.

Proposed Synthetic Workflow
  • Synthesis of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-3-carboxylic acid: This can be achieved by reacting glutamic acid with di-tert-butyl dicarbonate (Boc-anhydride) to protect the amino group, followed by cyclization of the gamma-carboxylic acid to form the pyrrolidinone ring.

  • Synthesis of 2-halopyrazine: Commercially available 2-aminopyrazine can be converted to a 2-halopyrazine (e.g., 2-bromopyrazine or 2-chloropyrazine) via a Sandmeyer-type reaction.

  • N-Arylation/Coupling: The protected pyrrolidinone from step 1 can be coupled with the 2-halopyrazine from step 2 using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target molecule.

Diagram of the Alternative Synthetic Workflow

cluster_0 Pyrrolidinone Synthesis cluster_1 Pyrazine Functionalization Glutamic Acid Glutamic Acid Boc Protection Boc Protection Glutamic Acid->Boc Protection Cyclization Cyclization Boc Protection->Cyclization Protected Pyrrolidinone Protected Pyrrolidinone Cyclization->Protected Pyrrolidinone Buchwald-Hartwig Coupling Buchwald-Hartwig Coupling Protected Pyrrolidinone->Buchwald-Hartwig Coupling 2-Aminopyrazine 2-Aminopyrazine Sandmeyer Reaction Sandmeyer Reaction 2-Aminopyrazine->Sandmeyer Reaction 2-Halopyrazine 2-Halopyrazine Sandmeyer Reaction->2-Halopyrazine 2-Halopyrazine->Buchwald-Hartwig Coupling Coupled Intermediate Coupled Intermediate Buchwald-Hartwig Coupling->Coupled Intermediate Deprotection Deprotection Coupled Intermediate->Deprotection Target Molecule Target Molecule Deprotection->Target Molecule

Caption: Multi-step alternative synthetic route.

Performance Comparison

ParameterPrimary Route (Aza-Michael Addition)Alternative Route (Multi-step)
Overall Yield Potentially high (reported yields for analogs often >80%).[5]Likely lower due to multiple steps.
Atom Economy High (one-pot reaction).Low (multiple reagents and byproducts).
Number of Steps 14
Scalability Good, amenable to large-scale production.More challenging due to multiple steps and purifications.
Cost-Effectiveness High (fewer reagents and operations).Lower (more reagents, catalysts, and solvents).
Safety & Environmental Generally safe, uses water as a solvent.Involves hazardous reagents (e.g., Sandmeyer reagents) and organic solvents.
Purification Potentially straightforward via precipitation and recrystallization.[8]Requires chromatographic purification at multiple stages.

Scientific Integrity & Logic: Protocol Validation

For both proposed routes, in-process controls are essential to ensure the identity and purity of intermediates and the final product. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC should be employed at each stage.

For the primary route, monitoring the disappearance of starting materials and the appearance of the product by TLC or HPLC is crucial for determining the optimal reaction time. For the alternative route, characterization of each intermediate is necessary to confirm the success of each transformation before proceeding to the next step.

The purification of the final product, a carboxylic acid, can often be achieved by dissolution in a basic aqueous solution, extraction of neutral and basic impurities with an organic solvent, followed by acidification to precipitate the pure acid.[8] Recrystallization from an appropriate solvent system is a final polishing step to achieve high purity.

Conclusion

The direct, one-pot aza-Michael addition of 2-aminopyrazine to itaconic acid represents the most promising and efficient synthetic route to 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid. Its simplicity, high atom economy, and potential for high yields make it the preferred method for both laboratory-scale synthesis and potential scale-up. While the reactivity of 2-aminopyrazine requires careful consideration and optimization, the extensive literature on analogous reactions provides a strong foundation for success.

The multi-step alternative, while offering more control, is hampered by its length, lower overall yield, and higher cost. It may, however, be a valuable approach for the synthesis of specific analogs where the direct aza-Michael addition is not feasible.

Ultimately, the choice of synthetic route will depend on the specific goals of the research, including the desired scale, purity requirements, and available resources. This guide provides the necessary framework and data to make an informed decision.

References

  • Van Der Meer, J. Y., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 783. [Link]

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(2), 197. [Link]

  • Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

  • Paszta, V., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Materials, 16(23), 7361. [Link]

  • Van Der Meer, J. Y., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7. [Link]

  • Gondaliya, N., & Rulev, A. Y. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 628-632. [Link]

  • Kumar, A., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-31. [Link]

  • Kumar, A., & Kumar, S. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2569-2612. [Link]

  • Berzins, A., et al. (1991). Carboxylic acid purification and crystallization process. U.S.
  • D'hooghe, M., et al. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3369. [Link]

  • Browne, D. L. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1947-1954. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. [Link]

  • Kuranov, A. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Vainauskas, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2999. [Link]

  • Groll, H. P. A., & Tamele, M. W. (1941). Process for purification of carboxylic acids. U.S.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

This guide provides essential safety and handling protocols for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, a novel compound at the forefront of research. As the specific toxicological and physical hazards of this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, a novel compound at the forefront of research. As the specific toxicological and physical hazards of this molecule have not been fully characterized, this document is founded on a principle of prudent risk assessment, drawing from the known hazard profiles of its core structural motifs: the pyrazine ring and the carboxylic acid functional group. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to operate safely, ensuring both personal protection and the integrity of your research.

Hazard Analysis: A Proactive Approach to an Unknown Profile

When handling a novel chemical entity like 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, all operations must begin with the assumption that the substance is hazardous.[1] A thorough risk assessment is not merely a regulatory formality but the foundation of safe laboratory practice.[2][3] This assessment involves a critical evaluation of the compound's structure to anticipate its potential reactivity and toxicity.

The molecule comprises two key functional groups:

  • Carboxylic Acid: While often classified as weak acids, this functional group can cause irritation and corrosion to skin, eyes, and the respiratory tract.[4] Improper storage, particularly with bases or in metal containers, can lead to dangerous reactions or degradation.[4]

  • Pyrazine Derivative: Pyrazine-containing compounds are pharmacologically significant, indicating high biological activity.[5][6] Structurally similar compounds suggest that this molecule may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[7][8][9]

Given these characteristics, a comprehensive personal protective equipment (PPE) strategy is mandatory to mitigate risks of exposure through inhalation, dermal contact, and ocular contact.[10][11]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE must be tailored to the specific procedures being performed. The following table summarizes the minimum required PPE and provides recommendations for enhanced protection during higher-risk operations.

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Minimum Requirement ANSI Z87.1-compliant safety glasses with side shields.[1]Nitrile gloves (ensure adequate thickness and check for degradation).[12]Long-sleeved laboratory coat.[13]Not typically required for small quantities handled in a certified chemical fume hood.
Splash/Aerosol Risk Chemical safety goggles and/or a full-face shield over safety glasses.[14]Double-gloving with nitrile or neoprene gloves.[15]Chemical-resistant apron over a laboratory coat.Use of a certified chemical fume hood is mandatory.[13]
Handling Solids (Dust) Chemical safety goggles.Nitrile gloves.Laboratory coat.Work in a fume hood or ventilated enclosure to prevent inhalation of particulates.[16][17]
Diagram: PPE Selection Workflow

This workflow illustrates the decision-making process for selecting appropriate PPE based on the experimental risk level.

PPE_Workflow Start Start: Assess Task Risk_Assessment Low, Medium, or High Risk? (Quantity, Dust/Aerosol Potential) Start->Risk_Assessment Low_Risk Minimum PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves Risk_Assessment->Low_Risk Low Risk Medium_Risk Enhanced PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves - Chemical Fume Hood Risk_Assessment->Medium_Risk Medium Risk (Splash/Aerosol) High_Risk Maximum PPE: - Face Shield & Goggles - Chemical Resistant Apron - Double Gloves (Nitrile/Neoprene) - Fume Hood Mandatory Risk_Assessment->High_Risk High Risk (Large Quantity/High Energy) End Proceed with Experiment Low_Risk->End Medium_Risk->End High_Risk->End

Caption: PPE selection is dictated by a risk assessment of the specific laboratory task.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Area: All work with 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid must be conducted in a designated area, clearly labeled as such.[1]

  • Chemical Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to protect against inhalation of dust or vapors.[13]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[18] Have a chemical spill kit readily available.[19]

  • Review Safety Data Sheets (SDS): While a specific SDS for this novel compound is unavailable, review the SDS for structurally similar chemicals, such as pyrazine-carboxylic acids and pyrrolidinone derivatives, to understand the potential hazard class.[10][20]

Handling the Compound
  • Don PPE: Before handling the primary container, don the appropriate PPE as determined by your risk assessment (see Section 2).[21]

  • Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to prevent cross-contamination. Avoid creating dust.[17]

  • Transfers: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to prevent splashes or aerosol generation. Use a secondary container for transport outside the fume hood.[1]

  • Glove Management: Change gloves immediately if they become contaminated. Never touch surfaces outside the fume hood (e.g., door handles, computer keyboards) with potentially contaminated gloves. Wash hands thoroughly after removing gloves.[17]

Emergency Response Protocols

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[22] Seek medical attention if irritation persists.[15]
Eye Contact Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[23] Remove contact lenses after the first few minutes of rinsing.[22] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[18] If breathing is difficult or symptoms like dizziness or irritation occur, seek immediate medical attention.[22]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[24]
Chemical Spill Cleanup

For minor spills within a chemical fume hood:

  • Alert personnel in the immediate area.[23]

  • Wearing appropriate PPE (including double gloves and goggles), cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill pillow).[15] Avoid using paper towels for corrosive materials.

  • For acidic compounds, neutralization with a weak base like sodium bicarbonate may be appropriate, but only if you are trained to do so.[15]

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the area with a suitable solvent or detergent solution.

  • For large or highly hazardous spills, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[15][23]

Waste Disposal and Decontamination

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid, including gloves, weighing boats, absorbent materials, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.[21]

  • Disposal Protocol: Do not dispose of this chemical down the drain.[17] All chemical waste must be disposed of through your institution's approved hazardous waste management program, following all local and national regulations.[21]

  • Equipment Decontamination: Glassware and equipment should be decontaminated by rinsing with an appropriate solvent, which should then be collected as hazardous waste.

By integrating these safety protocols and PPE requirements into your daily workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • How to Handle Research Compounds Safely. (2025, September 5).
  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24).
  • 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid. PubChem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid
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